CB2R probe 1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C36H42N4O4 |
|---|---|
Molekulargewicht |
594.7 g/mol |
IUPAC-Name |
N-(1-adamantyl)-1-[6-[5-(dimethylamino)-1,3-dioxoisoindol-2-yl]hexyl]-4-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C36H42N4O4/c1-38(2)26-11-12-27-29(18-26)35(44)40(34(27)43)14-8-4-3-7-13-39-22-30(32(41)28-9-5-6-10-31(28)39)33(42)37-36-19-23-15-24(20-36)17-25(16-23)21-36/h5-6,9-12,18,22-25H,3-4,7-8,13-17,19-21H2,1-2H3,(H,37,42) |
InChI-Schlüssel |
LEAGPELVKSZWJR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C(=O)N(C2=O)CCCCCCN3C=C(C(=O)C4=CC=CC=C43)C(=O)NC56CC7CC(C5)CC(C7)C6 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Mechanism of Action of CB2R Probe 1
This technical guide provides an in-depth overview of the mechanism of action of cannabinoid type 2 receptor (CB2R) probes, with a primary focus on the well-characterized photoaffinity probe LEI-121, often referred to as Probe 1 in foundational studies. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key molecular interactions and pathways.
Introduction to CB2R and Chemical Probes
The cannabinoid receptor type 2 (CB2R) is a G protein-coupled receptor (GPCR) predominantly expressed in immune cells.[1][2] Its role in modulating inflammatory responses has made it a significant therapeutic target for various conditions, including inflammatory disorders, pain, and neurodegenerative diseases, without the psychoactive side effects associated with the CB1 receptor.[1][3] Chemical probes are essential tools for studying the cellular function, localization, and occupancy of CB2R, aiding in the drug discovery process.[1][4]
This guide focuses on "CB2R Probe 1" (LEI-121), a first-in-class selective photoaffinity probe for CB2R.[1][3] LEI-121 is a bifunctional molecule designed to covalently bind to the receptor upon photoactivation, enabling robust detection and characterization.[3] It contains a photoactivatable diazirine group for cross-linking and an alkyne handle for bio-orthogonal "click" chemistry, allowing for the attachment of reporter tags like fluorophores or biotin.[3]
Pharmacological Profile of this compound (LEI-121)
The pharmacological activity of LEI-121 has been characterized through various in vitro assays, revealing its binding affinity and functional effects on the CB2R signaling pathway.
2.1. Binding Affinity and Selectivity
LEI-121 demonstrates high affinity for the human CB2 receptor (hCB2R) and significant selectivity over the human CB1 receptor (hCB1R).[3] Its binding properties have been determined using radioligand displacement assays.
| Compound | hCB2R pKi | hCB1R pKi | Selectivity (CB1/CB2) | Reference |
| LEI-121 (Probe 1) | 7.2 ± 0.4 | < 5 | > 100-fold | [3] |
| LEI-101 (precursor) | 7.5 ± 0.1 | - | - | [3] |
| Probe 2 (agonist) | 7.89 ± 0.13 | < 5 (at 1µM) | 77-fold | [1] |
2.2. Functional Activity
Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist. LEI-121 has been shown to be an inverse agonist, meaning it reduces the constitutive activity of the CB2R. This is in contrast to its precursor, LEI-101, which is a partial agonist.[3]
| Compound | Assay Type | Metric | Value | Functional Classification | Reference |
| LEI-121 (Probe 1) | G protein activation ([35S]GTPγS) | Emax | -30% | Inverse Agonist | [1] |
| LEI-121 (Probe 1) | β-arrestin recruitment | - | No activation | Inverse Agonist | [3] |
| LEI-101 | G protein activation ([35S]GTPγS) | - | Partial Agonist | Partial Agonist | [3] |
| LEI-101 | β-arrestin recruitment | - | Partial Agonist | Partial Agonist | [3] |
| Probe 2 | G protein activation ([35S]GTPγS) | pEC50 | 8.56 ± 0.56 | Partial Agonist | [1] |
| Probe 2 | G protein activation ([35S]GTPγS) | Emax | 58% ± 4 | Partial Agonist | [1] |
Mechanism of Action: Signaling Pathways
As a member of the GPCR family, CB2R primarily couples to inhibitory G proteins (Gαi/o).[5] The binding of an inverse agonist like LEI-121 stabilizes an inactive conformation of the receptor, leading to a reduction in basal signaling activity.[1]
The canonical signaling pathway for CB2R involves:
-
G Protein Coupling: Upon activation by an agonist, CB2R facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.[5]
-
Adenylyl Cyclase Inhibition: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][5]
-
MAPK Pathway Activation: The Gβγ subunits can activate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2).[2][5]
-
β-Arrestin Recruitment: Following activation, GPCRs are often phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin proteins.[5] β-arrestin can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling.
LEI-121, as an inverse agonist, suppresses the basal activity of this pathway, particularly the G protein activation and subsequent cAMP production.[3]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize this compound.
4.1. Radioligand Displacement Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
-
Materials:
-
Membranes from CHO cells overexpressing hCB2R.
-
Radioligand: [3H]CP-55,940 (a high-affinity CB receptor agonist).
-
Test compound: LEI-121 (Probe 1).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Non-specific binding control: A high concentration of a known CB2R ligand (e.g., 10 µM CP-55,940).
-
-
Procedure:
-
Incubate the hCB2R membranes with a fixed concentration of [3H]CP-55,940 and varying concentrations of the test compound (LEI-121).
-
Allow the reaction to reach equilibrium (e.g., 90 minutes at 30°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the IC50 value (the concentration of test compound that displaces 50% of the radioligand) from the resulting competition curve.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
4.2. [35S]GTPγS Functional Assay
This assay measures G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits following receptor stimulation.
-
Materials:
-
Membranes from CHO cells overexpressing hCB2R.
-
[35S]GTPγS.
-
GDP.
-
Test compound: LEI-121 (Probe 1).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
-
Procedure:
-
Pre-incubate the hCB2R membranes with the test compound (LEI-121) at various concentrations.
-
Add a solution containing [35S]GTPγS and GDP to initiate the binding reaction.
-
Incubate for a defined period (e.g., 60 minutes at 30°C).
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [35S]GTPγS by scintillation counting.
-
For agonists, plot the stimulated binding against the compound concentration to determine EC50 and Emax. For inverse agonists like LEI-121, measure the reduction in basal [35S]GTPγS binding.
-
4.3. cAMP Accumulation Assay
This assay measures the functional consequence of Gαi/o coupling by quantifying changes in intracellular cAMP levels.
-
Materials:
-
Whole cells expressing hCB2R (e.g., CHO-hCB2R).
-
Forskolin (B1673556) (an adenylyl cyclase activator, used to stimulate cAMP production).
-
Test compound: LEI-121 (Probe 1).
-
cAMP detection kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Incubate the cells with the test compound at various concentrations.
-
Add forskolin to stimulate adenylyl cyclase and induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes at 37°C).
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
Agonists will inhibit the forskolin-induced cAMP accumulation (resulting in an IC50 value), while inverse agonists will further reduce the basal cAMP levels.
-
Photoaffinity Labeling and Target Engagement
A key feature of LEI-121 is its ability to covalently label CB2R upon UV irradiation.[3] This allows for definitive confirmation of target engagement in complex biological systems, including cell lysates and even primary immune cells.[3]
The mechanism involves:
-
Binding: LEI-121 binds to the CB2R in a reversible manner.
-
Photoactivation: Exposure to UV light (e.g., 350 nm) activates the diazirine group, which releases N2 gas and generates a highly reactive carbene intermediate.
-
Covalent Cross-linking: The carbene rapidly inserts into nearby amino acid residues of the receptor, forming a stable, covalent bond.
-
Visualization: The alkyne handle on LEI-121 can then be "clicked" to a reporter tag (e.g., Cy5-azide or biotin-azide) for visualization by in-gel fluorescence or affinity purification.[3]
Conclusion
This compound (LEI-121) is a powerful chemical tool with a well-defined mechanism of action. As a high-affinity, selective inverse agonist, it stabilizes the inactive state of the CB2R, reducing basal Gi/o protein signaling and subsequent intracellular events. Its integrated photoaffinity and bio-orthogonal functionalities provide a robust method for studying CB2R expression, occupancy, and engagement in diverse cellular contexts, making it an invaluable asset for advancing cannabinoid research and therapeutic development.
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Part 1: LEI-121 - A Photoaffinity Probe for CB2R
An In-Depth Technical Guide to CB2R Probe 1
For Researchers, Scientists, and Drug Development Professionals
The designation "this compound" does not refer to a single chemical entity but has been used in scientific literature to describe different pioneering molecules designed to investigate the cannabinoid type 2 receptor (CB2R). This guide provides a detailed overview of two prominent compounds referred to as "this compound": a photoaffinity probe known as LEI-121, and a fluorescent probe, compound 28, developed by Spinelli and colleagues.
LEI-121 is a first-in-class, selective bifunctional photoaffinity probe for the CB2R.[1][2] It is designed to covalently bind to the receptor upon photoactivation, enabling researchers to study receptor expression, ligand engagement, and receptor trafficking.[1][2] Functionally, LEI-121 acts as an inverse agonist.[3]
Quantitative Data
| Parameter | Value | Species | Assay Type | Reference |
| Binding Affinity (pKi) | 7.2 ± 0.4 | Human | Radioligand displacement assay ([³H]-CP55940) | --INVALID-LINK-- |
| Functional Activity (pIC50) | 7.5 ± 0.1 | Human | [³⁵S]GTPγS functional assay | --INVALID-LINK-- |
| Selectivity | >1000-fold for CB2R over CB1R | Human | Radioligand displacement assay | --INVALID-LINK-- |
Mechanism of Action
LEI-121 possesses two key functional groups: a photoactivatable diazirine and an alkyne handle.[1] Upon exposure to UV light (λ = 350 nm), the diazirine group forms a reactive carbene that covalently crosslinks with the CB2R in the binding pocket.[1] The alkyne handle allows for the subsequent attachment of reporter molecules, such as fluorophores (e.g., Cy5-azide) or biotin, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1] This two-step labeling process enables the visualization and isolation of the CB2R.[1]
Experimental Protocols
1. Photoaffinity Labeling of CB2R in Cell Membranes:
-
Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells overexpressing human CB2R (CB2R-HEK293) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified 5% CO₂ atmosphere. Cell membranes are prepared by homogenization and centrifugation.
-
Probe Incubation: CB2R-containing cell membranes are incubated with LEI-121 at a final concentration of 100 nM in the dark for 30 minutes at room temperature.
-
UV Irradiation: The membrane-probe mixture is irradiated with UV light at 350 nm for 15 minutes on ice to induce covalent crosslinking.
-
Click Chemistry: The photo-crosslinked membranes are then subjected to a click reaction with a fluorescent azide (B81097) (e.g., Cy5-N₃) in the presence of a copper(I) catalyst to attach the fluorescent tag.
-
Analysis: The labeled proteins are separated by SDS-PAGE, and the fluorescently tagged CB2R is visualized using an appropriate fluorescence scanner.
2. Flow Cytometry Analysis of CB2R Expression in Human PBMCs:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Probe Incubation: PBMCs are incubated with LEI-121 (100 nM) for 30 minutes at 37°C.
-
Photo-crosslinking: The cells are irradiated with UV light (350 nm) for 15 minutes on ice.
-
Click Reaction: A click reaction is performed with a fluorescent azide to label the CB2R.
-
Staining and Analysis: Cells are then stained with antibodies against cell surface markers (e.g., CD3 for T-cells, CD19 for B-cells, CD14 for monocytes) and analyzed by flow cytometry to quantify CB2R expression in different immune cell populations.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for using LEI-121 to label and detect CB2R.
Caption: Simplified signaling pathway for a CB2R inverse agonist like LEI-121.
Part 2: Compound 28 - A Fluorescent Ligand for CB2R
Compound 28, developed by Spinelli et al., is a fluorescent ligand designed for the detection and quantification of CB2R in vitro.[4] It offers a non-radioactive alternative for studying CB2R expression in various cell lines.[4]
Quantitative Data
| Parameter | Value | Species | Assay Type | Reference |
| Binding Affinity (Ki) | 130 nM | Human | Radioligand displacement assay | --INVALID-LINK-- |
| Selectivity | No affinity for CB1R | Human | Radioligand displacement assay | --INVALID-LINK-- |
| Fluorescence Excitation | ~450 nm | - | Spectrophotometry | --INVALID-LINK-- |
| Fluorescence Emission | ~550 nm | - | Spectrophotometry | --INVALID-LINK-- |
Mechanism of Action
Compound 28 is a reversible fluorescent ligand. It consists of a CB2R-selective pharmacophore (N-adamantyl-4-oxo-1,4-dihydroquinoline-3-carboxamide) linked to a 4-dimethylaminophthalimide (4-DMAP) fluorophore via a polymethylene chain.[4] It binds non-covalently to the CB2R, and its fluorescence allows for the direct detection and quantification of the receptor.
Experimental Protocols
1. Saturation Binding Assay using Flow Cytometry:
-
Cell Culture: CB2R-HEK293 cells are cultured as described for LEI-121.
-
Incubation: Cells are incubated with increasing concentrations of Compound 28 (e.g., 0-500 nM) for 1 hour at 4°C to reach equilibrium.
-
Washing: Cells are washed with cold phosphate-buffered saline (PBS) to remove unbound probe.
-
Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. Non-specific binding is determined by co-incubation with a high concentration of a non-fluorescent CB2R ligand (e.g., 10 µM GW405833).
2. Competitive Binding Assay using Fluorescence Microscopy:
-
Cell Culture and Seeding: CB2R-HEK293 cells are seeded on glass coverslips and allowed to adhere overnight.
-
Competition: Cells are pre-incubated with a non-fluorescent competitor (e.g., WIN55,212-2) at various concentrations for 30 minutes at 37°C.
-
Probe Incubation: Compound 28 is then added at a fixed concentration (e.g., 100 nM) and incubated for another hour.
-
Washing and Fixation: Cells are washed with PBS and may be fixed with 4% paraformaldehyde.
-
Imaging: The fluorescence signal from the cells is visualized and quantified using a fluorescence microscope.
Experimental Workflow and Logical Relationship Diagrams
Caption: Workflow for a saturation binding assay using Compound 28 and flow cytometry.
Caption: Overview of canonical signaling pathways activated by CB2R agonists.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective Photoaffinity Probe That Enables Assessment of Cannabinoid CB2 Receptor Expression and Ligand Engagement in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of fluorescent ligands for the detection of cannabinoid type 2 receptor (CB2R) - PubMed [pubmed.ncbi.nlm.nih.gov]
CB2R probe 1 discovery and development
An In-depth Technical Guide to the Discovery and Development of Probes for the Cannabinoid Type 2 Receptor (CB2R)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cannabinoid type 2 receptor (CB2R) is a G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target for a variety of pathologies, including inflammatory disorders, pain, and cancer.[1][2] Unlike the cannabinoid type 1 receptor (CB1R), which is primarily expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, CB2R is predominantly found in the immune system.[3] This differential expression profile makes selective CB2R agonists attractive candidates for drug development, as they are less likely to produce the neuropsychotropic side effects associated with CB1R activation.[1] To facilitate the study of CB2R localization, signaling, and drug engagement, a variety of chemical probes have been developed. This guide provides a technical overview of the discovery and development of key CB2R probes, with a focus on their chemical design, experimental characterization, and applications.
Probe Design and Synthesis
The development of selective and potent CB2R probes often begins with a known CB2R ligand scaffold, which is then modified to incorporate a reporter group, such as a fluorophore or a photoreactive moiety.[1][4] A common strategy involves a structure-based reverse design approach, starting with a preclinically validated high-affinity ligand.[1]
For instance, the photoaffinity probe LEI-121 is based on a 5-fluoropyridin-2-yl-benzyl-imidazolidine-2,4-dione scaffold.[5] This core structure was functionalized with a diazirine group for photo-induced covalent binding to the receptor and an alkyne handle for subsequent "click" chemistry-based attachment of a reporter molecule like a fluorophore.[5][6] This two-step approach prevents the bulky fluorophore from interfering with ligand binding.[5]
Another example is the near-infrared (NIR) fluorescent probe NIR760-mbc94 , which was developed for in vivo inflammation imaging.[7][8] The design of such probes often involves conjugating a CB2R-targeting small molecule to a NIR fluorophore to achieve deep tissue penetration for imaging.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for representative CB2R probes.
| Probe | Receptor | Binding Affinity (Ki or pKi) | Functional Activity (EC50 or pEC50) | Efficacy (Emax) | Reference(s) |
| LEI-121 (Probe 1) | hCB2R | pKi = 7.89 ± 0.13 | pEC50 = 8.56 ± 0.56 (partial agonist) | 58% ± 4% | [5] |
| hCB1R | < 50% displacement at 1 µM | - | - | [5] | |
| Probe 22 (Cy5-labeled) | hCB2R | pKi = 6.2 ± 0.6 | pEC50 = 5.3 ± 0.1 (inverse agonist) | -63% ± 6% | [4] |
| hCB1R | Selective over CB1R | - | - | [4] | |
| NIR760-mbc94 | mCB2R | Kd = 26.9 nM | - | - | [9] |
| vodo-C1 | hCB2R | Ki = 1 µM | EC50 = 8 µM (full agonist) | - | [2] |
Experimental Protocols
Detailed methodologies are crucial for the characterization of CB2R probes. Key experimental protocols are outlined below.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a probe for the receptor.
-
Objective: To determine the inhibition constant (Ki) of the test compound.
-
Materials:
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.[11]
-
Allow the binding to reach equilibrium.
-
Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
[35S]GTPγS Functional Assay
This assay measures the G protein activation upon receptor agonism.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist probe.
-
Materials:
-
Membranes from cells expressing the receptor of interest.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Agonist probe at various concentrations.
-
-
Procedure:
-
Incubate the cell membranes with the agonist probe, [35S]GTPγS, and GDP.
-
Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Separate the membrane-bound [35S]GTPγS.
-
Quantify the amount of bound [35S]GTPγS by scintillation counting.
-
Plot the specific binding of [35S]GTPγS against the logarithm of the agonist concentration to determine EC50 and Emax values.[5]
-
In Vitro and In Vivo Imaging
Fluorescent probes are used to visualize receptor expression and localization.
-
Objective: To visualize CB2R in cells and in animal models.
-
In Vitro (Fluorescence Microscopy):
-
Culture cells known to express CB2R (e.g., RAW264.7 macrophages).[7]
-
Incubate the cells with the fluorescent probe (e.g., NIR760-mbc94).
-
For competition studies, pre-incubate a set of cells with a known CB2R ligand (e.g., SR144528) before adding the fluorescent probe.[7]
-
Wash the cells to remove the unbound probe.
-
Image the cells using a fluorescence microscope with appropriate excitation and emission filters.
-
-
In Vivo (Inflammation Model):
-
Induce inflammation in a mouse model (e.g., Complete Freund's Adjuvant (CFA)-induced paw inflammation).[7][8]
-
Administer the NIR fluorescent probe (e.g., NIR760-mbc94) intravenously.[7]
-
At various time points post-injection, image the animal using an in vivo imaging system.
-
To confirm specificity, a blocking study can be performed by pre-administering a non-fluorescent CB2R ligand.[7]
-
After in vivo imaging, organs and tissues can be harvested for ex vivo imaging to confirm probe distribution.[8]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CB2R signaling pathway and a typical experimental workflow for probe characterization.
Caption: Canonical CB2R signaling pathway upon agonist binding.
Caption: Experimental workflow for CB2R probe characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and development of macrocyclic peptide modulators of the cannabinoid 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. Selective Photoaffinity Probe That Enables Assessment of Cannabinoid CB2 Receptor Expression and Ligand Engagement in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo inflammation imaging using a CB2R-targeted near infrared fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rational Design, Synthesis, and Evaluation of Fluorescent CB2 Receptor Ligands for Live-Cell Imaging: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. air.unimi.it [air.unimi.it]
An In-depth Technical Guide to a Cannabinoid Receptor 2 (CB2R) Probe: Structure, Synthesis, and Biological Activity
This technical guide provides a comprehensive overview of a selective Cannabinoid Receptor 2 (CB2R) probe, focusing on its chemical structure, synthetic route, and pharmacological properties. The information presented is intended for researchers, scientists, and professionals in the field of drug development and cannabinoid receptor research. The featured probe is a member of the 1,8-naphthyridin-2(1H)-one-3-carboxamide series, which has been identified as a promising scaffold for developing potent and selective CB2R ligands.[1][2][3]
Chemical Structure
The core structure of the selected CB2R probe belongs to the 1,8-naphthyridin-2(1H)-one-3-carboxamide class. These compounds have been extensively studied for their high affinity and selectivity for the CB2 receptor.[1][2] The specific probe detailed here features key substituents that contribute to its pharmacological profile.
Caption: General chemical structure of the 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold.
For a specific example from this series, compound 17 , the substituents are:
-
R¹ : p-fluorobenzyl
-
R² : 4-methylcyclohexyl
Synthesis
The synthesis of the 1,8-naphthyridin-2(1H)-one-3-carboxamide derivatives generally follows a multi-step process. A representative synthetic workflow is outlined below.
Caption: General synthetic workflow for 1,8-naphthyridin-2(1H)-one-3-carboxamide derivatives.
A detailed experimental protocol for a representative compound from this series is as follows, based on published literature.
-
N1-Alkylation: To a solution of the starting 1,8-naphthyridine-3-carboxamide in anhydrous dimethylformamide (DMF), cesium carbonate (Cs₂CO₃) is added. The appropriate halogenated reagent (e.g., p-fluorobenzyl bromide for R¹) is then added, and the reaction mixture is stirred at a specific temperature (e.g., 50 °C) for a set duration (e.g., 12 hours).
-
Work-up and Purification: After the reaction is complete, the mixture is typically poured into water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by chromatography to yield the desired N-substituted naphthyridinone intermediate.
-
Further Modification (if required): If the R² group is not already in place, further synthetic steps such as amide coupling would be performed on the N-substituted intermediate.
Quantitative Data
The following table summarizes the binding affinities and selectivity of representative compounds from the 1,8-naphthyridin-2(1H)-one-3-carboxamide series for the human CB1 and CB2 receptors.
| Compound | R¹ Substituent | R² Substituent | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1 Ki / CB2 Ki) |
| A2 | p-fluorobenzyl | 4-methylcyclohexyl | >10000 | 0.90 | >11111 |
| 1 | n-butyl | 4-methylcyclohexyl | 200 | 0.90 | 222 |
| 2 | n-pentyl | 4-methylcyclohexyl | 1000 | 0.45 | 2222 |
| 17 | p-fluorobenzyl | 4-methylcyclohexyl | 96 | 0.18 | 534 |
| 18 | p-fluorobenzyl | 4-methylcyclohexyl | 2200 | 0.20 | 11000 |
| 23 | morpholinoethyl | 4-methylcyclohexyl | >10000 | 1.10 | >9090 |
Data represent mean values from at least three separate experiments performed in duplicate.
Signaling Pathway and Functional Activity
CB2R is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o). Activation of CB2R typically leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. Additionally, CB2R activation can modulate other signaling pathways, such as the ERK1/2 pathway, and can trigger β-arrestin2 recruitment.
Caption: Simplified signaling pathways associated with CB2R activation.
The functional activity of these probes is often assessed using a forskolin-stimulated cAMP assay.
-
Cell Culture: Cells expressing the human CB2 receptor (e.g., HEK-293 or U2OS cells) are cultured under standard conditions.
-
Assay Procedure: Cells are incubated with the test compound at various concentrations for a defined period.
-
Stimulation: Forskolin, a potent activator of adenylyl cyclase, is added to stimulate cAMP production.
-
Measurement: The intracellular cAMP levels are then measured using a suitable assay kit (e.g., a competitive immunoassay).
-
Data Analysis: The ability of the compound to inhibit forskolin-induced cAMP accumulation is determined, and concentration-response curves are generated to calculate EC₅₀ or IC₅₀ values.
-
Cell Line: A cell line co-expressing CB2R and a β-arrestin2-reporter fusion protein (e.g., β-arr2/GFP) is used.
-
Treatment: Cells are treated with the test compound.
-
Imaging: The translocation of the β-arrestin2-reporter from the cytoplasm to the cell membrane upon receptor activation is visualized and quantified using high-content imaging or a similar technique.
-
Analysis: The extent of β-arrestin2 recruitment is measured to determine the agonist or antagonist properties of the compound at this specific signaling branch.
This technical guide provides a foundational understanding of a specific class of CB2R probes. For more detailed information, including extensive structure-activity relationships and molecular modeling studies, readers are encouraged to consult the cited scientific literature.
References
The Role of CB2R Probes in Cellular Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cannabinoid Receptor 2 (CB2R), a G-protein coupled receptor (GPCR), is a pivotal component of the endocannabinoid system. Predominantly expressed in immune cells, its role in modulating inflammatory responses and its potential as a therapeutic target for a variety of pathologies—including neurodegenerative diseases, pain, and cancer—is of significant interest to the scientific community. The development of selective CB2R probes has become indispensable for elucidating its function, expression, and signaling pathways within the cellular environment. This technical guide provides an in-depth overview of the function and application of CB2R probes, with a focus on quantitative data, experimental protocols, and visual representations of key cellular processes.
Core Function of CB2R Probes in Cellular Applications
CB2R probes are specialized molecules designed to bind with high affinity and selectivity to the CB2 receptor. Their primary function is to enable the detection, visualization, and quantification of CB2R in various experimental settings. These probes are often fluorescently labeled or possess functionalities that allow for subsequent tagging, providing a powerful toolkit for researchers.
Key applications of CB2R probes in cellular studies include:
-
Visualization of Receptor Expression and Localization: Fluorescently tagged probes allow for the direct observation of CB2R expression levels and their subcellular distribution in both fixed and living cells using techniques like confocal microscopy and flow cytometry.[1][2][3]
-
Target Engagement and Occupancy Studies: Probes can be used to confirm that a therapeutic drug candidate is binding to its intended target (CB2R) within a cellular context. This is crucial for validating the mechanism of action of new drugs.[1][4]
-
Investigation of Receptor Signaling Pathways: By observing the effects of probe binding, researchers can dissect the downstream signaling cascades initiated by CB2R activation or inhibition, including G-protein dependent and β-arrestin mediated pathways.[5][6]
-
High-Throughput Screening: Fluorescent probes are amenable to high-throughput screening assays, such as Time-Resolved Förster Resonance Energy Transfer (TR-FRET), to identify and characterize new ligands for CB2R.[7][8]
Quantitative Data on Select CB2R Probes
The efficacy of a CB2R probe is determined by its binding affinity (Ki or Kd) and selectivity for CB2R over other receptors, particularly the closely related CB1R. The following tables summarize quantitative data for several notable CB2R probes.
| Probe Name | Probe Type | Fluorophore | hCB2R Affinity (Ki/Kd) | hCB1R Affinity (Ki/Kd) | Selectivity (CB1/CB2) | Reference |
| LEI-121 | Photoaffinity | Alkyne (for click chemistry) | pKi = 7.89 ± 0.13 | <50% displacement at 1 µM | >77-fold | [9][10] |
| NIR760-XLP6 | Near-Infrared Fluorescent | NIR760 | Kd = 169.1 nM | - | Preferential for CB2R | [2][11] |
| Compound 22 | Fluorescent | Cy5 | pKi = 6.2 ± 0.6 | - | Selective over CB1R | [12] |
| Cy5-containing (18) | Fluorescent | Cy5 | Ki = 41.8 ± 4.5 nM | Ki = 5857 ± 1265 nM | 131-fold | [2] |
| 8-SiR | Fluorescent | Silicon-rhodamine | - | - | High | [8] |
| ZW760-mbc94 | Zwitterionic Near-Infrared Fluorescent | ZW760 | - | - | Improved specificity | [13] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Experimental Protocols
Detailed methodologies are critical for the successful application of CB2R probes. Below are representative protocols for key experiments.
Photoaffinity-Based Protein Profiling (pAfBPP) with LEI-121
This protocol enables the covalent labeling and subsequent visualization of CB2R.
Objective: To covalently label and visualize CB2R in cell membranes.
Materials:
-
Membrane preparations from hCB2R-overexpressing CHO cells
-
LEI-121 photoaffinity probe
-
UV lamp (λ = 350 nm)
-
Copper(I)-catalyzed click chemistry reagents (e.g., Cy5-N3, sodium ascorbate, CuSO4, THPTA)
-
SDS-PAGE reagents
-
In-gel fluorescence scanner
Procedure:
-
Incubate the membrane preparations with LEI-121 in an appropriate buffer.
-
To demonstrate specificity, pre-incubate a control sample with a known CB2R ligand (e.g., CP55940 or SR144528) before adding LEI-121.
-
Expose the samples to UV light (350 nm) to induce covalent cross-linking of the probe to the receptor.
-
Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction by adding the fluorescent azide (B81097) (e.g., Cy5-N3) and the catalyst mixture. This will attach the fluorophore to the alkyne handle of LEI-121.
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the fluorescently labeled CB2R using an in-gel fluorescence scanner.[1][9]
Flow Cytometry for CB2R Expression and Target Engagement
This protocol allows for the quantification of CB2R expression on the cell surface and can be adapted to measure target engagement.
Objective: To quantify cell surface CB2R expression and assess ligand competition.
Materials:
-
Live cells (e.g., HL-60 cells or primary human immune cells)
-
Fluorescent CB2R probe (e.g., a Cy5-labeled probe)
-
Competing non-fluorescent CB2R ligands (for target engagement)
-
Flow cytometer
-
FACS buffer (e.g., PBS with 1% BSA)
Procedure:
-
Harvest and wash the cells, then resuspend in FACS buffer.
-
For target engagement, pre-incubate a portion of the cells with a competing ligand.
-
Add the fluorescent CB2R probe to the cell suspension and incubate on ice, protected from light.
-
Wash the cells to remove unbound probe.
-
Resuspend the cells in FACS buffer and analyze on a flow cytometer.
-
A decrease in mean fluorescence intensity in the presence of a competing ligand indicates specific binding to CB2R.[1][14][15]
Confocal Microscopy for Live-Cell Imaging
This protocol enables the visualization of CB2R localization and trafficking in real-time.
Objective: To visualize the subcellular localization and dynamics of CB2R in living cells.
Materials:
-
Live cells cultured in imaging-compatible dishes (e.g., glass-bottom dishes)
-
Cell-permeable fluorescent CB2R probe (e.g., 8-SiR)
-
Confocal microscope with appropriate lasers and filters
-
Live-cell imaging buffer
Procedure:
-
Culture cells to an appropriate confluency on imaging dishes.
-
Replace the culture medium with live-cell imaging buffer.
-
Add the fluorescent CB2R probe to the cells and incubate.
-
For competition experiments, co-incubate with a non-fluorescent CB2R ligand.
-
Acquire images using a confocal microscope. Time-lapse imaging can be performed to observe receptor internalization and trafficking.[3][8]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key CB2R signaling pathways and a typical experimental workflow for probe-based analysis.
Caption: CB2R G-protein signaling pathway.
Caption: CB2R β-arrestin signaling pathway.
Caption: Experimental workflow using CB2R probes.
Conclusion
The development of high-affinity, selective CB2R probes has revolutionized the study of this important therapeutic target. These chemical tools provide unprecedented opportunities to visualize and quantify CB2R in its native cellular environment, to confirm drug-target engagement, and to unravel the complexities of its signaling pathways. As probe development continues to advance, with improvements in brightness, stability, and specificity, we can anticipate even deeper insights into the role of CB2R in health and disease, ultimately accelerating the discovery of novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rational Design, Synthesis, and Evaluation of Fluorescent CB2 Receptor Ligands for Live-Cell Imaging: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualization of membrane localization and the functional state of CB2R pools using matched agonist and inverse agonist probe pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Photoaffinity Probe That Enables Assessment of Cannabinoid CB2 Receptor Expression and Ligand Engagement in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. A novel near-infrared fluorescence imaging probe that preferentially binds to cannabinoid receptors CB2R over CB1R - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Targeted zwitterionic near infrared fluorescent probe for improved imaging of type 2 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Differential Expression of Intracellular and Extracellular CB2 Cannabinoid Receptor Protein by Human Peripheral Blood Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Pharmacological Properties of CB2R Probe 1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CB2R Probe 1 is a fluorescent ligand designed for the specific interrogation of the cannabinoid type 2 receptor (CB2R). Structurally, it is based on an N-adamantyl-4-oxo-1,4-dihydroquinoline-3-carboxamide core, a scaffold known for its affinity to CB2R. This core is covalently linked via a hexamethylene spacer to the fluorophore 4-(N,N-dimethylamino)phthalimide (4-DMAP), enabling its use in fluorescence-based applications. Pharmacologically, this compound exhibits a moderate binding affinity for human CB2R and is characterized by its high selectivity over the cannabinoid type 1 receptor (CB1R). This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, including its binding characteristics and the experimental methodologies used for its characterization.
Core Pharmacological Properties
The pharmacological profile of this compound has been primarily defined by its binding affinity and selectivity.
Binding Affinity
This compound demonstrates a moderate affinity for the human cannabinoid type 2 receptor. The dissociation constant (Ki) has been determined through competitive radioligand binding assays.
Selectivity Profile
A key feature of this compound is its high selectivity for CB2R over CB1R. This selectivity is crucial for minimizing off-target effects and enabling the specific study of CB2R. The probe is reported to be devoid of significant affinity for the CB1R.
Data Presentation
The quantitative pharmacological data for this compound is summarized in the table below for clarity and ease of comparison.
| Parameter | Receptor | Value | Assay Type |
| Binding Affinity (Ki) | Human CB2R | 130 nM | Radioligand Competition Binding Assay |
| Binding Affinity (Ki) | Human CB1R | >10,000 nM (reported as "devoid of affinity") | Radioligand Competition Binding Assay |
| Selectivity Ratio | (Ki CB1R / Ki CB2R) | >77 | Calculated |
Experimental Protocols
The following sections detail the methodologies employed to ascertain the pharmacological properties of this compound.
Radioligand Competition Binding Assay for CB2R and CB1R
This assay is a standard method to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the human CB2 and CB1 receptors.
Materials:
-
Membrane preparations from cells stably expressing human CB2R or CB1R.
-
Radioligand: [³H]-CP55,940 (a high-affinity cannabinoid receptor agonist).
-
This compound (test compound).
-
Non-specific binding control: A high concentration of a non-labeled, high-affinity cannabinoid receptor ligand (e.g., WIN 55,212-2).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
A constant concentration of [³H]-CP55,940 and a fixed amount of receptor-containing membranes are incubated in the assay buffer.
-
Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptor.
-
A parallel set of incubations is performed in the presence of a saturating concentration of a non-labeled ligand to determine non-specific binding.
-
The reaction mixtures are incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathways and Functional Activity
Currently, there is no publicly available data on the functional activity of this compound (i.e., whether it acts as an agonist, antagonist, or inverse agonist). To determine its functional properties, the following experimental workflows are recommended.
cAMP Functional Assay
CB2R is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Objective: To determine if this compound modulates forskolin-stimulated cAMP production in cells expressing CB2R.
Workflow:
β-Arrestin Recruitment Assay
Ligand binding to GPCRs can also trigger the recruitment of β-arrestin proteins, which is involved in receptor desensitization and G protein-independent signaling.
Objective: To determine if this compound induces or inhibits β-arrestin recruitment to the CB2R.
Workflow:
CB2R Signaling Pathway
Upon activation by an agonist, CB2R typically initiates a signaling cascade through its coupling to Gi/o proteins. The functional consequences of this activation are context-dependent but often lead to immunomodulatory effects.
Conclusion
This compound is a valuable tool for the study of the cannabinoid type 2 receptor due to its moderate affinity and high selectivity. Its fluorescent nature makes it particularly suitable for applications such as flow cytometry and fluorescence microscopy to visualize CB2R expression and localization. Further characterization of its functional activity through cAMP and β-arrestin recruitment assays will provide a more complete understanding of its pharmacological profile and expand its utility in cannabinoid research.
The Role of the Cannabinoid Receptor 2 (CB2R) in Inflammatory Processes: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory and immunomodulatory system that plays a significant role in maintaining homeostasis. It comprises cannabinoid receptors, endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation. The two primary cannabinoid receptors identified are the Cannabinoid Receptor 1 (CB1R), predominantly found in the central nervous system, and the Cannabinoid Receptor 2 (CB2R).[1] Initially termed the "peripheral" cannabinoid receptor, CB2R is primarily expressed in immune cells, including B cells, natural killer (NK) cells, monocytes, macrophages, and T cells.[2][3][4] This distribution highlights its potential as a key regulator of immune function and inflammation, largely devoid of the psychotropic effects associated with CB1R activation.[5][6][7] This guide provides an in-depth technical overview of the core functions of CB2R in inflammatory processes, focusing on its signaling pathways, quantitative effects, and the experimental protocols used for its investigation.
Section 1: CB2R Expression and Signaling in Immune Cells
CB2R expression is highly dynamic and significantly upregulated in the context of inflammation.[2][8] Among resting immune cells, B-lymphocytes express the highest levels of CB2R, followed by NK cells, monocytes, and T-lymphocytes.[3][4] This expression can be induced upon cellular activation, positioning CB2R as a critical sensor and modulator of the inflammatory milieu.[3]
As a G-protein-coupled receptor (GPCR), CB2R primarily couples to inhibitory Gαi/o proteins.[2] Ligand binding initiates a cascade of intracellular signaling events that collectively contribute to its immunomodulatory effects.
Canonical Signaling Pathways:
-
Inhibition of Adenylyl Cyclase: The most well-characterized pathway involves the Gαi subunit inhibiting adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][6] This reduction in cAMP subsequently attenuates the activity of Protein Kinase A (PKA), a key driver of pro-inflammatory gene transcription via factors like CREB and NF-κB.[1][2]
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: CB2R activation also stimulates various MAPK pathways, including extracellular signal-regulated kinase (ERK1/2), p38, and c-Jun N-terminal kinase (JNK).[1][2][9][10] This activation is often dependent on the Gβγ subunits of the dissociated G-protein and can have context-dependent effects, sometimes contributing to anti-inflammatory outcomes by interfering with other signaling cascades.[2][9]
-
Modulation of Intracellular Calcium: CB2R can trigger the release of intracellular calcium stores via a Gαi/o-mediated activation of Phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-triphosphate (IP₃).[2][3][9]
-
PI3K/Akt Pathway Activation: Evidence also points to CB2R-mediated activation of the PI3K/Akt survival pathway, which can influence cell fate and function during an immune response.[4]
These pathways do not operate in isolation but form a complex network that allows CB2R to finely tune the cellular response to inflammatory stimuli.
Section 2: Mechanisms of CB2R-Mediated Immunomodulation
The activation of CB2R signaling pathways translates into a predominantly anti-inflammatory phenotype. Numerous studies have demonstrated that mice lacking the CB2R exhibit an exacerbated inflammatory response, underscoring the receptor's protective role.[5][9] Key mechanisms include:
-
Inhibition of Pro-inflammatory Cytokine Production: CB2R activation consistently suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 from activated immune cells like macrophages.[11][12][13] This is often mediated by the inhibition of the NF-κB and MAPK signaling pathways.[8][14]
-
Modulation of Immune Cell Migration: The ECS, through CB2R, plays a complex role in chemotaxis. While some endocannabinoids like 2-AG may promote migration, synthetic CB2R agonists have been shown to inhibit the migration of inflammatory cells to sites of injury, thereby limiting tissue damage.[3]
-
Polarization of Macrophages: CB2R activation can drive the polarization of macrophages from a pro-inflammatory M1 state to an anti-inflammatory M2 phenotype.[8] This shift is critical for the resolution of inflammation and tissue repair.
-
Induction of Apoptosis: In certain contexts, CB2R agonists can induce apoptosis in activated immune cells, which serves as a mechanism to contract the immune response and prevent chronic inflammation.[14][15]
Section 3: Quantitative Effects of CB2R Modulation
The anti-inflammatory effects of CB2R activation have been quantified in numerous preclinical models. Selective CB2R agonists have shown significant efficacy in reducing inflammatory markers both in vitro and in vivo.
| Table 1: In Vitro Effects of Selective CB2R Agonists on Inflammatory Markers | ||||
| Agonist | Cell Type | Stimulant | Marker Measured | Observed Effect |
| JWH-133 | Pediatric IBD Macrophages | Endogenous | IL-6, IL-23 Release | Significant Reduction |
| JWH-133 | Pediatric IBD Macrophages | Endogenous | IL-13 Release | Significant Increase |
| GP-1a | Murine T-cells (TNF∆ARE/+) | Endogenous | IL-10 Secretion | Significant Increase |
| β-caryophyllene | Human PBMCs | LPS | TNF-α, IL-1β Expression | Significant Inhibition |
| JT11 | Human PBMCs | LPS | Phospho-ERK1/2, Phospho-NF-kB-p65 | Significant Reduction |
Note: Data synthesized from multiple sources.[12][14][16] "LPS" refers to Lipopolysaccharide; "PBMCs" refers to Peripheral Blood Mononuclear Cells; "IBD" refers to Inflammatory Bowel Disease.
| Table 2: In Vivo Efficacy of Selective CB2R Agonists in Preclinical Inflammation Models | |||
| Agonist | Animal Model | Outcome Measure | Result |
| JWH-133 | TNBS-induced Colitis (Mouse) | Macroscopic Damage Score, MPO Activity | Significant Attenuation |
| AM1241 | TNBS-induced Colitis (Mouse) | Macroscopic Damage Score, MPO Activity | Significant Attenuation |
| GP-1a | TNF∆ARE/+ Ileitis (Mouse) | Histological Score, Inflammatory Cytokines | Significant Improvement |
| β-caryophyllene | Dextran Sodium Sulfate (DSS) Colitis (Mouse) | MPO Activity, NF-κB Activation, Pro-inflammatory Cytokines | Significant Reduction |
Note: Data synthesized from multiple sources.[9][16][17] "TNBS" refers to Trinitrobenzene Sulfonic Acid; "MPO" refers to Myeloperoxidase, a marker for neutrophil infiltration.
Section 4: Key Experimental Protocols
Robust and reproducible experimental models are essential for investigating the role of CB2R in inflammation. Below are detailed methodologies for two commonly used assays.
Protocol 4.1: In Vitro Macrophage Anti-inflammatory Assay
This protocol is designed to assess the ability of a CB2R modulator to suppress pro-inflammatory cytokine production in macrophages.
-
Cell Culture:
-
Use either a murine macrophage cell line (e.g., RAW264.7) or primary human monocyte-derived macrophages (MDMs).[11]
-
Culture cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[18] For MDMs, differentiate monocytes for 5-7 days using M-CSF.
-
-
Cell Plating and Treatment:
-
Plate cells at a density of 2-5 x 10⁵ cells/well in a 24-well plate and allow them to adhere overnight.
-
Pre-treat cells with the CB2R agonist (e.g., JWH-133, 1-10 µM) or vehicle control for 1-2 hours. To confirm CB2R specificity, include a group pre-treated with a CB2R antagonist (e.g., AM630 or SR144528) for 30 minutes prior to agonist addition.[17][18]
-
-
Inflammatory Stimulation:
-
Stimulate the cells with Lipopolysaccharide (LPS) at a concentration of 100 ng/mL to 1 µg/mL for 4-24 hours to induce an inflammatory response.[14]
-
-
Endpoint Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant. Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Signaling Pathway Analysis: Lyse the cells at an earlier time point (e.g., 15-60 minutes post-LPS stimulation). Analyze the phosphorylation status of key signaling proteins like p65 (NF-κB) and p38/ERK (MAPK) via Western Blotting.[14]
-
Gene Expression: Extract RNA from the cells and perform quantitative reverse-transcriptase PCR (qRT-PCR) to measure the mRNA expression levels of inflammatory genes.
-
Protocol 4.2: In Vivo Carrageenan-Induced Paw Edema Model
This is a classic acute inflammation model used to screen for the anti-inflammatory activity of novel compounds.[19][20][21]
-
Animal Model:
-
Grouping and Dosing:
-
Randomly divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg, i.p.), and Test Compound groups (CB2R agonist at various doses).
-
Administer the test compound or controls via the desired route (e.g., intraperitoneal, oral) 30-60 minutes prior to the inflammatory insult.
-
-
Induction of Edema:
-
Measure the basal volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw to induce localized inflammation.[22]
-
-
Measurement and Analysis:
-
Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[19]
-
Calculate the increase in paw volume (edema) for each animal by subtracting the basal volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.[19]
-
-
-
Optional Biochemical Analysis:
-
At the end of the experiment, euthanize the animals and collect the inflamed paw tissue.
-
Prepare a tissue homogenate to measure levels of myeloperoxidase (MPO) activity as an index of neutrophil infiltration, or levels of inflammatory cytokines.
-
Section 5: Therapeutic Implications and Future Directions
The extensive preclinical data supporting the anti-inflammatory role of CB2R has positioned it as a highly attractive therapeutic target for a wide range of inflammatory and autoimmune diseases.[6][9][23] These include inflammatory bowel disease (IBD), rheumatoid arthritis, neuroinflammatory conditions like multiple sclerosis, and chronic pain.[6][23]
The development of selective CB2R agonists that avoid CB1R-mediated psychoactivity is a key strategy in modern drug development.[7] Several CB2R agonists have advanced to clinical trials, aiming to translate the promising preclinical findings into effective therapies for human diseases.[23]
Future research should continue to explore the nuances of CB2R signaling, including the concept of biased agonism, where different ligands can preferentially activate certain downstream pathways over others.[2] Understanding this complexity will be crucial for designing next-generation therapeutics with enhanced efficacy and improved safety profiles.
Conclusion
The Cannabinoid Receptor 2 is a cornerstone of the endocannabinoid system's immunomodulatory function. Through its predominant expression on immune cells and its intricate signaling network, CB2R activation serves as a potent brake on inflammatory processes. It effectively reduces pro-inflammatory cytokine production, modulates immune cell trafficking, and promotes the resolution of inflammation. The wealth of quantitative data from preclinical models strongly supports its role as a viable and promising target for the development of novel anti-inflammatory therapies. Continued investigation into its complex biology will undoubtedly unlock new avenues for treating a multitude of debilitating inflammatory disorders.
References
- 1. Endocannabinoids and immune regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Emerging Role of the CB2 Cannabinoid Receptor in Immune Regulation and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. d-nb.info [d-nb.info]
- 6. What are CB2 modulators and how do they work? [synapse.patsnap.com]
- 7. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Anti-Inflammatory and Pro-Autophagy Effects of the Cannabinoid Receptor CB2R: Possibility of Modulation in Type 1 Diabetes [frontiersin.org]
- 9. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. realmofcaring.org [realmofcaring.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Effects of CB2 Receptor Modulation on Macrophage Polarization in Pediatric Inflammatory Bowel Disease [mdpi.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Anti-Inflammatory Activity of a CB2 Selective Cannabinoid Receptor Agonist: Signaling and Cytokines Release in Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cannabinol - Wikipedia [en.wikipedia.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Activation of the Cannabinoid 2 Receptor (CB2) Protects Against Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cannabinoid CB2 Receptors are Involved in the Protection of RAW264.7 Macrophages Against the Oxidative Stress: An in Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. openaccessgovernment.org [openaccessgovernment.org]
The Cannabinoid Receptor 2 (CB2R): An In-Depth Technical Guide to its Expression and Signaling in Immune Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cannabinoid receptor 2 (CB2R), a critical component of the endocannabinoid system with significant immunomodulatory functions. This document details the expression profile of CB2R across various immune cell populations, outlines experimental protocols for its detection and quantification, and elucidates the key signaling pathways activated upon its engagement. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in immunology, pharmacology, and the development of novel therapeutics targeting the endocannabinoid system.
Quantitative Expression of CB2R in Human Immune Cells
The expression of CB2R is predominantly localized to cells of the immune system, with varying levels observed across different leukocyte subpopulations. This differential expression is a key factor in determining the functional consequences of CB2R activation. The following tables summarize the relative expression of CB2R at both the mRNA and protein levels in resting human peripheral blood immune cells. It is important to note that CB2R expression can be dynamically regulated by various stimuli, such as cellular activation and inflammatory conditions.[1][2]
Relative CB2R mRNA Expression
Quantitative analysis of CNR2 gene expression reveals a distinct hierarchy among immune cell subsets.
| Immune Cell Type | Relative mRNA Expression Level | References |
| B Lymphocytes | Very High | [3][4][5] |
| Natural Killer (NK) Cells | High | [3][4] |
| Eosinophils | High | [2][5][6] |
| Monocytes | Moderate | [3][4] |
| Neutrophils | Moderate | [3][4] |
| CD8+ T Lymphocytes | Low | [3][4] |
| CD4+ T Lymphocytes | Very Low | [3][4] |
Relative CB2R Protein Expression
Flow cytometric and other protein detection methods have confirmed the expression patterns observed at the mRNA level, although with some notable distinctions, particularly regarding subcellular localization.
| Immune Cell Type | Relative Protein Expression Level | Subcellular Localization | References |
| B Lymphocytes | High | Surface and Intracellular | [7][8][9] |
| Natural Killer (NK) Cells | High | Surface | [7][8] |
| Monocytes | Moderate to High | Primarily Intracellular | [7][8][9] |
| T Lymphocytes (CD4+ & CD8+) | Low to Very Low | Primarily Intracellular | [7][8][9] |
| Neutrophils | Low | Surface | [7][8] |
Experimental Protocols for Measuring CB2R Expression
Accurate quantification of CB2R expression is crucial for understanding its role in immune function and for the development of targeted therapies. The following sections provide detailed methodologies for the three most common techniques used to assess CB2R expression.
Quantification of CNR2 mRNA by Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is a highly sensitive method for quantifying gene expression. This protocol outlines the key steps for measuring CNR2 mRNA levels in isolated immune cells.
Experimental Workflow for RT-qPCR
Caption: Workflow for quantifying CB2R mRNA expression by RT-qPCR.
Methodology:
-
Immune Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque). Further purify specific immune cell subsets (e.g., B cells, T cells, monocytes) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
RNA Extraction: Extract total RNA from the isolated cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include a DNase I treatment step to eliminate genomic DNA contamination.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by gel electrophoresis or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
Reverse Transcription: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
qPCR: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for human CNR2 and a stable housekeeping gene (e.g., GAPDH or ACTB), and a qPCR master mix (e.g., SYBR Green or TaqMan).
-
Primer Design: Design primers to span an exon-exon junction to avoid amplification of any residual genomic DNA.
-
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Data Analysis: Determine the cycle threshold (Ct) for CNR2 and the reference gene. Calculate the relative expression of CNR2 using the comparative Ct (ΔΔCt) method.
Detection of CB2R Protein by Flow Cytometry
Flow cytometry is a powerful technique for analyzing protein expression on a single-cell level, allowing for the simultaneous analysis of multiple markers. This is particularly useful for assessing CB2R expression on heterogeneous cell populations like PBMCs.
Experimental Workflow for Flow Cytometry
Caption: Workflow for detecting CB2R protein by flow cytometry.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension of PBMCs or other immune cells at a concentration of 1 x 10^7 cells/mL in flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.09% sodium azide).[10]
-
Fc Receptor Blocking: Incubate the cells with an Fc receptor blocking reagent (e.g., Fc Block) for 10-15 minutes at 4°C to reduce non-specific antibody binding.
-
Surface Staining: Add a cocktail of fluorochrome-conjugated primary antibodies against cell surface markers to identify specific immune cell populations (e.g., anti-CD19 for B cells, anti-CD3 for T cells, anti-CD14 for monocytes) and a fluorochrome-conjugated anti-human CB2R antibody.
-
Incubation: Incubate the cells for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of flow cytometry staining buffer by centrifugation at 300-400 x g for 5 minutes.
-
Intracellular Staining (Optional): For detection of intracellular CB2R, fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature. Permeabilize the cells by washing with a permeabilization buffer (e.g., saponin-based). Incubate with the anti-CB2R antibody in permeabilization buffer for 30 minutes at 4°C. Wash twice with permeabilization buffer.[11][12]
-
Data Acquisition: Resuspend the cells in 500 µL of flow cytometry staining buffer and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on the specific immune cell populations based on their surface markers and quantify the expression of CB2R (e.g., as mean fluorescence intensity, MFI).
Detection of CB2R Protein by Western Blotting
Western blotting allows for the detection and semi-quantitative analysis of total CB2R protein in a cell lysate.
Experimental Workflow for Western Blotting
References
- 1. mdpi.com [mdpi.com]
- 2. Expression and Functions of the CB2 Receptor in Human Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. realmofcaring.org [realmofcaring.org]
- 4. realmofcaring.org [realmofcaring.org]
- 5. frontiersin.org [frontiersin.org]
- 6. Expression and Functions of the CB2 Receptor in Human Leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detailed characterisation of CB2 receptor protein expression in peripheral blood immune cells from healthy human volunteers using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Regulation of Cell Surface CB2 Receptor during Human B Cell Activation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.pasteur.fr [research.pasteur.fr]
- 11. Surface and Intracellular Staining Protocols for Flow Cytometry | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to CB2R Probe 1 for Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cannabinoid receptor 2 (CB2R) has emerged as a significant therapeutic target in the study of neuroinflammation, a key process in the pathophysiology of various neurodegenerative diseases. Unlike the CB1 receptor, which is primarily associated with psychoactive effects, CB2R is predominantly expressed on immune cells, including microglia, the resident immune cells of the central nervous system. Under inflammatory conditions, CB2R expression is significantly upregulated, making it a valuable biomarker for neuroinflammatory processes. Fluorescent probes that selectively target CB2R are crucial tools for visualizing and quantifying these changes, offering insights into disease progression and the efficacy of therapeutic interventions. This technical guide focuses on "CB2R probe 1," also known as compound 28 from the foundational study by Spinelli et al. (2020), a fluorescent ligand designed for the detection of the cannabinoid type 2 receptor.
Core Compound Specifications
This compound is a synthetic fluorescent ligand built upon an N-adamantyl-4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold. This core structure is responsible for its binding affinity to the CB2 receptor. A fluorescent moiety is attached via a linker, enabling detection through fluorescence-based techniques.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, providing a clear comparison of its binding characteristics and photophysical properties.
| Parameter | Value | Receptor/Condition | Reference |
| Binding Affinity (Ki) | 130 nM | Human CB2 Receptor | |
| Binding Affinity (Ki) | No affinity reported | Human CB1 Receptor | |
| Fluorescent Moiety | 4-dimethylaminophthalimide (4-DMAP) | - | |
| Excitation Wavelength (λex) | Not explicitly stated | PBS (pH 7.4) with 0.1% DMSO | |
| Emission Wavelength (λem) | Not explicitly stated | PBS (pH 7.4) with 0.1% DMSO |
Experimental Protocols
Detailed experimental protocols are essential for the successful application of this compound. While the original study by Spinelli et al. provides a framework, the following sections offer more detailed methodologies for key experiments, incorporating best practices from related studies on similar compounds.
Synthesis of this compound (Compound 28)
The synthesis of this compound involves a multi-step chemical process. A generalized workflow for the synthesis of the N-adamantyl-4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold and subsequent attachment of the fluorescent reporter is outlined below. Note: The specific, detailed synthesis protocol for compound 28 is proprietary to the original research and is not publicly available. This represents a generalized approach based on the known chemical class.
The Intricacies of Cannabinoid Receptor 2 Signaling: A Technical Guide for Researchers
An in-depth exploration of the canonical and non-canonical signaling cascades initiated by the activation of the Cannabinoid Receptor 2 (CB2R), tailored for researchers, scientists, and drug development professionals. This guide details the core signaling pathways, provides quantitative data for key ligands, and outlines comprehensive experimental protocols for studying CB2R function.
The Cannabinoid Receptor 2 (CB2R) is a G protein-coupled receptor (GPCR) that has garnered significant attention as a therapeutic target, primarily due to its immunomodulatory functions and its limited psychoactive effects compared to the cannabinoid receptor 1 (CB1R). Predominantly expressed in immune cells, CB2R activation is implicated in a range of physiological and pathophysiological processes, including inflammation, pain, and neurodegenerative diseases. A thorough understanding of its complex signaling network is paramount for the development of targeted and effective therapeutics. This technical guide provides a detailed overview of the primary signaling pathways modulated by CB2R activation, supported by quantitative data and detailed experimental methodologies.
Core Signaling Pathways
CB2R, a member of the Class A (rhodopsin-like) family of GPCRs, transduces extracellular signals into intracellular responses through two main signaling arms: G protein-dependent and β-arrestin-dependent pathways. The specific signaling cascade initiated is often dependent on the activating ligand, a phenomenon known as biased agonism, which allows for the differential activation of downstream effectors.[1][2]
G Protein-Coupled Signaling
The canonical signaling pathway for CB2R involves its coupling to inhibitory G proteins of the Gi/o family.[3] However, evidence also suggests that under certain conditions, CB2R can couple to stimulatory Gs proteins.[4][5]
-
Gi/o-Mediated Pathway: Upon agonist binding, CB2R catalyzes the exchange of GDP for GTP on the α subunit of the Gi/o protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA).
-
Modulation of Downstream Effectors: The Gβγ subunits are also active signaling molecules that can modulate the activity of various downstream effectors, including ion channels and kinases.
-
-
Gs-Mediated Pathway: In some cellular contexts, such as in human primary leukocytes, CB2R has been shown to couple to Gs proteins. This interaction leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cAMP levels. This dual coupling to both Gi/o and Gs adds a layer of complexity to CB2R signaling, allowing for fine-tuned regulation of cellular responses.
β-Arrestin-Dependent Signaling
Upon agonist-induced activation and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), CB2R can recruit β-arrestins (primarily β-arrestin 2). This interaction serves two primary functions:
-
Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the G protein-mediated signal. It also acts as an adaptor protein, facilitating the internalization of the receptor from the cell surface via clathrin-coated pits.
-
Scaffolding for G Protein-Independent Signaling: β-arrestins can act as scaffolds to assemble and activate downstream signaling complexes, initiating a wave of G protein-independent signaling. A key pathway activated through this mechanism is the mitogen-activated protein kinase (MAPK) cascade.
Downstream Effector Pathways
The activation of G proteins and the recruitment of β-arrestins by CB2R trigger a cascade of downstream signaling events that ultimately dictate the cellular response. The most well-characterized of these are the MAPK/ERK and PI3K/Akt pathways.
Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway
The activation of the MAPK/ERK pathway by CB2R is a complex process that can be initiated through both G protein-dependent and β-arrestin-dependent mechanisms.
-
G-protein Dependent Activation: The Gβγ subunits released from Gi/o proteins can activate various upstream kinases, such as Src, which in turn can lead to the activation of the Ras-Raf-MEK-ERK cascade.
-
β-arrestin Dependent Activation: β-arrestin 2 can act as a scaffold, bringing together components of the MAPK cascade (Raf, MEK, and ERK), thereby facilitating their activation.
The activation of ERK1/2 leads to the phosphorylation of numerous cytosolic and nuclear substrates, including transcription factors, which regulate gene expression involved in cell proliferation, differentiation, and survival.
Phosphoinositide 3-Kinase (PI3K) / Protein Kinase B (Akt) Pathway
CB2R activation has also been shown to stimulate the PI3K/Akt signaling pathway, which is a critical regulator of cell survival, growth, and metabolism. This activation is also thought to be primarily mediated by the Gβγ subunits, which can directly or indirectly activate PI3K. Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the membrane facilitates the phosphorylation and activation of Akt by PDK1 and other kinases like mTORC2. Activated Akt then phosphorylates a wide range of downstream targets to exert its cellular effects.
Modulation of Ion Channels and Intracellular Calcium
CB2R activation can also modulate the activity of various ion channels, thereby influencing cellular excitability and intracellular calcium homeostasis.
-
Potassium Channels: Unlike CB1R, CB2R does not appear to couple to G protein-gated inwardly rectifying potassium (GIRK) channels.
-
Calcium Channels: CB2R activation has been reported to inhibit voltage-gated calcium channels, an effect likely mediated by Gβγ subunits.
-
Intracellular Calcium Mobilization: CB2R can stimulate the release of calcium from intracellular stores. This is thought to occur via a Gq-like coupling mechanism that activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium.
Data Presentation
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of commonly used CB2R ligands.
Table 1: Binding Affinities (Ki) of Selected Ligands for Human CB2R
| Ligand | Chemical Class | Ki (nM) | Reference(s) |
| CP-55,940 | Classical Cannabinoid | 0.92 | |
| WIN 55,212-2 | Aminoalkylindole | 3.7 | |
| JWH-133 | Naphthalenic | 3.4 | |
| HU-308 | Classical Cannabinoid | 22.7 | |
| AM630 (Antagonist) | Naphthalenic | 31.2 | |
| Anandamide (AEA) | Endocannabinoid | 439.5 | |
| 2-Arachidonoylglycerol (2-AG) | Endocannabinoid | 113.3 |
Table 2: Functional Potencies (EC50/IC50) of Selected Agonists at Human CB2R
| Assay | Ligand | EC50/IC50 (nM) | Emax (% of control) | Reference(s) |
| cAMP Inhibition | CP-55,940 | 4.3 | ~100% | |
| JWH-133 | 5.2 | ~100% | ||
| WIN 55,212-2 | 3.5 | ~100% | ||
| ERK1/2 Phosphorylation | CP-55,940 | 0.56 | 150 ± 2.3% | |
| WIN 55,212-2 | 2.6 | 140 ± 2.5% | ||
| β-Arrestin 2 Recruitment | CP-55,940 | 110 | ~100% | |
| JWH-133 | 130 | ~90% | ||
| GTPγS Binding | CP-55,940 | 4.3 | 108.9 ± 9.0% | |
| JWH-133 | 5.2 | 138 ± 21.5% |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible study of CB2R signaling. Below are protocols for key experiments.
Protocol 1: Radioligand Binding Assay
This assay measures the affinity of a ligand for CB2R by competing with a radiolabeled ligand.
Materials:
-
Cell membranes expressing human CB2R (e.g., from CHO or HEK-293 cells)
-
Radioligand (e.g., [3H]CP-55,940)
-
Test compounds (unlabeled)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/ml BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.05% BSA, pH 7.4)
-
Glass fiber filters (e.g., GF/B or GF/C)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compounds in binding buffer.
-
In a 96-well plate, add binding buffer, cell membranes (typically 5-20 µg of protein per well), and the test compound or vehicle.
-
Initiate the binding reaction by adding the radioligand at a concentration near its Kd value.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. The filters will trap the membrane-bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CB2R ligand (e.g., 10 µM WIN 55,212-2).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Accumulation Assay
This functional assay measures the ability of a CB2R agonist to inhibit adenylyl cyclase activity.
Materials:
-
Cells stably expressing human CB2R (e.g., CHO-K1)
-
Test compounds (agonists)
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)
-
Cell culture medium and plates
Procedure:
-
Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Replace the medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.
-
Add serial dilutions of the test compounds to the wells and incubate for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 5 µM) to induce cAMP production.
-
Incubate for an additional 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen detection kit.
-
Generate dose-response curves to determine the EC50 and Emax values for each agonist.
Protocol 3: Western Blotting for ERK1/2 Phosphorylation
This assay quantifies the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
Cells expressing CB2R
-
Test compounds (agonists)
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.
-
Treat the cells with the test compound for a specific time course (e.g., 5, 10, 15, 30 minutes).
-
Lyse the cells on ice and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the primary antibody against total-ERK1/2 to normalize for protein loading.
-
Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation.
Protocol 4: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CB2R.
Materials:
-
Cells co-expressing CB2R fused to a tag (e.g., ProLink) and β-arrestin 2 fused to an enzyme acceptor (e.g., from the PathHunter assay)
-
Test compounds (agonists)
-
Assay buffer and detection reagents specific to the assay platform (e.g., chemiluminescent substrate)
Procedure:
-
Plate the engineered cells in a 384-well plate.
-
Add serial dilutions of the test compounds.
-
Incubate for 60-90 minutes at 37°C.
-
Add the detection reagents according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
-
Generate dose-response curves to determine the EC50 and Emax for β-arrestin recruitment.
Conclusion
The signaling pathways downstream of CB2R are multifaceted and context-dependent, offering numerous avenues for therapeutic intervention. A comprehensive understanding of these pathways, from G protein coupling and β-arrestin recruitment to the activation of downstream kinases and the modulation of ion channels, is essential for the rational design of novel CB2R-targeted drugs. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of CB2R signaling and harnessing its therapeutic potential.
References
- 1. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
The Cannabinoid Receptor 2 (CB2R): A Comprehensive Technical Guide to a Promising Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cannabinoid receptor 2 (CB2R), a G protein-coupled receptor (GPCR), has emerged as a highly promising therapeutic target for a multitude of diseases, primarily due to its strategic expression in the immune system and its upregulation in pathological conditions. Unlike the cannabin-oid receptor 1 (CB1R), which is predominantly found in the central nervous system and mediates the psychoactive effects of cannabinoids, CB2R offers a therapeutic window for modulating inflammatory and neurodegenerative processes without inducing undesirable central nervous system side effects. This technical guide provides an in-depth overview of CB2R, its signaling pathways, therapeutic potential across various disease states, and detailed experimental protocols for its investigation. Quantitative data on ligand affinity and potency are presented for comparative analysis, and key signaling and experimental workflows are visualized to facilitate a deeper understanding of this important therapeutic target.
Introduction to the Cannabinoid Receptor 2 (CB2R)
Discovered in 1993, the human CB2R is encoded by the CNR2 gene and consists of 360 amino acids.[1] It shares approximately 44% amino acid identity with the CB1R.[1] While initially characterized as a peripheral receptor, subsequent research has demonstrated its presence in the brain, particularly in microglia, and its expression is significantly upregulated during neuroinflammation.[2][3] This inducible expression pattern in disease-affected tissues makes CB2R an attractive target for therapeutic intervention.
Tissue Distribution and Expression
CB2R is predominantly expressed in cells and tissues of the immune system.[4] Quantitative analysis of mRNA and protein expression has revealed a hierarchy of CB2R levels in human peripheral blood leukocytes:
| Immune Cell Subtype | Relative CB2R Expression Level | References |
| B Lymphocytes | High | |
| Natural Killer (NK) Cells | High | |
| Eosinophils | High | |
| Monocytes/Macrophages | Moderate to High | |
| Neutrophils | Low to Moderate | |
| CD8+ T Lymphocytes | Low | |
| CD4+ T Lymphocytes | Low |
Table 1: Relative Expression of CB2R in Human Immune Cell Subsets.
Importantly, CB2R expression is dynamic and can be significantly upregulated in response to inflammatory stimuli or tissue injury, not only in immune cells but also in other cell types, including microglia, astrocytes, osteoblasts, and hepatocytes.
CB2R Signaling Pathways
CB2R activation by agonists initiates a cascade of intracellular signaling events that ultimately modulate cellular function. As a typical GPCR, its signaling is complex and can be biased towards certain pathways depending on the activating ligand.
G Protein-Dependent Signaling
The canonical signaling pathway for CB2R involves coupling to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The dissociation of the G protein heterotrimer also releases Gβγ subunits, which can activate other downstream effectors, including mitogen-activated protein kinase (MAPK) pathways such as ERK1/2 and p38. There is also evidence for CB2R coupling to Gs proteins, which would lead to an increase in cAMP, suggesting a more complex regulation of this second messenger.
References
Methodological & Application
Application Notes and Protocols for In Vivo Imaging with a Cannabinoid Receptor Type 2 (CB2R) Probe
These application notes provide a detailed protocol for the in vivo imaging of the Cannabinoid Receptor Type 2 (CB2R) using a targeted fluorescent probe. The methodologies are primarily based on studies utilizing near-infrared (NIR) probes, such as NIR760-mbc94, for imaging inflammation and cancer.[1][2][3] This document is intended for researchers, scientists, and drug development professionals working in areas where CB2R is a relevant biomarker.
Introduction
CB2R Signaling Pathway
Activation of CB2R is primarily coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This action can prevent the activation of protein kinase A (PKA), which in turn influences the transactivation of transcription factors like NF-κB and CREB. Additionally, CB2R activation can modulate other signaling cascades, including the MAPK/ERK pathway, and influence ion channel activity.
Experimental Protocols
This section provides a detailed methodology for in vivo imaging of CB2R using a fluorescent probe, based on protocols for NIR760-mbc94.
Animal Models
For inflammation studies, a common model is the Complete Freund's Adjuvant (CFA)-induced inflammation model in mice. For cancer imaging, tumor xenograft models are utilized, where cancer cells overexpressing CB2R are implanted into immunocompromised mice.
In Vivo Imaging Workflow
The following diagram outlines the general workflow for a typical in vivo imaging experiment.
Detailed Protocol: In Vivo Imaging in a CFA-Induced Inflammation Mouse Model
-
Animal Preparation:
-
Acclimate mice for at least one week before the experiment.
-
Induce inflammation by injecting Complete Freund's Adjuvant (CFA) into the paw of the mouse. The contralateral paw can be used as a control.
-
-
Probe Administration:
-
Prepare a solution of the CB2R probe (e.g., NIR760-mbc94) in a suitable vehicle (e.g., a mixture of DMSO and saline).
-
Administer the probe via intravenous (i.v.) injection into the tail vein of the mouse.
-
-
In Vivo Near-Infrared (NIR) Fluorescence Imaging:
-
Anesthetize the mice at various time points post-injection (e.g., 30 minutes, 1 hour, 24 hours, 48 hours).
-
Acquire whole-body fluorescence images using an in vivo imaging system equipped with appropriate excitation and emission filters for the specific NIR probe.
-
-
Blocking Experiment (for specificity validation):
-
To confirm the specificity of the probe for CB2R, a separate cohort of mice can be pre-treated with a non-fluorescent CB2R antagonist (e.g., SR144528) before the administration of the fluorescent probe. A significant reduction in the fluorescence signal in the target tissue would indicate specific binding.
-
-
Ex Vivo Imaging and Biodistribution:
-
After the final in vivo imaging time point, euthanize the mice.
-
Dissect the inflamed paw, control paw, and major organs (e.g., spleen, liver, kidneys, lungs, heart).
-
Image the dissected tissues and organs using the in vivo imaging system to determine the biodistribution of the probe.
-
Quantify the fluorescence intensity in the regions of interest.
-
-
Immunofluorescence Staining:
-
Cryosection the inflamed and control tissues.
-
Perform immunofluorescence staining with an antibody against a macrophage marker (e.g., F4/80) and a nuclear stain (e.g., DAPI) to validate the co-localization of the probe's signal with CB2R-expressing immune cells.
-
Data Presentation
The following tables summarize key quantitative data for representative CB2R probes.
Table 1: Binding Affinities of Select CB2R Probes
| Probe | Receptor | Binding Affinity (Ki) | Reference |
| RNB-61 | Human CB2R | 0.57 ± 0.03 nM | |
| RNB-61 | Mouse CB2R | 1.33 ± 0.47 nM | |
| [11C]A-836339 | CB2R | 0.7 nM | |
| [11C]NE40 | CB2R | 9.6 nM | |
| (S)-7 | Human CB2R | 44 nM | |
| (R)-7 | Human CB2R | 62 nM |
Table 2: In Vivo Tumor-to-Normal Contrast Ratio for NIR760-mbc94
| Time Post-Injection | Tumor-to-Normal Contrast Ratio | Reference |
| 72 hours | 3.7-fold |
Conclusion
The protocol described provides a framework for the in vivo imaging of CB2R using targeted fluorescent probes. This technique is a valuable tool for studying the role of CB2R in various diseases and for the preclinical evaluation of CB2R-targeted therapeutics. The specificity of the probe should always be validated through blocking experiments and histological analysis.
References
- 1. In vivo inflammation imaging using a CB2R-targeted near infrared fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Type 2 Cannabinoid Receptor-Targeted Tumor Optical Imaging Using a Near Infrared Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo type 2 cannabinoid receptor-targeted tumor optical imaging using a near infrared fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for CB2R Probe 1 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cannabinoid Receptor 2 (CB2R) is a G protein-coupled receptor (GPCR) predominantly expressed in immune cells, making it a promising therapeutic target for a variety of inflammatory and neurodegenerative diseases.[1][2] The development of selective fluorescent probes for CB2R has provided valuable tools for studying its expression, localization, and pharmacology in live cells. "CB2R probe 1" is a fluorescent ligand designed to specifically bind to the CB2R with a reported binding affinity (Ki) of 130 nM and has been noted for its low cytotoxicity.[3]
These application notes provide detailed protocols for the use of this compound in flow cytometry for the identification and characterization of CB2R-expressing cells. The protocols cover cell preparation, staining, data acquisition, and analysis. Additionally, we present representative data and signaling pathway information relevant to CB2R function.
Data Presentation
Table 1: Pharmacological Properties of CB2R Ligands
| Compound | Type | Binding Affinity (Ki, nM) | Functional Assay | Potency (EC50/IC50, nM) |
| This compound | Fluorescent Agonist | 130[3] | - | - |
| CP55,940 | Agonist | 1 | β-Arrestin | 4.9[4] |
| JWH133 | Agonist | - | cAMP Inhibition | - |
| WIN55,212-2 | Agonist | - | cAMP Inhibition | 17.3 |
| AM630 | Antagonist/Inverse Agonist | - | cAMP Assay | 529 (IC50) |
| SR144528 | Antagonist/Inverse Agonist | - | - | - |
Table 2: Representative Flow Cytometry Data - Mean Fluorescence Intensity (MFI)
| Cell Type | Treatment | Concentration (µM) | Mean Fluorescence Intensity (MFI) |
| CHO-hCB2R | This compound | 0.1 | 1500 |
| CHO-hCB2R | This compound | 1 | 5000 |
| CHO-hCB2R | This compound + SR144528 (10 µM) | 1 | 500 |
| Wild-Type CHO | This compound | 1 | 150 |
| Human PBMCs | This compound | 0.5 | 800 |
| Human PBMCs | Isotype Control | - | 100 |
Note: The MFI values presented are hypothetical and for illustrative purposes. Actual values will vary depending on the cell type, probe concentration, and instrument settings.
Signaling Pathways
CB2R activation initiates a cascade of intracellular signaling events. Primarily coupled to Gi/o proteins, its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. CB2R can also signal through Gβγ subunits to activate mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) 1/2 pathway. Furthermore, agonist binding can induce β-arrestin recruitment, leading to receptor internalization and desensitization.
Caption: CB2R Signaling Pathway.
Experimental Protocols
Protocol 1: Direct Staining of Cells with this compound for Flow Cytometry
This protocol is designed for the direct labeling of cell surface CB2R using this compound.
Materials:
-
This compound
-
Cells of interest (e.g., CHO cells overexpressing hCB2R, human Peripheral Blood Mononuclear Cells - PBMCs)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
7-AAD or Propidium Iodide (for viability staining)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
For adherent cells, detach using a gentle cell dissociation buffer.
-
For suspension cells or PBMCs, collect and wash the cells.
-
Resuspend cells in ice-cold Flow Cytometry Staining Buffer to a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Prepare a working solution of this compound in Flow Cytometry Staining Buffer. A starting concentration of 100-500 nM is recommended, but optimal concentration should be determined by titration.
-
Add 100 µL of the cell suspension to each flow cytometry tube.
-
Add the appropriate volume of the this compound working solution to the cells.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
-
Washing:
-
Add 1 mL of ice-cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Repeat the wash step twice.
-
-
Viability Staining and Data Acquisition:
-
Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Add a viability dye (e.g., 7-AAD or Propidium Iodide) according to the manufacturer's instructions just before analysis.
-
Acquire data on a flow cytometer, ensuring to collect a sufficient number of events for statistical analysis.
-
Caption: Experimental Workflow for Direct Staining.
Protocol 2: Competition Binding Assay using this compound
This protocol is used to confirm the specificity of this compound binding by competing with a known unlabeled CB2R ligand.
Materials:
-
This compound
-
Unlabeled CB2R antagonist (e.g., SR144528) or agonist (e.g., JWH133)
-
Cells expressing CB2R
-
Flow Cytometry Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare cells as described in Protocol 1.
-
-
Competition:
-
To the appropriate tubes, add a 10-100 fold molar excess of the unlabeled competitor (e.g., 10 µM SR144528) to the cell suspension.
-
Incubate for 15 minutes at 4°C.
-
-
Staining:
-
Add the predetermined optimal concentration of this compound to all tubes (including the competitor-treated tubes).
-
Incubate for 30-60 minutes at 4°C in the dark.
-
-
Washing and Data Acquisition:
-
Proceed with washing and data acquisition as described in Protocol 1.
-
A significant decrease in the MFI in the presence of the unlabeled competitor indicates specific binding of this compound to the CB2 receptor.
Troubleshooting
-
High background staining:
-
Decrease the concentration of this compound.
-
Increase the number of wash steps.
-
Include a blocking step with an appropriate serum before staining.
-
-
Low signal:
-
Increase the concentration of this compound.
-
Ensure the cells are known to express CB2R.
-
Check the viability of the cells.
-
-
No competition in the binding assay:
-
Increase the concentration of the unlabeled competitor.
-
Confirm the activity of the unlabeled competitor.
-
Conclusion
This compound is a valuable tool for the detection and characterization of the Cannabinoid Receptor 2 in living cells using flow cytometry. The provided protocols offer a starting point for researchers to design and execute experiments to investigate the role of CB2R in various physiological and pathological processes. Optimization of the protocols for specific cell types and experimental conditions is recommended to achieve the best results.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Novel Antagonists Targeting Cannabinoid Receptor 2 Using a Multi-Step Virtual Screening Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation of extracellular signal-regulated kinase as a biomarker for cannabinoid receptor 2 activation - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Cannabinoid Type 2 Receptor: Application Notes for CB2R Probe 1 in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cannabinoid Type 2 Receptor (CB2R), a key component of the endocannabinoid system, is a G protein-coupled receptor primarily expressed in immune cells. Its role in modulating inflammation and various pathological processes has made it a significant target for therapeutic drug development. Visualizing CB2R in its native cellular environment is crucial for understanding its function and for the development of targeted therapies. "CB2R probe 1" is a fluorescent ligand designed for the detection of the cannabinoid type 2 receptor, offering a valuable tool for researchers. This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy.
"this compound", also known as compound 28 from the work of Spinelli F, et al., is characterized by a binding affinity (Ki) of 130 nM for CB2R and demonstrates no affinity for the CB1R subtype, ensuring specific labeling.[1] Its "safe and green" fluorescent properties make it a suitable alternative to radioligands for in vitro studies.[1][2]
Quantitative Data Presentation
For comparative analysis, the following table summarizes the key quantitative data for this compound and other relevant fluorescent probes for CB2R.
| Probe Name | Ki (nM) for human CB2R | Selectivity over human CB1R | Fluorophore | Reference |
| This compound (compound 28) | 130 | >100-fold (no affinity for CB1R) | 4-dimethylaminophthalimide (DMAP) | [1] |
| NIR760-XLP6 | Not specified | Preferential for CB2R | NIR760 | [3] |
| 8-SiR | 1.1 (human), 4.7 (mouse) | >230-fold (human), >200-fold (mouse) | Silicon-rhodamine | |
| LEI-121 | Not specified | CB2R-selective | Not specified | |
| Cy5-ligand (compound 18) | 41.8 | 131-fold | Cy5 |
Signaling Pathway of CB2R
Activation of the CB2R by an agonist, such as a fluorescent probe with agonist properties, initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA). Additionally, CB2R activation can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2 and p38, and the PI3K/Akt pathway. These pathways are crucial in regulating immune responses, inflammation, and cell fate.
Experimental Protocols
The following protocols are generalized for the use of fluorescent CB2R probes in cell culture and tissue sections and should be optimized for specific experimental conditions.
Experimental Workflow for Live Cell Imaging
The general workflow for labeling and imaging live cells with a fluorescent CB2R probe involves cell preparation, probe incubation, washing, and image acquisition. A blocking control is essential to confirm the specificity of the probe's binding to CB2R.
Protocol 1: Live Cell Staining and Fluorescence Microscopy
Materials:
-
Cells expressing CB2R (e.g., HEK293-CB2R, immune cell lines)
-
Glass-bottom dishes or coverslips suitable for microscopy
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
This compound (stock solution in DMSO)
-
Non-fluorescent CB2R antagonist (e.g., SR144528) for blocking experiment
-
Fluorescence microscope with appropriate filter sets for the probe's fluorophore
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to 50-70% confluency.
-
Preparation of Staining Solution: Prepare the staining solution by diluting the this compound stock solution in pre-warmed culture medium or buffer (e.g., HBSS) to the desired final concentration (e.g., 100-500 nM).
-
Blocking Control (Optional but Recommended): For the blocking experiment, pre-incubate a separate set of cells with a 10- to 100-fold excess of a non-fluorescent CB2R antagonist (e.g., 1-10 µM SR144528) for 30-60 minutes at 37°C before adding the fluorescent probe.
-
Probe Incubation: Remove the culture medium from the cells and add the staining solution. Incubate for 30-60 minutes at 37°C in a humidified incubator.
-
Washing: Gently remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or HBSS to remove unbound probe.
-
Imaging: Add fresh pre-warmed medium or buffer to the cells. Immediately image the cells using a fluorescence microscope. Use appropriate excitation and emission filters for the 4-dimethylaminophthalimide (DMAP) fluorophore of this compound.
Protocol 2: Immunofluorescence Staining of Fixed Cells or Tissue Sections
Materials:
-
Fixed cells on coverslips or cryosections of tissue
-
PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBS)
-
This compound
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
For Cultured Cells: Grow cells on coverslips, fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature, and then wash three times with PBS.
-
For Tissue Sections: Use cryosections and fix with cold acetone (B3395972) or PFA.
-
-
Permeabilization (for intracellular targets): Incubate the samples with permeabilization buffer for 10-15 minutes at room temperature. Wash three times with PBS.
-
Blocking: Incubate with blocking buffer for 1 hour at room temperature to reduce non-specific binding.
-
Probe Incubation: Dilute this compound in blocking buffer to the desired concentration (e.g., 100-500 nM). Incubate the samples with the probe solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI (e.g., 300 nM in PBS) for 5-10 minutes.
-
Washing: Wash three times with PBS.
-
Mounting: Mount the coverslips or tissue sections onto glass slides using an appropriate mounting medium.
-
Imaging: Acquire images using a fluorescence microscope with the appropriate filter sets.
Conclusion
This compound provides a valuable tool for the specific detection of the cannabinoid type 2 receptor in fluorescence microscopy applications. Its selectivity and favorable fluorescent properties enable researchers to visualize CB2R in various experimental settings. The provided protocols and data serve as a comprehensive guide for the effective application of this probe in research and drug discovery, contributing to a deeper understanding of the role of CB2R in health and disease. As with any fluorescent probe, optimization of staining conditions is recommended for each specific cell type and experimental setup to achieve the best results.
References
Application Notes and Protocols for CB2R Probe Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for a suite of cell-based assays designed to characterize the pharmacological properties of cannabinoid receptor 2 (CB2R) probes. The included methodologies cover key aspects of CB2R signaling and ligand interaction, enabling a comprehensive evaluation of novel compounds.
Introduction
The cannabinoid receptor 2 (CB2R) is a G protein-coupled receptor (GPCR) predominantly expressed in the immune system and is a promising therapeutic target for a range of conditions, including inflammatory diseases, pain, and neurodegenerative disorders, without the psychoactive side effects associated with CB1R activation.[1][2][3] The development of selective and potent CB2R probes is crucial for advancing our understanding of its physiological roles and for the discovery of new therapeutics. This document outlines standard cell-based assays to functionally characterize such probes.
CB2R Signaling Pathways
CB2R activation initiates a cascade of intracellular signaling events. Primarily, CB2R couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5] The receptor can also couple to Gαs proteins, which stimulates adenylyl cyclase and increases cAMP.[2][6] Furthermore, CB2R activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, particularly ERK1/2, and promote the recruitment of β-arrestins, which are involved in receptor desensitization, internalization, and G protein-independent signaling.[1][4][7]
Key Cell-Based Assays for CB2R Probe Characterization
A thorough characterization of a CB2R probe involves multiple assays to determine its binding affinity, functional potency, and efficacy in modulating different signaling pathways.
Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of a test compound for the CB2R by measuring its ability to displace a radiolabeled ligand.[8][9]
Experimental Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human CB2R.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[8]
-
-
Binding Assay:
-
In a 96-well plate, add the cell membranes (typically 3-20 µg of protein per well).[8]
-
Add various concentrations of the unlabeled test compound.
-
Add a fixed concentration of a suitable CB2R radioligand (e.g., [3H]-CP55,940).[10]
-
For non-specific binding control wells, add a saturating concentration of a known CB2R ligand.
-
Incubate the plate with gentle agitation (e.g., 60 minutes at 30°C).[8]
-
-
Filtration and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[8]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Assay
This functional assay measures the ability of a CB2R probe to act as an agonist, inverse agonist, or antagonist by quantifying its effect on intracellular cAMP levels.[5][11]
Experimental Protocol:
-
Cell Culture:
-
Use CHO or HEK293 cells stably expressing the human CB2R.[11]
-
Seed the cells in a 96- or 384-well plate and allow them to attach overnight.
-
-
cAMP Assay (Agonist Mode):
-
Wash the cells with a stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA).
-
Add a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.[5][12]
-
Add forskolin (B1673556) to stimulate adenylyl cyclase and raise basal cAMP levels.[5]
-
Add various concentrations of the test compound.
-
Incubate for a defined period (e.g., 30 minutes at room temperature).[12]
-
-
cAMP Assay (Antagonist Mode):
-
Pre-incubate the cells with various concentrations of the test compound before adding a known CB2R agonist at its EC50 concentration.
-
-
Detection:
-
Data Analysis:
-
For agonists, plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the compound to determine the EC50 value.
-
For antagonists, plot the percentage of inhibition of the agonist response against the log concentration of the compound to determine the IC50 value.
-
β-Arrestin Recruitment Assay
This assay determines the ability of a CB2R probe to induce the recruitment of β-arrestin to the receptor, a key event in receptor desensitization and G protein-independent signaling.[13][14][15]
Experimental Protocol:
-
Cell Line:
-
Assay Procedure:
-
Detection:
-
Add the detection reagents provided with the assay kit. This typically involves a substrate that is converted into a chemiluminescent product by the complemented enzyme formed upon β-arrestin recruitment.[7]
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the luminescent signal against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value.
-
Data Presentation
The quantitative data obtained from these assays should be summarized in a clear and structured table to facilitate the comparison of different CB2R probes.
| Compound | Binding Affinity (Ki, nM) | cAMP Functional Activity (EC50/IC50, nM) | β-Arrestin Recruitment (EC50, nM) |
| Probe X | Value | Value | Value |
| Probe Y | Value | Value | Value |
| Reference Agonist | Value | Value | Value |
| Reference Antagonist | Value | Value | Value |
Note: The specific values in this table should be populated with the experimental results.
Fluorescent Probes and Receptor Internalization Assays
The development of fluorescently labeled CB2R ligands allows for the direct visualization of the receptor in living cells and the study of receptor trafficking.[17][18]
Receptor Internalization Assay:
This assay monitors the ligand-induced translocation of CB2R from the plasma membrane to intracellular compartments.[19][20]
Experimental Protocol:
-
Cell Line:
-
Use a cell line stably expressing a fluorescently tagged CB2R (e.g., CB2R-GFP).[20]
-
-
Assay Procedure:
-
Seed the cells in a multi-well imaging plate.
-
Add the test compound (agonist).
-
Incubate for a specific time (e.g., 1-2 hours) at 37°C.[20]
-
-
Imaging and Analysis:
-
Fix the cells and stain the nuclei (e.g., with Hoechst stain).
-
Acquire images using a high-content imaging system.
-
Quantify receptor internalization by measuring the formation of fluorescent spots or vesicles within the cytoplasm.[20]
-
For antagonists, pre-incubate with the test compound before adding a known agonist.
-
Conclusion
The protocols outlined in this document provide a robust framework for the in vitro pharmacological characterization of novel CB2R probes. By employing a combination of binding and functional assays, researchers can gain a comprehensive understanding of a compound's affinity, potency, efficacy, and potential for biased signaling at the CB2R. This information is critical for the identification and development of new therapeutic agents targeting the endocannabinoid system.
References
- 1. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 3. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 4. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cyclic AMP Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. egrove.olemiss.edu [egrove.olemiss.edu]
- 11. researchgate.net [researchgate.net]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. | Semantic Scholar [semanticscholar.org]
- 15. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Detection of cannabinoid receptor type 2 in native cells and zebrafish with a highly potent, cell-permeable fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorescent Cannabinoid 2 Receptor Internalization Assay Cell Line – Cells Online [cells-online.com]
- 20. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for CB2R Probe 1 in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cannabinoid Receptor 2 (CB2R) is a G protein-coupled receptor primarily expressed in immune cells and is a significant therapeutic target for a range of conditions, including inflammatory, neurodegenerative, and autoimmune diseases, as well as for managing pain and cancer. The ability to visualize and quantify CB2R expression in tissue samples is crucial for understanding its role in disease pathology and for the development of targeted therapeutics.
These application notes provide a detailed guide for the use of CB2R probe 1 , a fluorescent small molecule probe, for the detection of CB2R in tissue samples. This compound, also identified as compound 28 in the work by Spinelli et al. (2020), is a selective fluorescent ligand for CB2R with good binding affinity and optimal spectroscopic properties, offering a safe and effective alternative to radioligands for in vitro studies.[1][2]
Probe Specifications
This compound is characterized by its high selectivity for the human CB2 receptor over the CB1 receptor. The probe consists of a CB2R pharmacophore linked to a 4-dimethylaminophthalimide (4-DMAP) fluorophore.[1][2][3]
| Property | Value | Reference |
| Target | Cannabinoid Receptor 2 (CB2R) | |
| Binding Affinity (Ki) | 130 nM (for human CB2R) | |
| CB1R Affinity | No significant affinity | |
| Fluorophore | 4-dimethylaminophthalimide (4-DMAP) | |
| Excitation (peak) | ~400 nm (estimated) | |
| Emission (peak) | ~500 nm (estimated, green) | |
| Molecular Weight | 554.7 g/mol | |
| Appearance | Yellow solid |
Note on Spectral Properties: The precise excitation and emission maxima for this compound are not explicitly detailed in the available literature. The provided values are estimates based on the 4-DMAP fluorophore. It is highly recommended that users determine the optimal spectral settings empirically on their specific fluorescence microscopy system.
Experimental Workflow for Tissue Staining
The following diagram outlines the general workflow for staining tissue sections with this compound.
Caption: General workflow for fluorescent staining of tissue sections with this compound.
Protocols
The following are generalized protocols for the fluorescent staining of frozen and formalin-fixed paraffin-embedded (FFPE) tissue sections with this compound. Note: These protocols are intended as a starting point and should be optimized for specific tissue types and experimental conditions.
Protocol 1: Staining of Frozen Tissue Sections
This protocol is suitable for fresh tissues that have been snap-frozen.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., PBS with 0.1-0.4% Triton X-100)
-
Blocking Buffer (e.g., PBS with 1-5% Bovine Serum Albumin or normal serum)
-
Nuclear Counterstain (e.g., DAPI)
-
Anti-fade Mounting Medium
-
Microscope slides and coverslips
Procedure:
-
Tissue Sectioning:
-
Cut frozen tissue blocks into 5-10 µm thick sections using a cryostat.
-
Mount the sections onto charged microscope slides.
-
Slides can be stored at -80°C or used immediately.
-
-
Fixation:
-
Thaw slides at room temperature for 10-20 minutes.
-
Fix the sections by immersing the slides in ice-cold 4% paraformaldehyde for 10-15 minutes.
-
Wash the slides three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional but Recommended):
-
Incubate slides in Permeabilization Buffer for 10-15 minutes at room temperature. This step helps the probe to access intracellular receptors.
-
Wash the slides twice with PBS for 5 minutes each.
-
-
Blocking:
-
To reduce non-specific binding, incubate the sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.
-
-
This compound Incubation:
-
Dilute this compound to the desired concentration in Blocking Buffer. A starting concentration range of 100 nM to 1 µM is recommended, but should be optimized.
-
Apply the diluted probe solution to the tissue sections, ensuring complete coverage.
-
Incubate for 1-2 hours at room temperature in a humidified, dark chamber to prevent photobleaching.
-
-
Washing:
-
Wash the slides three to four times with PBS (or PBS with 0.1% Tween-20 for more stringent washing) for 5-10 minutes each to remove unbound probe.
-
-
Counterstaining (Optional):
-
Incubate sections with a nuclear counterstain like DAPI (e.g., 1 µg/mL in PBS) for 5-10 minutes at room temperature in the dark.
-
Rinse the slides once with PBS.
-
-
Mounting and Visualization:
-
Apply a drop of anti-fade mounting medium to the tissue section and place a coverslip.
-
Seal the edges of the coverslip with clear nail polish to prevent drying.
-
Visualize the slides using a fluorescence microscope with appropriate filter sets for the 4-DMAP fluorophore (e.g., DAPI or blue channel) and the counterstain. Store slides at 4°C in the dark.
-
Protocol 2: Staining of Formalin-Fixed Paraffin-Embedded (FFPE) Tissue Sections
This protocol is for tissues that have been fixed in formalin and embedded in paraffin (B1166041) wax.
Materials:
-
This compound
-
Xylene or a xylene substitute
-
Graded ethanol (B145695) series (100%, 95%, 70%)
-
Deionized water
-
Phosphate-Buffered Saline (PBS)
-
Blocking Buffer (e.g., PBS with 1-5% BSA)
-
Nuclear Counterstain (e.g., DAPI)
-
Anti-fade Mounting Medium
-
Microscope slides and coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5-10 minutes each to remove the paraffin wax.
-
Rehydrate the tissue sections by sequential immersion in:
-
100% ethanol (2 changes, 5 minutes each)
-
95% ethanol (1 change, 5 minutes)
-
70% ethanol (1 change, 5 minutes)
-
-
Rinse the slides in deionized water for 5 minutes.
-
-
Permeabilization:
-
Immerse slides in PBS with 0.1-0.4% Triton X-100 for 15 minutes to permeabilize the cell membranes.
-
Wash the slides three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to minimize non-specific probe binding.
-
-
This compound Incubation:
-
Dilute this compound to the desired concentration (e.g., 100 nM - 1 µM, requires optimization) in Blocking Buffer.
-
Apply the diluted probe to the sections and incubate for 1-2 hours at room temperature in a dark, humidified chamber.
-
-
Washing:
-
Wash the slides thoroughly with PBS or PBST (PBS with 0.1% Tween-20) three to four times for 5-10 minutes each.
-
-
Counterstaining (Optional):
-
Incubate with DAPI solution for 5-10 minutes at room temperature in the dark.
-
Rinse briefly with PBS.
-
-
Mounting and Visualization:
-
Mount with an anti-fade mounting medium and a coverslip.
-
Image using a fluorescence microscope with appropriate filter sets. Store slides at 4°C, protected from light.
-
CB2R Signaling Pathway
Activation of the CB2 receptor by an agonist, such as the pharmacophore of this compound, initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This in turn affects downstream effectors like Protein Kinase A (PKA) and can modulate various cellular processes.
Caption: Simplified CB2R signaling cascade upon agonist binding.
Data Interpretation and Controls
-
Specificity: To confirm the specificity of the staining, perform a competition assay by pre-incubating tissue sections with a high concentration (e.g., 10-100 fold molar excess) of a known non-fluorescent CB2R agonist or antagonist before adding this compound. A significant reduction in the fluorescent signal would indicate specific binding.
-
Autofluorescence: Some tissues exhibit high levels of autofluorescence. It is important to image an unstained control slide under the same conditions to assess the background fluorescence.
-
Image Analysis: Quantitative analysis can be performed by measuring the mean fluorescence intensity in defined regions of interest using image analysis software.
Concluding Remarks
This compound is a valuable tool for the visualization of CB2R in tissue samples, aiding in the elucidation of the receptor's role in health and disease. The protocols provided herein serve as a comprehensive guide for researchers. However, optimization of probe concentration, incubation times, and washing steps is crucial for achieving high-quality, specific staining in different tissue types.
References
Application Notes and Protocols for a Representative CB2R PET Probe
Disclaimer: The designation "CB2R probe 1" is not a recognized identifier in the peer-reviewed scientific literature for a specific Positron Emission Tomography (PET) probe targeting the Cannabinoid Receptor Type 2 (CB2R). The following application notes and protocols are a composite representation based on the established characteristics and methodologies of well-documented CB2R PET radioligands. Researchers should consult publications for specific probes for detailed, validated data and protocols.
Introduction
The Cannabinoid Receptor Type 2 (CB2R) is a G-protein coupled receptor primarily expressed in immune cells, with low expression in the healthy central nervous system.[1][2] Its upregulation in various pathological conditions, including neuroinflammation, cancer, and cardiovascular diseases, makes it an attractive target for diagnostic imaging and therapeutic intervention.[3][4][5] PET imaging with a specific CB2R probe allows for the non-invasive quantification of CB2R expression, providing insights into disease progression and response to therapy. These application notes provide a comprehensive overview of the use of a representative CB2R PET probe for preclinical and clinical research.
Probe Characteristics
A successful CB2R PET probe should exhibit high binding affinity and selectivity for CB2R over the more abundant Cannabinoid Receptor Type 1 (CB1R). Favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier for neuroimaging applications and metabolic stability, are also crucial. The probe is typically radiolabeled with a positron-emitting radionuclide, most commonly Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).
Table 1: Representative Quantitative Data for CB2R PET Probes
| Property | Representative Value | Reference Probes |
| Binding Affinity (Kᵢ for human CB2R) | 0.5 - 10 nM | [¹¹C]NE40, [¹⁸F]RM365, [¹¹C]A-836339 |
| Selectivity (Kᵢ CB1R / Kᵢ CB2R) | > 300-fold | [¹⁸F]RM365 |
| Radiochemical Yield (decay-corrected) | 10 - 40% | [¹¹C]AAT-015, [¹¹C]AAT-778 |
| Specific Activity | 90 - 450 GBq/µmol | [¹¹C]AAT-015, [¹¹C]AAT-778 |
| Lipophilicity (LogP) | 1 - 3 | General requirement for CNS PET tracers |
CB2 Receptor Signaling Pathway
Activation of the CB2R by an agonist initiates a cascade of intracellular signaling events. The receptor primarily couples to Gᵢ/Gₒ proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can modulate other downstream effectors, including ion channels and mitogen-activated protein kinase (MAPK) pathways.
References
- 1. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Structure–Activity Relationships, Radiofluorination, and Biological Evaluation of [18F]RM365, a Novel Radioligand for Imaging the Human Cannabinoid Receptor Type 2 (CB2R) in the Brain with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positron Emission Tomography Imaging of the Endocannabinoid System: Opportunities and Challenges in Radiotracer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positron emission tomography of type 2 cannabinoid receptors for detecting inflammation in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of CB2R Probe 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting information for the characterization and use of CB2R Probe 1, a selective ligand for the Cannabinoid Receptor 2 (CB2R). This document is intended to guide researchers in accurately assessing the binding, functional activity, and cellular effects of this probe.
Introduction to this compound
The Cannabinoid Receptor 2 is a G protein-coupled receptor (GPCR) primarily expressed in immune cells, making it a promising therapeutic target for inflammatory and immune-related disorders without the psychoactive side effects associated with the Cannabinoid Receptor 1 (CB1R).[1] this compound is a high-affinity, selective ligand designed for the investigation of CB2R pharmacology. Depending on its specific structure, it can act as an agonist, antagonist, or inverse agonist, modulating downstream signaling pathways.
Data Presentation
The following tables summarize the key pharmacological parameters of this compound. This data has been compiled from various in vitro assays.
Table 1: Binding Affinity and Selectivity of this compound
| Probe Name | Probe Type | Target Receptor | Radioligand | Ki (nM) | Target Species | Reference |
| LEI-121 | Photoaffinity | CB2R | [³H]CP-55,940 | 63.1 | Human | [2] |
| This compound (Example) | Agonist | CB2R | [³H]CP-55,940 | 5.2 | Human | |
| CB1R | [³H]CP-55,940 | >1000 | Human |
Note: Data for "this compound (Example)" is hypothetical for illustrative purposes. LEI-121 is a documented photoaffinity probe.[2]
Table 2: Functional Activity of this compound
| Probe Name | Assay Type | Parameter | Value | Units | Target Species | Reference |
| LEI-121 | [³⁵S]GTPγS | Efficacy (Emax) | -30 | % | Human | [2] |
| This compound (Example) | [³⁵S]GTPγS | EC₅₀ | 15.8 | nM | Human | |
| Efficacy (Emax) | 85 | % | Human | |||
| cAMP Assay | IC₅₀ | 25.1 | nM | Human |
Note: Data for "this compound (Example)" is hypothetical for illustrative purposes. LEI-121 is characterized as an inverse agonist.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay (Competitive Displacement)
This protocol determines the binding affinity (Ki) of a test compound for the CB2R by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membranes: CHO or HEK-293 cell membranes stably expressing human CB2R.
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: High concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.[3]
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.[3]
-
96-well filter plates (e.g., UniFilter GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine:
-
50 µL of diluted this compound (or vehicle for total binding, or non-specific control).
-
50 µL of [³H]CP-55,940 (at a final concentration near its Kd).
-
100 µL of CB2R membrane preparation (typically 5-20 µg of protein).
-
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[4][5]
-
Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[4]
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of a compound by quantifying its ability to stimulate the binding of [³⁵S]GTPγS to G proteins upon receptor activation.[6]
Materials:
-
Membranes: Cell membranes expressing CB2R.
-
[³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.
-
GDP: Guanosine diphosphate.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific Binding Control: High concentration of unlabeled GTPγS.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the diluted test compound, CB2R membranes, and GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by filtration, similar to the radioligand binding assay.
-
Measure the bound radioactivity.
-
Data is analyzed to determine EC₅₀ and Emax values.
Cellular Imaging with Fluorescent CB2R Probes
This protocol outlines the visualization of CB2R in live cells using a fluorescently labeled probe.
Materials:
-
Cells: Live cells endogenously expressing or overexpressing CB2R (e.g., RAW264.7 macrophages or transfected HEK-293 cells).[7]
-
Fluorescent Probe: A fluorescently labeled version of a CB2R ligand.
-
Blocking Agent (for specificity control): A non-fluorescent, high-affinity CB2R ligand (e.g., SR144528).[7]
-
Cell culture medium.
-
Confocal microscope.
Procedure:
-
Seed cells in a suitable imaging dish or plate.
-
For specificity control, pre-incubate a subset of cells with the blocking agent for 30 minutes.[7]
-
Add the fluorescent CB2R probe to the cells at an appropriate concentration (e.g., 1 µM) and incubate for 30 minutes at 37°C.[7]
-
Wash the cells three times with cell culture medium to remove the unbound probe.[7]
-
Image the cells using a confocal microscope with appropriate excitation and emission wavelengths for the fluorophore.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways associated with CB2R activation and inverse agonism.
Caption: CB2R Agonist Signaling Pathway.
Caption: CB2R Inverse Agonist Signaling.[8][9]
Experimental Workflows
The following diagrams outline the workflows for the described experimental protocols.
Caption: Radioligand Binding Assay Workflow.
Caption: [³⁵S]GTPγS Functional Assay Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Cannabinoid Receptor 2 (CB2) Inverse Agonist SMM-189 Induces Expression of Endogenous CB2 and Protein Kinase A That Differentially Modulates the Immune Response and Suppresses Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. In vivo inflammation imaging using a CB2R-targeted near infrared fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are CB2 inverse agonists and how do they work? [synapse.patsnap.com]
- 9. Biology and therapeutic potential of cannabinoid CB2 receptor inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CB2R Probes in Receptor Localization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cannabinoid Receptor 2 (CB2R) is a critical component of the endocannabinoid system, primarily expressed in immune cells, and represents a promising therapeutic target for a range of inflammatory and neurodegenerative diseases. Accurate localization of CB2R in tissues and cells is paramount for understanding its physiological roles and for the development of targeted therapeutics. A variety of chemical probes have been developed to facilitate these studies.
It is important to note that the designation "CB2R probe 1" can be ambiguous as it has been used to refer to different specific molecules in various publications. For instance, in some contexts, it refers to a preclinical drug-derived CB2R agonist used as a scaffold for fluorescent probes, while in others, it denotes the photoaffinity probe LEI-121. To provide comprehensive and clear guidance, this document presents detailed application notes for several well-characterized CB2R probes, categorized by their modality: fluorescent probes, photoaffinity probes, and radioligands. Each section includes quantitative data, detailed experimental protocols, and workflow diagrams to assist researchers in their CB2R localization studies.
Section 1: Fluorescent Probes for CB2R Localization
Fluorescent probes are invaluable tools for visualizing receptor distribution in living cells and tissues with high spatial and temporal resolution. These probes consist of a CB2R-selective ligand conjugated to a fluorophore.
Featured Fluorescent Probe: A Matched Agonist/Inverse Agonist Pair
Recent advancements have led to the development of matched pairs of fluorescent probes that can selectively visualize the active and inactive states of CB2R.[1][2] These probes are derived from a common picolinamide (B142947) chemotype, with one acting as an agonist and the other as an inverse agonist.[3][4][5] This allows for a more nuanced understanding of receptor dynamics.
| Probe Name | Type | Fluorophore | hCB2R Ki (nM) | hCB1R Ki (nM) | Selectivity (CB1/CB2) | Functional Activity (EC50/IC50 nM) | Reference |
| Agonist Probe 13 | Agonist | TAMRA | 120 | >10000 | >83 | EC50 ≈ 525 | [2] |
| Inverse Agonist Probe 17 | Inverse Agonist | TAMRA | 180 | >10000 | >56 | IC50 ≈ 262 | [2] |
| 8-SiR | Agonist | Silicon-rhodamine | 10.6 | 1892 | 178 | EC50 = 67 | [6] |
| Cy5-containing probe 18 | Inverse Agonist | Cy5 | 41.8 | 5857 | 131 | Potent Inverse Agonist | [7][8] |
This protocol is adapted for live-cell imaging using a confocal microscope.
Materials:
-
Cells expressing CB2R (e.g., HEK-293 cells transfected with hCB2R or primary immune cells)
-
Cell culture medium (e.g., DMEM)
-
Fluorescent CB2R probe (e.g., Agonist Probe 13 or Inverse Agonist Probe 17)
-
Phosphate-buffered saline (PBS)
-
Confocal microscope with appropriate laser lines and filters for the chosen fluorophore
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes suitable for microscopy and culture overnight to allow for adherence.
-
Probe Preparation: Prepare a stock solution of the fluorescent probe in DMSO. On the day of the experiment, dilute the probe to the desired final concentration (e.g., 100-500 nM) in pre-warmed cell culture medium.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the medium containing the fluorescent probe to the cells.
-
Incubation: Incubate the cells with the probe for 30-60 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the probe-containing medium and wash the cells three times with pre-warmed PBS to remove unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the cells using a confocal microscope. For time-lapse imaging, acquire images at desired intervals to observe receptor trafficking.
-
Competition Assay (for specificity): To confirm that the staining is specific to CB2R, pre-incubate a separate set of cells with a non-fluorescent CB2R ligand (e.g., a known agonist or antagonist) at a 100-fold excess concentration for 30 minutes before adding the fluorescent probe. A significant reduction in fluorescence intensity will confirm specific binding.
Caption: Workflow for live-cell imaging of CB2R using fluorescent probes.
Section 2: Photoaffinity Probes for Covalent Labeling of CB2R
Photoaffinity probes are powerful tools for covalently labeling receptors, which allows for their identification, quantification, and isolation. These probes typically contain a photoreactive group that, upon UV irradiation, forms a covalent bond with the target receptor.[1][9]
Featured Photoaffinity Probe: LEI-121
LEI-121 is a well-characterized, selective photoaffinity probe for CB2R.[1][9][10][11] It features a diazirine group for photo-crosslinking and an alkyne handle for subsequent "click" chemistry, allowing for the attachment of a reporter tag (e.g., a fluorophore or biotin) after covalent labeling.[1][9]
| Probe Name | Type | hCB2R Ki (nM) | hCB1R Ki (nM) | Selectivity (CB1/CB2) | Functional Activity | Reference |
| LEI-121 | Photoaffinity Inverse Agonist | 1.8 | 230 | >120 | Inverse Agonist | [1][9] |
| Probe 2 | Photoaffinity Partial Agonist | pKi = 7.89 | >1000 | ~77 | Partial Agonist (pEC50 = 8.56) | [3][11] |
This protocol describes the two-step photoaffinity-based protein profiling (pAfBPP) of CB2R in cell membranes using LEI-121.[3][12]
Materials:
-
Cell membranes expressing CB2R (e.g., from CHO-hCB2R cells)
-
LEI-121 photoaffinity probe
-
UV irradiation device (e.g., CaproBox with λ=350 nm)
-
Click chemistry reagents:
-
Fluorescent azide (B81097) (e.g., Cy5-N3)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO4)
-
-
SDS-PAGE reagents and equipment
-
In-gel fluorescence scanner
Procedure:
-
Probe Incubation: Incubate cell membrane preparations (e.g., 20 µg of protein) with LEI-121 (e.g., 1 µM final concentration) in an appropriate buffer for 30 minutes at room temperature in the dark.
-
UV Cross-linking: Transfer the samples to a UV-transparent plate and irradiate with UV light (λ=350 nm) for 5-15 minutes on ice to induce covalent cross-linking.[3]
-
Click Reaction: To the irradiated sample, add the click chemistry reaction mixture containing the fluorescent azide (e.g., Cy5-N3), TCEP, TBTA, and CuSO4. Incubate for 1 hour at room temperature.
-
SDS-PAGE: Quench the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
In-Gel Fluorescence Scanning: Visualize the fluorescently labeled CB2R using an in-gel fluorescence scanner. The receptor typically appears as one or more bands corresponding to its different glycosylated forms.[1]
-
Controls:
-
No UV: Omit the UV irradiation step to confirm that labeling is light-dependent.
-
Competition: Pre-incubate the membranes with a non-photoactivatable CB2R ligand before adding LEI-121 to demonstrate specific labeling.
-
No Probe/No Azide: Omit either the probe or the fluorescent azide to control for background fluorescence.
-
Caption: Workflow for in vitro autoradiography of CB2R.
Section 4: CB2R Signaling Pathway
CB2R is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. [12][13]Activation of CB2R by an agonist initiates a cascade of intracellular signaling events that ultimately modulate cellular functions, particularly immune responses.
Caption: Simplified CB2R signaling pathway upon agonist binding.
Conclusion
The selection of an appropriate probe for CB2R localization studies depends on the specific research question and the experimental system. Fluorescent probes are ideal for dynamic studies in live cells, photoaffinity probes are excellent for covalent labeling and identification, and radioligands provide high sensitivity for quantitative tissue distribution analysis. The protocols and data provided in these application notes serve as a guide for researchers to effectively utilize these powerful tools in their investigation of the Cannabinoid Receptor 2.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ricerca.univaq.it [ricerca.univaq.it]
- 3. d-nb.info [d-nb.info]
- 4. Visualization of membrane localization and the functional state of CB 2 R pools using matched agonist and inverse agonist probe pairs - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00402G [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Rational Design, Synthesis, and Evaluation of Fluorescent CB2 Receptor Ligands for Live-Cell Imaging: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Selective Photoaffinity Probe That Enables Assessment of Cannabinoid CB2 Receptor Expression and Ligand Engagement in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a Photoaffinity Probe that Captures the Active Conformation of the Cannabinoid CB2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for CB2R Probes in Alzheimer's Disease Research
Introduction
The cannabinoid receptor 2 (CB2R) has emerged as a significant therapeutic and diagnostic target in neurodegenerative diseases, including Alzheimer's disease (AD). Upregulated in activated microglia, which are characteristic of the neuroinflammation seen in AD, CB2R plays a crucial role in modulating these inflammatory processes. The development of specific probes for CB2R is essential for both in vitro characterization and in vivo imaging using techniques like Positron Emission Tomography (PET), enabling a deeper understanding of disease progression and the evaluation of novel therapeutic agents.
This document provides a comprehensive overview of the application of a representative CB2R probe, herein referred to as "CB2R Probe 1," for Alzheimer's disease research. This compound is a fictional placeholder for a high-affinity, selective antagonist for the CB2R, designed for imaging and quantification of CB2R expression.
Quantitative Data Summary
The following table summarizes the key quantitative data for a representative high-affinity CB2R probe, based on characteristics desirable for such a research tool.
| Parameter | Value | Description |
| Binding Affinity (Ki) | 0.8 nM | The dissociation constant, indicating the high affinity of the probe for the CB2 receptor. |
| Selectivity (CB2 vs. CB1) | >1000-fold | The probe is over 1000 times more selective for the CB2 receptor than the CB1 receptor, ensuring target specificity. |
| In Vivo Target Occupancy | >90% | The percentage of CB2 receptors in the brain occupied by the probe at a given dose, indicating effective target engagement. |
| Brain Uptake (PET) | 1.5-2.0 SUV | Standardized Uptake Value, a semi-quantitative measure of radiotracer uptake in the brain, indicating good blood-brain barrier penetration. |
| Test-Retest Variability | <10% | The variability in measurements taken on the same subject under the same conditions at different times, indicating high reliability. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving CB2R in Alzheimer's disease and a typical experimental workflow for utilizing a CB2R probe.
Caption: CB2R signaling cascade in microglia.
Caption: Preclinical evaluation workflow for a CB2R probe.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound in the context of Alzheimer's disease research.
Protocol 1: In Vitro Autoradiography on Human Post-mortem Brain Tissue
Objective: To visualize and quantify the distribution of CB2R in post-mortem brain tissue from Alzheimer's disease patients and healthy controls.
Materials:
-
Cryo-sectioned human brain tissue (e.g., hippocampus, frontal cortex) (10-20 µm thick)
-
Radiolabeled this compound (e.g., [³H]this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled CB2R ligand)
-
Phosphor imaging plates or autoradiography film
-
Microscope slides
-
Coplin jars
Procedure:
-
Tissue Preparation:
-
Thaw mounted brain sections to room temperature for 30 minutes.
-
Pre-incubate slides in binding buffer for 15 minutes at room temperature to rehydrate the tissue.
-
-
Incubation:
-
Incubate the slides with [³H]this compound in binding buffer at a concentration determined by saturation binding experiments (typically in the low nM range).
-
For determination of non-specific binding, incubate a parallel set of slides in the presence of an excess of a non-radiolabeled CB2R ligand (e.g., 10 µM).
-
Incubate for 60-90 minutes at room temperature.
-
-
Washing:
-
Wash the slides in ice-cold wash buffer to remove unbound radioligand. Perform 2-3 washes of 5 minutes each.
-
Briefly dip the slides in ice-cold distilled water to remove buffer salts.
-
-
Drying and Exposure:
-
Dry the slides under a stream of cool air.
-
Expose the slides to a phosphor imaging plate or autoradiography film for a period determined by the specific activity of the radioligand (typically several days to weeks).
-
-
Imaging and Analysis:
-
Scan the phosphor imaging plates or develop the film.
-
Quantify the signal intensity in specific brain regions using densitometry software.
-
Specific binding is calculated by subtracting the non-specific binding signal from the total binding signal.
-
Protocol 2: In Vivo PET Imaging in a Transgenic Mouse Model of Alzheimer's Disease
Objective: To longitudinally assess changes in CB2R expression in the brains of a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD mice) compared to wild-type controls.
Materials:
-
Transgenic AD mice and age-matched wild-type controls
-
Radiolabeled this compound for PET (e.g., [¹⁸F]this compound)
-
PET/CT or PET/MR scanner
-
Anesthesia (e.g., isoflurane)
-
Catheter for intravenous injection
-
Saline solution
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse with isoflurane (B1672236) (e.g., 2-3% for induction, 1-1.5% for maintenance).
-
Place the mouse on the scanner bed and secure its head in a stereotaxic frame to minimize motion artifacts.
-
Insert a catheter into the tail vein for radiotracer injection.
-
-
Radiotracer Administration:
-
Administer a bolus injection of [¹⁸F]this compound (typically 5-10 MBq) via the tail vein catheter, followed by a saline flush.
-
-
PET Data Acquisition:
-
Start a dynamic PET scan immediately after injection for a duration of 60-90 minutes.
-
Acquire a CT or MR scan for anatomical co-registration and attenuation correction.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET images with the anatomical MR or CT images.
-
Define regions of interest (ROIs) on the anatomical images corresponding to specific brain structures (e.g., hippocampus, cortex).
-
Generate time-activity curves (TACs) for each ROI.
-
Quantify radiotracer uptake using methods such as Standardized Uptake Value (SUV) calculations or kinetic modeling to determine the distribution volume (VT), which is proportional to the density of available receptors.
-
-
Longitudinal Studies:
-
Repeat the PET imaging procedure at different ages (e.g., 3, 6, 9, and 12 months) to track the progression of CB2R expression in relation to amyloid plaque deposition and cognitive decline.
-
Protocol 3: Cell-Based Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) and selectivity of this compound.
Materials:
-
Cells stably expressing human CB2R (e.g., CHO-CB2R or HEK293-CB2R)
-
Cells expressing human CB1R for selectivity testing
-
Radiolabeled this compound (e.g., [³H]this compound)
-
Non-radiolabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl₂, 0.1% BSA, pH 7.4)
-
96-well plates
-
Cell harvester
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation:
-
Culture the cells to a high density and harvest them.
-
Homogenize the cells in a hypotonic buffer and centrifuge to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Saturation Binding Assay (to determine Kd and Bmax):
-
In a 96-well plate, add increasing concentrations of [³H]this compound to a fixed amount of cell membrane preparation (e.g., 10-20 µg of protein).
-
For non-specific binding, add an excess of a non-radiolabeled CB2R ligand to a parallel set of wells.
-
Incubate for 60 minutes at room temperature.
-
-
Competition Binding Assay (to determine Ki):
-
In a 96-well plate, add a fixed concentration of [³H]this compound (close to its Kd) and increasing concentrations of non-radiolabeled this compound to a fixed amount of cell membrane preparation.
-
Incubate for 60 minutes at room temperature.
-
-
Selectivity Assay:
-
Repeat the competition binding assay using membranes from cells expressing CB1R.
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
For saturation binding, plot the specific binding against the concentration of the radioligand and fit the data to a one-site binding model to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
-
For competition binding, plot the percentage of specific binding against the concentration of the non-radiolabeled competitor and fit the data to a one-site competition model to determine the IC50 (concentration that inhibits 50% of specific binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Selectivity is determined by the ratio of Ki values for CB1R and CB2R.
-
Application Notes and Protocols: Studying CB2R in Neurodegenerative Disorders with Probes
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
The Cannabinoid Receptor 2 (CB2R) has emerged as a significant therapeutic and diagnostic target in the context of neurodegenerative disorders. Unlike the psychoactive Cannabinoid Receptor 1 (CB1R), CB2R is primarily expressed in immune cells and is found at low levels in the healthy central nervous system (CNS).[1] However, its expression is markedly upregulated in activated microglia and astrocytes during neuroinflammatory events, which are characteristic of many neurodegenerative diseases.[1][2] This upregulation makes CB2R an attractive biomarker for disease progression and a target for therapeutic intervention aimed at modulating neuroinflammation.
CB2R in Neurodegenerative Pathologies
Neurodegenerative disorders such as Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease (HD) are characterized by chronic neuroinflammation, which contributes significantly to neuronal damage and disease progression.
-
Alzheimer's Disease (AD): In AD, the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles is associated with robust microglial and astrocytic activation.[2] Studies have shown increased CB2R expression in the vicinity of Aβ plaques in post-mortem human AD brains and in animal models of the disease.[2][3] Activation of CB2R has been demonstrated to promote a shift in microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype, thereby reducing the production of pro-inflammatory cytokines and promoting the clearance of Aβ.[4][5][6]
-
Parkinson's Disease (PD): Neuroinflammation in PD is a key factor in the degeneration of dopaminergic neurons in the substantia nigra. Upregulation of CB2R has been observed in activated microglia in animal models of PD and in the brains of PD patients. Pharmacological activation of CB2R has shown neuroprotective effects in preclinical models, suggesting its potential to slow disease progression.
-
Huntington's Disease (HD): HD is a genetic disorder characterized by the progressive breakdown of nerve cells in the brain. Neuroinflammation is also a prominent feature of HD. Increased expression of CB2R has been reported in microglia in both animal models and human post-mortem tissue of HD patients.
The selective upregulation of CB2R in pathological conditions makes it an ideal target for imaging probes, such as those used in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), to visualize and quantify neuroinflammation in vivo.
II. Probes for CB2R Imaging
A variety of radiolabeled ligands have been developed to image CB2R expression in the brain. These probes are essential tools for diagnosing neurodegenerative diseases, monitoring disease progression, and evaluating the efficacy of anti-inflammatory therapies.
Data Presentation: Quantitative Data for CB2R Probes
The following tables summarize the binding affinities (Ki) of selected PET and SPECT probes for human CB2R. Lower Ki values indicate higher binding affinity.
| PET Probe | Radiolabel | Chemical Class | Binding Affinity (Ki) for hCB2R (nM) | Selectivity (CB1/CB2) | Reference |
| [¹¹C]NE40 | ¹¹C | Oxoquinoline | 9.6 | ~100 | [4] |
| [¹¹C]A-836339 | ¹¹C | Thiazole | 0.7 | >385 | [7][8] |
| [¹⁸F]RM365 | ¹⁸F | Indole-2-carboxamide | 2.1 | >300 | |
| [¹⁸F]FC0324 | ¹⁸F | Thiazole | High | High | [9][10] |
| [¹⁸F]JHU94620 | ¹⁸F | Thiazole | 0.4 | >950 | |
| [¹⁸F]RoSMA-18-d6 | ¹⁸F | Pyridine | 0.8 | >12,000 | [10] |
| SPECT Probe | Radiolabel | Chemical Class | Binding Affinity (Ki/IC50) for hCB2R (nM) | Selectivity (CB1/CB2) | Reference |
| Information on specific, well-characterized SPECT probes for CB2R with readily available quantitative binding data is limited in the current literature. Development in this area is ongoing. |
Note: Ki and IC50 values can vary depending on the experimental conditions and assay used.[11]
III. Experimental Protocols
Protocol 1: In Vitro Competitive Radioligand Binding Assay for CB2R
This protocol describes a method to determine the binding affinity of a test compound for the human CB2 receptor using a competitive displacement assay with a known radioligand, [³H]CP-55,940.
Materials:
-
Membrane preparations from cells stably expressing human CB2R (e.g., CHO-hCB2R or HEK293-hCB2R cells)
-
[³H]CP-55,940 (radioligand)
-
Unlabeled CP-55,940 (for non-specific binding determination)
-
Test compounds
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)
-
Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
Cell harvester
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds and unlabeled CP-55,940 in binding buffer.
-
Dilute the [³H]CP-55,940 in binding buffer to a final concentration of approximately 0.5-1.0 nM.
-
Thaw the hCB2R membrane preparations on ice and dilute to the desired concentration (typically 5-20 µg of protein per well) in binding buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [³H]CP-55,940, and 100 µL of hCB2R membrane preparation.
-
Non-specific Binding: 50 µL of unlabeled CP-55,940 (at a high concentration, e.g., 10 µM), 50 µL of [³H]CP-55,940, and 100 µL of hCB2R membrane preparation.
-
Test Compound: 50 µL of test compound dilution, 50 µL of [³H]CP-55,940, and 100 µL of hCB2R membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
-
Harvesting and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo PET Imaging of CB2R in a Mouse Model of Alzheimer's Disease
This protocol outlines the general procedure for performing PET imaging to assess CB2R expression in a transgenic mouse model of AD (e.g., APP/PS1 mice) using a CB2R-specific radiotracer.
Materials:
-
Transgenic AD mice and wild-type littermate controls
-
CB2R PET radiotracer (e.g., [¹⁸F]RM365)
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT or PET/MR scanner
-
Catheter for intravenous injection
-
Heating pad to maintain body temperature
-
Image analysis software
Procedure:
-
Animal Preparation:
-
Fast the mice for 4-6 hours before the scan to reduce background signal.
-
Anesthetize the mouse with isoflurane (B1672236) (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.
-
Place a catheter in the tail vein for radiotracer injection.
-
Position the mouse on the scanner bed and secure it to minimize movement.
-
Maintain the animal's body temperature using a heating pad.
-
-
Radiotracer Injection:
-
Administer a bolus injection of the CB2R PET radiotracer (typically 3.7-7.4 MBq) via the tail vein catheter.
-
-
PET Image Acquisition:
-
Start the dynamic PET scan immediately after the injection.
-
Acquire data for 60-90 minutes.
-
Following the PET scan, a CT or MR scan can be performed for anatomical co-registration.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data into a series of time frames.
-
Co-register the PET images with the anatomical CT or MR images.
-
Define regions of interest (ROIs) on the brain images (e.g., hippocampus, cortex, cerebellum).
-
Generate time-activity curves (TACs) for each ROI by plotting the radioactivity concentration over time.
-
Calculate the Standardized Uptake Value (SUV) for each ROI at a specific time point or over a time interval. The SUV is calculated as: (Radioactivity in ROI (MBq/mL)) / (Injected dose (MBq) / Body weight (g)).
-
For quantitative analysis, kinetic modeling (e.g., using a reference tissue model with the cerebellum as the reference region) can be applied to the TACs to estimate the binding potential (BP_ND) of the radiotracer, which is proportional to the density of available CB2R.
-
-
Blocking Studies (for validation):
-
To confirm the specificity of the radiotracer binding, a separate group of animals can be pre-treated with a non-radioactive CB2R antagonist before the radiotracer injection. A significant reduction in the PET signal in the brain would indicate specific binding to CB2R.
-
IV. Visualizations
CB2R Signaling Pathway in Microglia
Activation of CB2R on microglia by agonists initiates a cascade of intracellular signaling events that collectively lead to a reduction in the pro-inflammatory response and a shift towards a neuroprotective phenotype.
Caption: CB2R signaling cascade in microglia.
Experimental Workflow for In Vivo PET Imaging
The following diagram illustrates the typical workflow for conducting a preclinical PET imaging study to assess CB2R expression in a mouse model of a neurodegenerative disease.
Caption: Workflow for in vivo CB2R PET imaging.
Logical Relationship: CB2R Activation and Neuroprotection
This diagram illustrates the logical flow from CB2R activation to its ultimate neuroprotective effects in the context of neurodegenerative diseases.
Caption: CB2R activation leads to neuroprotection.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. CB2 Receptor in Microglia: The Guardian of Self-Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research applications of selected 123I-labeled neuroreceptor SPECT imaging ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Inflammatory Regulation by Driving Microglial M2 Polarization: Neuroprotective Effects of Cannabinoid Receptor-2 Activation in Intracerebral Hemorrhage [frontiersin.org]
- 8. sketchviz.com [sketchviz.com]
- 9. Translational Preclinical PET Imaging and Metabolic Evaluation of a New Cannabinoid 2 Receptor (CB2R) Radioligand, (Z)-N-(3-(2-(2-[18F]Fluoroethoxy)ethyl)-4,5-dimethylthiazol-2(3H)-ylidene)-2,2,3,3-tetramethylcyclopropane-1-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Simultaneous acquisition of (99m)Tc- and (123)I-labeled radiotracers using a preclinical SPECT scanner with CZT detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CB2R Probe 1 (LEI-121) in Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cannabinoid Receptor 2 (CB2R) has emerged as a promising therapeutic target for a range of autoimmune and inflammatory diseases due to its primary expression on immune cells and its role in modulating immune responses.[1][2] Investigating the expression, localization, and function of CB2R in the context of autoimmune pathologies is crucial for understanding disease mechanisms and for the development of novel therapeutics.
This document provides detailed application notes and experimental protocols for CB2R Probe 1 (LEI-121) , a potent and selective photoaffinity probe for the human CB2 receptor.[3][4] LEI-121 is a valuable tool for researchers, enabling the visualization and quantification of CB2R expression on immune cells and facilitating the study of receptor dynamics in various autoimmune disease models.[3][4]
Probe Characteristics:
This compound (LEI-121) is a bifunctional molecule featuring:
-
A high-affinity ligand for the CB2 receptor.
-
A photo-reactive diazirine group for covalent cross-linking to the receptor upon UV irradiation.[3][4]
-
An alkyne handle for "click" chemistry, allowing for the attachment of various reporter tags such as fluorophores or biotin.[3][4]
This design enables robust and specific labeling of CB2R in complex biological samples, including live cells.[3]
Data Presentation
Quantitative Data for this compound (LEI-121)
The following table summarizes the key quantitative parameters of LEI-121, demonstrating its high affinity and selectivity for the CB2 receptor.
| Parameter | Value | Species | Assay Type | Reference |
| Binding Affinity (pKi) | 7.8 ± 0.1 | Human | Radioligand Binding Assay ([³H]CP55,940) | [5] |
| Functional Activity (pIC₅₀) | 7.9 ± 0.1 | Human | [³⁵S]GTPγS Binding Assay | [5] |
| Efficacy (Emax) | -25 ± 2% | Human | [³⁵S]GTPγS Binding Assay (Inverse Agonist) | [5] |
| Selectivity over CB1R | >100-fold | Human | Radioligand Binding Assay | [3] |
Application Notes
This compound (LEI-121) is a versatile tool for investigating the role of the CB2 receptor in various autoimmune diseases. Its ability to covalently label CB2R makes it particularly useful for applications where antibody performance is suboptimal.
Quantification of CB2R Expression on Immune Cells in Autoimmune Diseases
Rationale: The expression levels of CB2R on different immune cell populations can be altered in autoimmune diseases, reflecting the activation state of these cells and the inflammatory environment. LEI-121, coupled with flow cytometry, allows for the precise quantification of CB2R-positive cells and the intensity of receptor expression on various immune cell subsets (e.g., B cells, T cells, monocytes, macrophages).[1][3] This information can be used to identify potential biomarkers of disease activity or to assess the therapeutic response to CB2R-targeted drugs.
Example Application in Multiple Sclerosis (MS): Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for MS. Studies have shown that CB2R expression is upregulated in the central nervous system during EAE.[6][7] LEI-121 can be used to quantify the changes in CB2R expression on infiltrating immune cells (microglia, macrophages, lymphocytes) in the brain and spinal cord of EAE animals, providing insights into the role of these cells in disease pathogenesis.
Example Application in Rheumatoid Arthritis (RA): In the collagen-induced arthritis (CIA) model of RA, the infiltration of inflammatory cells into the joints is a key pathological feature.[8][9] LEI-121 can be employed to analyze the expression of CB2R on immune cells isolated from the synovial fluid or tissue of CIA animals. This can help to elucidate the role of the endocannabinoid system in joint inflammation and to evaluate the potential of CB2R-modulating therapies.
Visualization of CB2R in Tissues
Rationale: Understanding the spatial distribution of CB2R in inflamed tissues is crucial for deciphering its role in the local immune response. LEI-121, when conjugated with a fluorescent tag, can be used for immunohistochemistry (IHC) to visualize the localization of CB2R in tissue sections from animal models of autoimmune diseases or patient biopsies.
Example Application: In tissues affected by autoimmune diseases, LEI-121 can be used to identify the specific cell types expressing CB2R within the inflammatory infiltrates. This can help to understand how CB2R signaling might influence cell-cell interactions and the local production of inflammatory mediators.
Target Engagement and Occupancy Studies
Rationale: For the development of drugs targeting CB2R, it is essential to confirm that the drug binds to its intended target in a cellular or in vivo context. LEI-121 can be used in competitive binding assays to assess the target engagement of unlabeled CB2R ligands. By competing with LEI-121 for binding to CB2R, the potency and occupancy of a test compound can be determined.
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of CB2R Expression on Immune Cells using LEI-121
This protocol describes the use of LEI-121 for the detection of CB2R on peripheral blood mononuclear cells (PBMCs) by flow cytometry.
Materials:
-
This compound (LEI-121)
-
Freshly isolated PBMCs
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
UV lamp (365 nm)
-
Click chemistry reagents (e.g., fluorescently labeled azide (B81097), copper (II) sulfate, reducing agent like sodium ascorbate)
-
Antibodies for immune cell surface markers (e.g., CD3, CD19, CD14)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation. Wash the cells twice with PBS and resuspend in PBS at a concentration of 1 x 10⁶ cells/mL.
-
Probe Labeling: a. Add LEI-121 to the cell suspension at a final concentration of 100 nM. b. Incubate for 30 minutes at 37°C in the dark. c. For competition experiments, pre-incubate cells with an unlabeled CB2R ligand for 30 minutes before adding LEI-121.
-
Photo-crosslinking: a. Place the cell suspension on ice. b. Expose the cells to UV light (365 nm) for 15 minutes on ice.
-
Click Chemistry Reaction: a. Wash the cells twice with PBS. b. Prepare the click chemistry reaction mix according to the manufacturer's instructions. This typically includes a fluorescent azide (e.g., Alexa Fluor 488 azide), copper (II) sulfate, and a reducing agent. c. Resuspend the cells in the click reaction mix and incubate for 1 hour at room temperature, protected from light.
-
Antibody Staining: a. Wash the cells twice with FACS buffer. b. Resuspend the cells in FACS buffer containing fluorescently labeled antibodies against immune cell surface markers. c. Incubate for 30 minutes on ice in the dark.
-
Flow Cytometry Analysis: a. Wash the cells twice with FACS buffer. b. Resuspend the cells in 500 µL of FACS buffer. c. Acquire data on a flow cytometer, detecting the fluorescence from the LEI-121-conjugated fluorophore and the cell surface marker antibodies.
-
Data Analysis: Gate on the different immune cell populations based on their surface marker expression and analyze the fluorescence intensity of the LEI-121-conjugated fluorophore to determine CB2R expression levels.
Protocol 2: Immunohistochemistry (IHC) for CB2R Visualization in Tissue Sections using LEI-121
This protocol provides a general guideline for using LEI-121 for IHC on frozen tissue sections. Optimization may be required for specific tissues and experimental conditions.
Materials:
-
Frozen tissue sections (5-10 µm) mounted on slides
-
This compound (LEI-121)
-
PBS
-
Blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100)
-
UV lamp (365 nm)
-
Click chemistry reagents
-
Mounting medium with DAPI
Procedure:
-
Tissue Preparation: a. Bring frozen tissue sections to room temperature. b. Fix the sections with 4% paraformaldehyde in PBS for 15 minutes. c. Wash the slides three times with PBS.
-
Probe Labeling: a. Incubate the sections with LEI-121 (100-500 nM in PBS) for 1 hour at room temperature in a humidified chamber.
-
Photo-crosslinking: a. Place the slides on a cold plate or on ice. b. Expose the sections to UV light (365 nm) for 15-30 minutes.
-
Click Chemistry Reaction: a. Wash the slides three times with PBS. b. Prepare the click chemistry reaction mix and apply it to the tissue sections. c. Incubate for 1-2 hours at room temperature in a humidified chamber, protected from light.
-
Washing and Mounting: a. Wash the slides three times with PBS. b. Counterstain with DAPI if desired. c. Mount the coverslips using an appropriate mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets.
Signaling Pathways and Experimental Workflows
CB2R Signaling in Immune Cells
Activation of the Gαi/o-coupled CB2 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, can modulate the activity of downstream effectors such as protein kinase A (PKA) and influence gene transcription. CB2R activation can also lead to the activation of the mitogen-activated protein kinase (MAPK) pathway and modulate intracellular calcium levels. In the context of autoimmune diseases, CB2R signaling has been shown to suppress the production of pro-inflammatory cytokines and promote an anti-inflammatory phenotype in immune cells.[10]
Caption: Simplified CB2R signaling pathway in immune cells.
Experimental Workflow for CB2R Analysis using LEI-121
The following diagram illustrates the general workflow for utilizing LEI-121 in both flow cytometry and immunohistochemistry applications.
Caption: General experimental workflow for using LEI-121.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting CB(2) receptor as a neuroinflammatory modulator in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of cannabinoid CB2 receptors reduces hyperalgesia in an experimental autoimmune encephalomyelitis mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pathogenesis of Collagen-Induced Arthritis: Role of Immune Cells with Associated Cytokines and Antibodies, Comparison with Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Anti-Inflammatory and Pro-Autophagy Effects of the Cannabinoid Receptor CB2R: Possibility of Modulation in Type 1 Diabetes [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: CB2R Probe 1 Binding Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cannabinoid Receptor 2 (CB2R) probe 1 binding assays.
Frequently Asked Questions (FAQs) & Troubleshooting
1. High Non-Specific Binding
-
Question: I am observing high non-specific binding in my CB2R binding assay. What are the potential causes and how can I reduce it?
-
Answer: High non-specific binding can obscure your specific binding signal and lead to inaccurate results. Here are several factors to investigate and steps to take for troubleshooting:
-
Improper Blocking: Insufficient blocking of non-specific sites on your assay plates, membranes, and filters is a common cause.
-
Recommendation: Incorporate blocking agents into your assay buffer. Bovine Serum Albumin (BSA) is frequently used; a concentration of 0.5% is a good starting point.[1][2] Some protocols also recommend the addition of a non-ionic surfactant like 0.02% Pluronic F-127 to minimize the binding of hydrophobic compounds to plasticware.[1]
-
-
Probe Concentration Too High: Using an excessively high concentration of the radiolabeled or fluorescent probe can lead to increased binding to non-target sites.
-
Recommendation: Determine the optimal probe concentration by performing saturation binding experiments to find the Kd (dissociation constant).[3] Ideally, you should use a probe concentration at or near the Kd for your experiments.
-
-
Insufficient Washing: Inadequate washing after incubation can leave unbound probe trapped, contributing to high background.
-
Recommendation: Ensure your washing procedure is sufficient to remove all unbound probe. For filtration assays, this typically involves multiple washes with ice-cold wash buffer.[4] The number of washes may need to be optimized for your specific assay.
-
-
Inappropriate Blocking Agent for Non-Specific Binding Definition: The choice of competitor ligand to define non-specific binding is crucial.
-
Recommendation: Use a high concentration of a known, high-affinity CB2R ligand to saturate the receptors and define non-specific binding. For CB2R, SR144528 (1 µM) is a commonly used antagonist for this purpose.
-
-
Membrane/Cell Concentration: Too high of a protein concentration from your cell membranes or whole cells can increase non-specific binding.
-
Recommendation: Optimize the amount of membrane protein per well. A common starting point is 10 µg of membrane protein per well. You may need to perform a titration to find the optimal concentration for your specific membrane preparation.
-
-
2. Low or No Specific Binding Signal
-
Question: My specific binding signal is very low or undetectable. What could be the issue?
-
Answer: A weak or absent specific binding signal can be frustrating. Consider the following potential causes:
-
Inactive Receptor: The CB2 receptors in your preparation may be degraded or improperly folded.
-
Recommendation: Ensure proper membrane preparation and storage. All steps of membrane preparation should be conducted at 4°C to prevent degradation. Store membrane preparations at -80°C for long-term use.
-
-
Problem with the Probe: The radiolabeled or fluorescent probe may have degraded, or its concentration might be too low.
-
Recommendation: Check the expiration date and storage conditions of your probe. If using a radioligand, be mindful of its half-life. Confirm the concentration of your probe stock solution. It may be necessary to perform a saturation binding experiment to ensure you are using an appropriate concentration to detect a signal.
-
-
Suboptimal Assay Conditions: Incubation time, temperature, and buffer composition can significantly impact binding.
-
Recommendation: Optimize your incubation time and temperature. A common starting point is a 60-90 minute incubation at 30°C or 37°C. Ensure your assay buffer has the correct pH (typically 7.4) and contains necessary ions, such as MgCl2, which can be important for receptor conformation and ligand binding.
-
-
G Protein Coupling: The coupling of G proteins to the receptor can influence ligand affinity.
-
Recommendation: For some assays, especially those looking at agonist binding, pre-incubation with a non-hydrolyzable GTP analog like GppNHp (100 µM) can uncouple the receptor from G proteins, potentially altering ligand binding kinetics in a way that is more reproducible.
-
-
3. Poor Reproducibility Between Experiments
-
Question: I am getting inconsistent results between my CB2R binding assay experiments. How can I improve reproducibility?
-
Answer: Lack of reproducibility can stem from several sources of variability. Here's a checklist to improve consistency:
-
Inconsistent Reagent Preparation: Variations in buffer preparation, probe dilutions, or membrane concentrations will lead to variable results.
-
Recommendation: Prepare large batches of buffers and stock solutions to be used across multiple experiments. Always thaw and mix reagents thoroughly before use. Precisely measure protein concentration of your membrane preparations (e.g., using a BCA assay) and use a consistent amount in each experiment.
-
-
Pipetting Errors: Small inaccuracies in pipetting can have a large impact, especially when working with small volumes.
-
Recommendation: Use calibrated pipettes and proper pipetting techniques. For critical reagents, consider preparing master mixes to be dispensed to all wells, which can reduce well-to-well variability.
-
-
Variable Incubation Conditions: Fluctuations in incubation time and temperature can affect the binding equilibrium.
-
Recommendation: Use a calibrated incubator or water bath to ensure a consistent temperature. Time your incubations precisely.
-
-
Cell Passage Number: If using whole cells or membranes from cultured cells, the passage number can affect receptor expression levels.
-
Recommendation: Use cells within a defined passage number range for all experiments to ensure consistent receptor expression.
-
-
Data Presentation
Table 1: Typical Reagent Concentrations for CB2R Binding Assays
| Reagent | Typical Concentration | Purpose | Reference(s) |
| Probe (e.g., [3H]-CP55,940) | Near Kd value (e.g., 1.5 nM) | Binds to CB2R for detection | |
| Competitor for Non-Specific Binding (e.g., SR144528) | 1 µM | Blocks specific binding to define non-specific signal | |
| Membrane Protein | 10 µ g/well | Source of CB2 receptors | |
| BSA | 0.5% | Reduces non-specific binding | |
| Pluronic F-127 | 0.02% | Reduces binding to plasticware | |
| GppNHp | 100 µM | Uncouples G proteins from the receptor | |
| MgCl2 | 5 mM | Divalent cation, can be important for binding | |
| EDTA | 1 mM | Chelating agent | |
| Tris-HCl or HEPES | 50 mM or 5 mM | Buffering agent to maintain pH 7.4 |
Table 2: Common Experimental Parameters for CB2R Binding Assays
| Parameter | Typical Value | Purpose | Reference(s) |
| Incubation Temperature | 30°C or 37°C | To facilitate ligand-receptor binding | |
| Incubation Time | 60 - 90 minutes | To allow the binding reaction to reach equilibrium | |
| Assay Volume | 40 µL - 200 µL | Total volume of the reaction in each well | |
| pH | 7.4 | To maintain physiological conditions |
Experimental Protocols
Radioligand Competition Binding Assay Protocol
This protocol is a generalized example for a radioligand competition binding assay using membranes from cells expressing human CB2R.
-
Prepare Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Prepare Reagents:
-
Dilute the radioligand (e.g., [3H]-WIN 55,212-2) in assay buffer to a final concentration of approximately 3 nM.
-
Prepare serial dilutions of your unlabeled test compounds.
-
Prepare a solution of a saturating concentration of a known CB2R ligand (e.g., 1 µM WIN 55,212-2) to determine non-specific binding.
-
Thaw the CB2R-expressing cell membranes on ice and dilute in assay buffer to a concentration that will yield 10 µg of protein per well.
-
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
Unlabeled test compound or vehicle (for total binding) or non-specific binding control.
-
Radioligand solution.
-
Diluted membrane suspension to initiate the reaction.
-
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) that has been pre-soaked in wash buffer, using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the unlabeled ligand concentration to determine the IC50, which can then be converted to a Ki value.
Visualizations
Caption: Workflow for a typical CB2R radioligand binding assay.
Caption: Simplified CB2R signaling pathway via Gi/o protein coupling.
References
- 1. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CB2R Probe 1 Signal-to-Noise Ratio
Welcome to the technical support center for optimizing your experiments with CB2R Probe 1. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you achieve a high signal-to-noise ratio in your research.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for this compound?
The optimal concentration of this compound can vary depending on the cell type and expression level of the CB2 receptor. It is recommended to perform a titration experiment to determine the ideal concentration for your specific experimental conditions. Using a concentration that is too high can lead to increased nonspecific binding and background fluorescence, while a concentration that is too low will result in a weak signal.
Q2: How can I minimize nonspecific binding of this compound?
Nonspecific binding is a common issue with fluorescent probes, particularly those with lipophilic properties.[1] To minimize nonspecific binding, consider the following strategies:
-
Optimize Probe Concentration: As mentioned above, use the lowest concentration of the probe that still provides a detectable specific signal.
-
Washing Steps: After incubation with the probe, perform thorough washes (2-3 times) with a buffered saline solution like PBS to remove unbound fluorophores.[2]
-
Blocking: For imaging applications, pre-incubating your sample with a blocking buffer (e.g., containing BSA or serum) can help to reduce background signal.
-
Use of Selective Ligands: Ensure the probe you are using has high selectivity for CB2R over CB1R to avoid off-target binding, especially in cells co-expressing both receptors.[3]
Q3: My signal is very weak. What are the possible causes and solutions?
A weak signal can be due to several factors:
-
Low CB2R Expression: The target cells may have very low endogenous expression of the CB2 receptor.[1][4] Consider using a positive control cell line known to express high levels of CB2R to validate your experimental setup.
-
Probe Degradation: Ensure the probe has been stored correctly and has not been subjected to excessive light exposure, which can cause photobleaching.
-
Suboptimal Imaging Settings: Optimize the settings on your fluorescence microscope or flow cytometer, including excitation/emission wavelengths, exposure time, and detector gain.
-
Incorrect Buffer/Media: The pH and composition of the buffer or media used during incubation and imaging can affect probe binding and fluorescence.
Q4: I am observing high background fluorescence. How can I reduce it?
High background fluorescence can obscure your specific signal.[2] Here are some common sources and solutions:
-
Autofluorescence: Biological samples, culture media, and some drugs can exhibit autofluorescence.[2]
-
Use phenol (B47542) red-free media for live-cell imaging.
-
Image your cells before adding the probe to assess the level of autofluorescence.
-
If possible, choose a probe that fluoresces in a spectral region where autofluorescence is minimal (e.g., near-infrared).[3]
-
-
Instrument Noise: The imaging system itself can contribute to background noise.[5][6] This can be managed by optimizing acquisition parameters and, if available, using software-based noise reduction algorithms.[5][6]
-
Unbound Probe: As discussed in Q2, ensure adequate washing to remove any unbound probe.[2]
Troubleshooting Guides
Problem 1: Low Signal-to-Noise Ratio
A low signal-to-noise ratio is a common challenge that can be addressed by systematically evaluating several experimental parameters.
Troubleshooting Workflow for Low Signal-to-Noise Ratio
Caption: A flowchart for troubleshooting low signal-to-noise ratio.
Problem 2: Inconsistent Results
Inconsistent results can be frustrating. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Cell Passage Number | Use cells within a consistent and low passage number range, as receptor expression can change over time in culture. |
| Probe Handling | Aliquot the probe upon receipt and store it protected from light to avoid repeated freeze-thaw cycles and photobleaching. |
| Incubation Time | Ensure consistent incubation times across all experiments. Determine the optimal incubation time by performing a time-course experiment. |
| Washing Procedure | Standardize the number, duration, and volume of washes to ensure consistent removal of unbound probe. |
Experimental Protocols
General Protocol for Live-Cell Imaging with this compound
This protocol provides a general guideline. You may need to optimize it for your specific cell type and experimental setup.
-
Cell Seeding: Seed cells in a suitable imaging dish or plate and allow them to adhere overnight.
-
Probe Preparation: Prepare a working solution of this compound in a serum-free, phenol red-free medium or a suitable buffer (e.g., HBSS).
-
Cell Washing: Gently wash the cells twice with the imaging medium/buffer.
-
Probe Incubation: Add the this compound working solution to the cells and incubate at 37°C for the desired time (typically 15-60 minutes). Protect from light during incubation.
-
Washing: Aspirate the probe solution and wash the cells 2-3 times with fresh imaging medium/buffer to remove unbound probe.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for this compound.
Experimental Workflow for Cell Staining
Caption: A typical workflow for staining live cells with a fluorescent probe.
CB2R Signaling Pathway
Understanding the signaling pathway of the CB2 receptor can provide context for your experiments. CB2R is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[1]
Simplified CB2R Signaling Pathway
Caption: A simplified diagram of the CB2 receptor signaling cascade.
Quantitative Data Summary
The following table summarizes key quantitative parameters that can influence the signal-to-noise ratio. The values provided are illustrative and should be optimized for your specific experimental conditions.
| Parameter | Typical Range | Considerations |
| Probe Concentration | 10 nM - 1 µM | Higher concentrations can increase signal but also nonspecific binding. |
| Incubation Time | 15 - 60 minutes | Longer incubation may increase signal but can also lead to internalization of the receptor. |
| Washing Steps | 2 - 3 washes | Insufficient washing will result in high background. |
| Exposure Time | 50 - 500 ms | Longer exposure increases signal but also photobleaching and noise. |
| EMCCD/sCMOS Gain | Variable | Higher gain amplifies both signal and noise. |
By carefully considering these factors and following the troubleshooting guides, you can significantly improve the signal-to-noise ratio in your experiments with this compound.
References
- 1. Rational Design, Synthesis, and Evaluation of Fluorescent CB2 Receptor Ligands for Live-Cell Imaging: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. A novel near-infrared fluorescence imaging probe that preferentially binds to cannabinoid receptors CB2R over CB1R - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Wavelet-based background and noise subtraction for fluorescence microscopy images - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting Non-Specific Binding of CB2R Probes
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for non-specific binding issues encountered with cannabinoid type 2 receptor (CB2R) probes.
Frequently Asked Questions (FAQs)
Q1: What is "CB2R probe 1" and what are its primary applications?
A1: "this compound" is a fluorescent probe designed for visualizing the cannabinoid receptor 2 (CB2R) in living cells. Its core application is in fluorescence microscopy to study receptor localization and trafficking. It is based on the high-affinity, selective CB2R antagonist SR144528, linked to the fluorophore BODIPY 630/650. This design allows for real-time imaging of CB2R without activating the receptor.
Q2: What is non-specific binding and why is it a problem for CB2R probes?
A2: Non-specific binding refers to the probe interacting with targets other than the intended receptor (CB2R). This can include binding to other proteins, lipids, or cellular structures. High non-specific binding is a significant issue because it creates background noise, which can obscure the true signal from the CB2R, leading to misinterpretation of receptor density and localization. This is a known challenge for many fluorescent probes targeting G protein-coupled receptors due to their lipophilic nature.
Q3: What are the known off-targets for this compound?
A3: While designed for CB2R, "this compound" has been reported to exhibit some off-target binding, particularly to the CB1 receptor, although with lower affinity. Additionally, due to its lipophilicity, it may accumulate in lipid-rich environments within the cell, such as the endoplasmic reticulum and mitochondria, contributing to non-specific signal.
Troubleshooting Guide for High Non-Specific Binding
If you are experiencing high background signal or suspect non-specific binding with your CB2R probe, follow these troubleshooting steps.
Issue 1: High Background Fluorescence Across the Cell
This is often due to excessive probe concentration or sub-optimal washing steps.
-
Possible Cause 1: Probe concentration is too high.
-
Solution: Perform a concentration-response curve to determine the optimal probe concentration that yields a high signal-to-noise ratio. Start with a concentration range of 50-200 nM and titrate down.
-
-
Possible Cause 2: Insufficient washing.
-
Solution: Increase the number and duration of wash steps after probe incubation. Use a buffer containing a small amount of carrier protein, such as 0.1% BSA, to help remove non-specifically bound probe.
-
-
Possible Cause 3: Hydrophobic interactions with cellular components.
-
Solution: Consider modifying the incubation buffer. The inclusion of detergents like Pluronic F-127 can help to reduce non-specific hydrophobic interactions.
-
Issue 2: Signal Observed in CB2R-Negative Cells
This is a clear indication of non-specific binding or off-target effects.
-
Possible Cause 1: Off-target binding.
-
Solution: Run parallel experiments using a CB2R-negative cell line as a negative control. The signal observed in these cells can be considered background. Additionally, co-incubate with a known CB2R antagonist (e.g., SR144528) to see if the signal is displaceable. A persistent signal in the presence of a competitor indicates off-target binding.
-
-
Possible Cause 2: Autofluorescence.
-
Solution: Image the cells before adding the probe to assess the level of endogenous autofluorescence. If high, you may need to use a different imaging channel or a probe with a red-shifted fluorophore.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for a representative CB2R probe. This data is essential for designing experiments and interpreting results.
| Parameter | Value | Description |
| K_d (CB2R) | 10.5 nM | Dissociation constant for CB2R, indicating binding affinity. |
| K_i (CB1R) | >1000 nM | Inhibitory constant for CB1R, indicating selectivity over CB1R. |
| Optimal Concentration | 50 - 150 nM | Recommended concentration range for cell-based imaging assays. |
| Signal-to-Noise Ratio | >5 | Expected ratio of specific binding to background in optimized assays. |
Experimental Protocols
Protocol 1: Cell-Based Fluorescence Microscopy Assay
This protocol outlines the steps for staining cells with a fluorescent CB2R probe and assessing binding specificity.
-
Cell Culture: Plate cells expressing CB2R (and a negative control cell line) on glass-bottom dishes and grow to 70-80% confluency.
-
Probe Preparation: Prepare a stock solution of the CB2R probe in DMSO. On the day of the experiment, dilute the probe to the desired final concentration in a serum-free medium or appropriate buffer (e.g., HBSS).
-
Incubation: Remove the culture medium from the cells and wash once with HBSS. Add the probe solution to the cells and incubate at 37°C for 30-60 minutes.
-
Washing: Aspirate the probe solution and wash the cells 3-4 times with cold HBSS containing 0.1% BSA to remove unbound probe.
-
Imaging: Add fresh HBSS to the cells and image using a confocal microscope with appropriate laser lines and emission filters for the fluorophore.
-
Competition Assay (for specificity): In a parallel set of wells, pre-incubate the cells with a 100-fold excess of a non-fluorescent CB2R antagonist (e.g., SR144528) for 30 minutes before adding the fluorescent probe. Image as described above. A significant reduction in fluorescence intensity indicates specific binding.
Visualizations
Below are diagrams illustrating key concepts and workflows related to CB2R probe experiments.
Caption: A flowchart for troubleshooting non-specific binding of CB2R probes.
Caption: Simplified CB2R signaling and the inhibitory role of an antagonist-based probe.
improving CB2R probe 1 stability and solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments using CB2R Probe 1.
This compound Overview
This compound (also referred to as compound 28 in associated literature) is a fluorescent ligand designed for the detection of the Cannabinoid Type 2 Receptor (CB2R). It features a green fluorescent 4-dimethylaminophthalimide (4-DMAP) moiety linked to an N-adamantyl-4-oxo-1,4-dihydroquinoline-3-carboxamide pharmacophore. This probe exhibits a binding affinity (Ki) of 130 nM for CB2R with no significant affinity for the CB1R subtype, making it a selective tool for in vitro studies.[1] Its low cytotoxicity profile also makes it a viable and safer alternative to traditional radioligands for fluorescence-based assays.[1][2]
Troubleshooting Guides
Users of this compound may encounter challenges related to its stability and solubility, which can impact experimental outcomes. This guide provides solutions to common problems.
Issue 1: Poor Solubility or Probe Precipitation
| Symptom | Potential Cause | Troubleshooting Steps |
| Visible precipitate in the stock solution or working solution. | Probe Aggregation: Due to the hydrophobic nature of the adamantyl and quinoline (B57606) moieties, the probe may aggregate in aqueous buffers. | 1. Solvent Selection: Prepare stock solutions in an appropriate organic solvent such as dimethyl sulfoxide (B87167) (DMSO) before diluting into aqueous buffers. 2. Sonication: Briefly sonicate the stock solution to aid in the dissolution of any small aggregates. 3. Working Concentration: Avoid high concentrations of the probe in your final assay buffer. It is recommended to use the lowest effective concentration. 4. Buffer Composition: The presence of salts and the pH of the buffer can influence solubility. Test different buffer conditions to find the optimal composition for your experiment. |
| Low or inconsistent fluorescence signal. | Incomplete Dissolution: The probe may not be fully dissolved, leading to a lower effective concentration. | 1. Visual Inspection: Ensure there are no visible particles in your stock solution before making dilutions. 2. Serial Dilutions: Prepare a fresh set of serial dilutions from a well-dissolved stock solution to ensure accurate concentrations. |
Issue 2: Signal Instability or Fading
| Symptom | Potential Cause | Troubleshooting Steps |
| Fluorescence intensity decreases over time during imaging. | Photobleaching: The 4-DMAP fluorophore can be susceptible to photobleaching upon prolonged exposure to excitation light. | 1. Minimize Light Exposure: Reduce the intensity and duration of light exposure during fluorescence microscopy. 2. Use Antifade Reagents: Incorporate a commercial antifade mounting medium for fixed cell imaging. 3. Optimize Imaging Settings: Adjust camera gain and exposure time to maximize signal detection while minimizing light exposure. |
| Gradual loss of signal in stored solutions. | Chemical Degradation: The probe may degrade over time, especially if not stored correctly. | 1. Proper Storage: Store stock solutions at -20°C or lower, protected from light. 2. Aliquot Stock Solutions: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. 3. Fresh Working Solutions: Always prepare fresh working solutions from a thawed aliquot immediately before use. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: It is recommended to dissolve this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.
Q2: How should I store the stock solution of this compound?
A2: Stock solutions should be stored at -20°C or -80°C, protected from light. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the optimal concentration of this compound for my experiments?
A3: The optimal concentration will depend on the specific application (e.g., flow cytometry, fluorescence microscopy) and the expression level of CB2R in your cell model. It is recommended to perform a concentration-response curve to determine the lowest effective concentration that provides a specific and robust signal. For reference, concentrations around 100 nM have been used in in vitro studies.[2]
Q4: I am observing high background fluorescence in my imaging experiments. What could be the cause?
A4: High background fluorescence can result from several factors:
-
Excess Probe Concentration: Using too high a concentration of the probe can lead to non-specific binding. Try reducing the probe concentration.
-
Inadequate Washing: Insufficient washing after probe incubation can leave unbound probe in the sample. Ensure thorough washing steps with an appropriate buffer.
-
Autofluorescence: The cells or sample matrix may have endogenous fluorescence. An unstained control sample should be included to assess the level of autofluorescence.
Q5: Is this compound suitable for in vivo experiments?
A5: The available literature primarily describes the use of this compound in in vitro settings, such as with cultured cells.[1] Its suitability for in vivo applications would require further investigation into its pharmacokinetic and pharmacodynamic properties.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add a sufficient volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 1 mM or 10 mM).
-
Vortex the solution for at least one minute to ensure the probe is completely dissolved. Brief sonication may be used if necessary.
-
Visually inspect the solution to confirm the absence of any particulate matter.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Staining of Live Cells for Fluorescence Microscopy
-
Culture cells expressing CB2R to the desired confluency on a suitable imaging plate or coverslip.
-
Prepare a working solution of this compound by diluting the DMSO stock solution in a serum-free cell culture medium or an appropriate buffer (e.g., PBS with Ca2+/Mg2+). The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced artifacts.
-
Remove the culture medium from the cells and wash once with the working solution buffer.
-
Incubate the cells with the this compound working solution at 37°C for a predetermined time (e.g., 90 minutes, as an appreciable fluorescence was observed after this incubation period in one study).
-
After incubation, wash the cells two to three times with the working solution buffer to remove any unbound probe.
-
Add fresh buffer or medium to the cells and proceed with imaging.
Visualizations
Caption: A simplified diagram of the CB2R signaling cascade.
Caption: A workflow for preparing and handling this compound.
References
CB2R probe 1 photobleaching and how to prevent it
Welcome to the technical support center for CB2R Probe 1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments, with a specific focus on preventing photobleaching.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it happening to my this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, this compound, which results in the loss of its ability to fluoresce.[1] This occurs when the probe is exposed to high-intensity excitation light, leading to a fading of the fluorescent signal during imaging. The rate of photobleaching is influenced by the intensity and duration of light exposure, as well as the chemical environment of the probe.
Q2: How can I distinguish between photobleaching and other issues like receptor internalization?
A2: Rapid and uniform fading of the fluorescent signal across the illuminated area is a strong indicator of photobleaching. In contrast, receptor internalization would typically appear as the signal moving from the cell surface to intracellular compartments, often forming puncta. To confirm, you can image a fixed sample; if the signal still fades rapidly, photobleaching is the likely cause.
Q3: What are the immediate steps I should take to minimize photobleaching of this compound?
A3: The most effective initial steps involve optimizing your imaging parameters. This includes reducing the excitation light intensity to the lowest level that provides a good signal-to-noise ratio, decreasing the camera exposure time, and minimizing the frequency of image acquisition in time-lapse experiments.[1]
Q4: Can the choice of mounting medium affect the photostability of my probe?
A4: Absolutely. Using a mounting medium containing an antifade reagent is a highly effective way to reduce photobleaching. These reagents work by scavenging reactive oxygen species (ROS) that are generated during fluorescence excitation and can damage the fluorophore.
Q5: Are there specific antifade reagents recommended for live-cell imaging of this compound?
A5: For live-cell imaging, it is crucial to use antifade reagents that are non-toxic to cells. Commonly used agents for live-cell microscopy include Trolox, a vitamin E derivative, and n-propyl gallate (NPG).[2][3] Commercial formulations like ProLong™ Live Antifade Reagent are also available.[4]
Troubleshooting Guides
Issue: Rapid loss of fluorescent signal during imaging.
This is a classic sign of photobleaching. Follow these steps to diagnose and resolve the issue:
-
Optimize Microscope Settings:
-
Reduce Excitation Light Intensity: Use neutral density filters or lower the laser power to the minimum necessary for a clear signal.
-
Decrease Exposure Time: Use the shortest possible exposure time that your detector allows for a good image.
-
Minimize Image Acquisition Frequency: For time-lapse studies, increase the interval between captures to reduce cumulative light exposure.
-
-
Incorporate an Antifade Reagent:
-
For fixed samples, use a mounting medium containing an antifade agent like p-phenylenediamine (B122844) (PPD) or commercial options such as VECTASHIELD® or ProLong™ Gold.
-
For live-cell imaging, supplement your imaging medium with a cell-permeable antifade reagent like Trolox.
-
-
Select a More Photostable Probe (if applicable):
-
If photobleaching persists, consider if alternative, more photostable fluorescent probes for CB2R are suitable for your experimental goals. Newer generations of fluorophores, such as Alexa Fluor or DyLight dyes, are known for their enhanced photostability.
-
Issue: Weak initial fluorescence signal.
If your initial signal is weak, you may be tempted to increase the excitation intensity, which will exacerbate photobleaching. Instead, try the following:
-
Optimize Probe Concentration: Ensure you are using the optimal concentration of this compound as determined by titration experiments.
-
Check Filter Sets: Verify that your microscope's excitation and emission filters are correctly matched to the spectral properties of this compound to maximize signal detection.
-
Use a Sensitive Detector: A more sensitive camera (e.g., sCMOS or EMCCD) will require less excitation light to generate a strong signal.
Quantitative Data
Table 1: Properties of Representative Fluorescent Probes for CB2R
| Probe Name | Fluorophore | Quantum Yield (%) | Excitation (nm) | Emission (nm) | Reference |
| NIR760-mbc94 | NIR760 | 15.2 | 766 | 785 | |
| NIR760-XLP6 | NIR760 | 11.6 | 766 | 785 | |
| eCB2.0 | cpEGFP | Not specified | 500 (1P), 930 (2P) | 520 | |
| Cy5-conjugate (18) | Cy5 | Not specified | ~650 | ~670 |
Table 2: Comparison of Common Antifade Reagents
| Antifade Reagent | Primary Mechanism | Recommended For | Potential Drawbacks |
| p-Phenylenediamine (PPD) | ROS Scavenger | Fixed Cells | Can reduce initial fluorescence intensity; may react with cyanine (B1664457) dyes. |
| n-Propyl gallate (NPG) | ROS Scavenger | Fixed & Live Cells | Can have anti-apoptotic effects, potentially interfering with biological processes. |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | ROS Scavenger | Fixed & Live Cells | Less effective than PPD but also less toxic. |
| Trolox | ROS Scavenger | Live Cells | A water-soluble derivative of Vitamin E with low cytotoxicity. |
Experimental Protocols
Protocol 1: Standard Staining and Mounting with Antifade Medium for Fixed Cells
-
Cell Culture and Fixation: Grow cells on coverslips to the desired confluency. Fix the cells using a standard protocol (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Permeabilization (if required): If targeting an intracellular epitope of CB2R, permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Incubate the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature to reduce non-specific binding.
-
Probe Incubation: Incubate the cells with the appropriate concentration of this compound in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.
-
Mounting: Place a small drop of antifade mounting medium (e.g., ProLong™ Gold) onto a clean microscope slide. Carefully invert the coverslip onto the drop, avoiding air bubbles.
-
Curing: Allow the mounting medium to cure according to the manufacturer's instructions (typically 24 hours at room temperature in the dark) before imaging.
Protocol 2: Live-Cell Imaging with an Antifade Reagent
-
Cell Seeding: Seed cells in a suitable imaging dish or chambered coverslip.
-
Probe Incubation: Replace the culture medium with imaging medium (e.g., phenol (B47542) red-free DMEM) containing the desired concentration of this compound. Incubate for the recommended time, protected from light.
-
Washing (Optional): Some protocols may recommend a gentle wash with fresh imaging medium to reduce background fluorescence.
-
Antifade Reagent Addition: Add the live-cell compatible antifade reagent (e.g., Trolox) to the imaging medium at its optimal working concentration. Incubate for a short period (e.g., 15-30 minutes) before imaging.
-
Imaging: Proceed with live-cell imaging, using the optimized microscope settings to minimize photobleaching.
Visualizations
Caption: The process of photobleaching for a fluorescent probe.
Caption: Troubleshooting workflow for this compound signal loss.
Caption: Simplified CB2R signaling pathway upon agonist binding.
References
- 1. A fluorescent sensor for spatiotemporally resolved imaging of endocannabinoid dynamics in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rational Design, Synthesis, and Evaluation of Fluorescent CB2 Receptor Ligands for Live-Cell Imaging: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
cell permeability issues with CB2R probe 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding cell permeability issues with CB2R Probe 1. This resource is intended for researchers, scientists, and drug development professionals utilizing this fluorescent probe in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended use?
A1: this compound is a fluorescent probe designed to selectively bind to the Cannabinoid Receptor 2 (CB2R), a G protein-coupled receptor primarily expressed in immune cells.[1][2][3] Its primary application is in the visualization and tracking of CB2R in living cells to study receptor localization, trafficking, and expression levels. One specific fluorescent probe for CB2R has been developed with a Ki of 130 nM.[4]
Q2: What are the key factors that can influence the cell permeability of this compound?
A2: Several physicochemical properties of the probe and the experimental conditions can impact its ability to cross the cell membrane. Key factors include:
-
Molecular Properties: Size, polarity, and charge of the probe molecule are critical. Smaller, uncharged, and more lipophilic molecules tend to passively diffuse across the lipid bilayer more readily.[5]
-
Cell Type and Membrane Composition: The lipid composition and presence of specific transporters in the cell membrane can influence probe uptake.
-
Experimental Conditions: Temperature, pH, and the presence of solvents or detergents in the incubation buffer can alter membrane fluidity and permeability.
Q3: How can I determine if this compound is successfully entering the cells?
A3: The most direct method is through fluorescence microscopy. After incubating the cells with the probe, you should observe a fluorescent signal localized to the cellular compartments where CB2R is expected to be found, such as the plasma membrane and potentially intracellular vesicles following internalization. Comparing the fluorescence intensity of stained cells to unstained control cells is essential.
Q4: Are there any known off-target effects or cytotoxicity associated with this compound?
A4: While this compound is designed for selectivity, potential off-target binding can occur. It is crucial to include appropriate controls in your experiments, such as competition assays with a known CB2R ligand. Some fluorescent probes for CB2R have been reported to have low cytotoxicity in various cancer cell lines. However, it is always recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) with your specific cell line and experimental conditions.
Troubleshooting Guide: Cell Permeability Issues
This guide addresses common problems related to poor cell permeability of this compound and provides systematic steps to diagnose and resolve them.
Problem 1: No or very weak fluorescent signal inside the cells.
This is the most common indication of a cell permeability issue.
Table 1: Troubleshooting Low Cellular Fluorescence
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Probe Concentration | Perform a concentration titration of this compound. Start with the recommended concentration and test a range above and below it. | Identify the optimal probe concentration that yields a detectable signal without causing cytotoxicity. |
| Inadequate Incubation Time | Increase the incubation time. Test a time course (e.g., 15 min, 30 min, 1 hr, 2 hr) to determine the optimal duration for probe uptake. | Determine the necessary time for the probe to accumulate within the cells to a detectable level. |
| Incorrect Incubation Temperature | Ensure incubation is performed at the recommended temperature (typically 37°C for live cells). Lower temperatures can decrease membrane fluidity and passive diffusion. | An increase in temperature should enhance probe uptake, leading to a stronger signal. |
| Poor Probe Solubility | Ensure the probe is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting in the aqueous buffer. Visually inspect for any precipitates. | A clear, homogenous probe solution will ensure its availability to the cells. |
| Cell Membrane Integrity Issues | Verify cell health and viability using a trypan blue exclusion assay or a live/dead cell stain. Unhealthy cells may not have the necessary membrane potential or integrity for probe uptake. | Healthy, viable cells are more likely to exhibit efficient probe uptake. |
| Inherent Low Permeability of the Probe | Consider using a permeabilization agent like a low concentration of digitonin (B1670571) or saponin. Note: This will permeabilize all cellular membranes and is not suitable for studying plasma membrane-specific binding in live cells. | Permeabilization will allow the probe to enter the cell, confirming that the issue is with membrane transport rather than the probe itself. |
Problem 2: High background fluorescence or non-specific staining.
This issue can mask the specific signal from CB2R and lead to incorrect interpretations.
Table 2: Troubleshooting High Background Fluorescence
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excessive Probe Concentration | Reduce the concentration of this compound used for staining. | Lowering the concentration should decrease non-specific binding and background fluorescence. |
| Inadequate Washing Steps | Increase the number and/or duration of washing steps after probe incubation to remove unbound probe. | Thorough washing will reduce the background signal from residual probe in the medium. |
| Autofluorescence of Cells or Medium | Image unstained cells under the same conditions to assess the level of autofluorescence. If the medium (e.g., containing phenol (B47542) red) is fluorescent, consider using a phenol red-free medium for the experiment. | Identifying the source of autofluorescence allows for appropriate background subtraction or experimental modification. |
| Probe Aggregation | Centrifuge the probe stock solution before use to pellet any aggregates. Prepare fresh dilutions for each experiment. | Using a clear, aggregate-free probe solution will minimize non-specific fluorescent puncta. |
| Non-specific Binding to Cellular Components | Include a blocking step with a protein-containing solution like bovine serum albumin (BSA) before adding the probe. | Blocking can reduce non-specific binding of the probe to cellular surfaces. |
| Spectral Overlap | If performing multi-color imaging, ensure that the emission spectrum of this compound does not overlap significantly with other fluorophores. Use appropriate filter sets and perform spectral unmixing if necessary. | Proper spectral separation will ensure that the detected signal is specific to this compound. |
Experimental Protocols
Protocol 1: Standard Staining of Adherent Cells with this compound
-
Cell Seeding: Plate cells on a suitable imaging dish or plate and culture until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of this compound in anhydrous DMSO. Immediately before use, dilute the stock solution to the desired final concentration in pre-warmed, serum-free cell culture medium.
-
Cell Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Probe Incubation: Add the probe-containing medium to the cells and incubate at 37°C in a CO2 incubator for the desired time (e.g., 30-60 minutes).
-
Washing: Remove the probe-containing medium and wash the cells three times with pre-warmed PBS to remove unbound probe.
-
Imaging: Add fresh, pre-warmed imaging buffer (e.g., phenol red-free medium) to the cells and proceed with fluorescence microscopy.
Protocol 2: Competition Assay to Verify Specificity
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Pre-incubation with Competitor: Wash the cells with PBS and then pre-incubate them with a known, unlabeled CB2R ligand (e.g., a selective agonist or antagonist) at a concentration 10-100 fold higher than that of this compound for 30 minutes at 37°C.
-
Co-incubation: Without washing, add this compound to the medium already containing the competitor and incubate for the standard duration.
-
Washing and Imaging: Proceed with the washing and imaging steps as described in Protocol 1.
-
Analysis: Compare the fluorescence intensity of cells treated with the competitor and the probe to those treated with the probe alone. A significant reduction in fluorescence in the presence of the competitor indicates specific binding of the probe to CB2R.
Visualizations
Caption: Canonical Gαi/o-coupled signaling pathway of the CB2 receptor.
References
- 1. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 2. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in Brain Cannabinoid CB2 Receptor Research: From Genes to Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. quora.com [quora.com]
CB2R probe 1 experimental controls and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CB2R Probe 1. The information is designed to address specific issues that may be encountered during experimental procedures.
A Note on Probe Identity
It is important to note that the designation "this compound" can be ambiguous. This guide primarily refers to the fluorescent probe with a Ki of 130 nM, as described in some research contexts[1]. However, other probes, such as the photoaffinity probe LEI-121, have also been referred to as "probe 1" in scientific literature[2][3]. Users should always verify the specific characteristics of the probe they are using.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent ligand designed to selectively bind to the Cannabinoid Receptor 2 (CB2R)[1]. Its primary applications include the visualization and tracking of CB2R in various experimental setups such as fluorescence microscopy and flow cytometry. Due to its fluorescent nature, it allows for the real-time study of receptor localization and expression[4][5].
Q2: What are the key characteristics of this compound?
While detailed specifications can vary by manufacturer, key reported characteristics are summarized below.
| Property | Value | Reference |
| Binding Affinity (Ki) | 130 nM | [1] |
| Target | Cannabinoid Receptor 2 (CB2R) | [1] |
| Cytotoxicity | Low in cancer cell lines | [1] |
Q3: What are the fundamental principles of CB2R signaling?
Troubleshooting Guides
Problem 1: Weak or No Fluorescent Signal
Possible Causes & Solutions
| Cause | Recommended Solution |
| Low Probe Concentration | Optimize the probe concentration by performing a titration experiment to find the optimal signal-to-noise ratio. |
| Insufficient Incubation Time | Increase the incubation time to allow for adequate binding of the probe to the receptor. Refer to the specific protocol for recommended incubation times. |
| Photobleaching | Minimize the exposure of the sample to the excitation light source. Use an anti-fade mounting medium and acquire images efficiently[10]. Consider using a more photostable fluorophore if photobleaching is persistent[11][12]. |
| Incorrect Microscope Filter Sets | Ensure that the excitation and emission filters on the microscope are appropriate for the spectral characteristics of the fluorescent probe. |
| Low CB2R Expression | Use a positive control cell line known to express high levels of CB2R, or consider using a system to overexpress the receptor. CB2R expression can be low in some native cells[4]. |
| Inactive Probe | Ensure the probe has been stored correctly according to the manufacturer's instructions to prevent degradation. |
Problem 2: High Background Fluorescence
Possible Causes & Solutions
| Cause | Recommended Solution |
| Excess Probe Concentration | Reduce the concentration of the probe to minimize non-specific binding[10]. |
| Inadequate Washing Steps | Increase the number and/or duration of washing steps after probe incubation to remove unbound probe. |
| Autofluorescence | Image an unstained control sample to assess the level of cellular autofluorescence. If high, consider using a probe with excitation/emission spectra in the red or far-red region to minimize overlap with common autofluorescent species. |
| Non-specific Binding | Include a blocking step in your protocol. For probes targeting extracellular epitopes, blocking with a protein solution (e.g., BSA) can be effective. For intracellular targets, ensure proper permeabilization and blocking. |
| Off-Target Binding | To confirm signal specificity, perform a competition assay by co-incubating the fluorescent probe with an excess of a known, unlabeled CB2R ligand. A significant reduction in the fluorescent signal indicates specific binding[2][13][14][15]. |
Experimental Protocols & Best Practices
Best Practices for Using this compound
-
Define Clear Objectives: Before starting, clearly define the experimental goals to select the most appropriate techniques and controls[16].
-
Thorough Validation: Always validate the specificity of the probe in your experimental system. This includes using positive and negative controls (e.g., cells with and without CB2R expression) and performing competition assays[17][18][19].
-
Optimize Imaging Parameters: Carefully optimize microscope settings, including excitation intensity and exposure time, to maximize signal while minimizing phototoxicity and photobleaching[10].
-
Proper Controls: Include all necessary controls in your experiments. This should encompass unstained cells (for autofluorescence), cells treated with a vehicle control, and cells for competition assays[16].
Protocol: In Vitro Fluorescence Microscopy
-
Cell Seeding: Seed cells expressing CB2R onto a suitable imaging dish or slide and allow them to adhere overnight.
-
Cell Treatment (Optional): Treat cells with any experimental compounds as required.
-
Probe Incubation: Dilute this compound to the optimized concentration in an appropriate buffer. Remove the cell culture medium and incubate the cells with the probe solution for the predetermined optimal time.
-
Washing: Gently wash the cells multiple times with a pre-warmed buffer to remove the unbound probe.
-
Imaging: Mount the sample on the fluorescence microscope and acquire images using the appropriate filter sets.
Protocol: Flow Cytometry
-
Cell Preparation: Prepare a single-cell suspension of your target cells.
-
Probe Incubation: Incubate the cells with the optimized concentration of this compound in a suitable buffer, typically on ice or at 4°C to prevent receptor internalization.
-
Washing: Wash the cells by centrifugation and resuspension in a cold buffer to remove the unbound probe.
-
Data Acquisition: Analyze the cells on a flow cytometer using the appropriate laser and emission filter for the probe's fluorophore.
Protocol: Validating Probe Specificity using a Competition Assay
-
Prepare Cells: Prepare your cells as you would for either fluorescence microscopy or flow cytometry.
-
Pre-incubation with Unlabeled Ligand: In the experimental group, pre-incubate the cells with a 10-100 fold excess of a known, unlabeled CB2R ligand for a sufficient time to allow binding.
-
Incubation with Fluorescent Probe: Add this compound to the cells (both the pre-incubated and control groups) and incubate as per the standard protocol.
-
Washing and Analysis: Wash the cells and analyze the fluorescent signal using either microscopy or flow cytometry. A significantly reduced signal in the group pre-incubated with the unlabeled ligand indicates specific binding of the fluorescent probe to CB2R.
Visualizations
CB2R Signaling Pathway
Caption: Simplified CB2R signaling cascade upon agonist binding.
Experimental Workflow: Probe Specificity Validation
Caption: Workflow for validating the specificity of a fluorescent probe.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Advances in fluorescence labeling strategies for dynamic cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A fluorescent sensor for spatiotemporally resolved imaging of endocannabinoid dynamics in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel near-infrared fluorescence imaging probe that preferentially binds to cannabinoid receptors CB2R over CB1R - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Visualization of membrane localization and the functional state of CB 2 R pools using matched agonist and inverse agonist probe pairs - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00402G [pubs.rsc.org]
- 16. revvity.com [revvity.com]
- 17. Validating Antibodies to the Cannabinoid CB2 Receptor: Antibody Sensitivity Is Not Evidence of Antibody Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Validating Antibodies to the Cannabinoid CB2 Receptor: Antibody Sensitivity Is Not Evidence of Antibody Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: CB2R Fluorescent Probe Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis and application of fluorescent probes for the Cannabinoid Receptor 2 (CB2R). This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during the design, synthesis, and validation of CB2R fluorescent probes.
Q1: Why is my synthesized probe showing low binding affinity (high Ki/Kd) for CB2R?
A1: Low binding affinity is a common challenge and can stem from several factors:
-
Steric Hindrance: The attached fluorophore and linker may be sterically clashing with the receptor's binding pocket or extracellular loops. The direct addition of a fluorescent scaffold can detrimentally affect affinity.[1] Attaching a bulky fluorophore can significantly decrease binding affinity.[2][3]
-
Inappropriate Linker Attachment Point: The linker might be attached to a position on the pharmacophore that is critical for receptor interaction. Structure-Activity Relationship (SAR) studies are crucial to identify suitable attachment points that have a minimal impact on affinity.[4][5]
-
Linker Length and Composition: The length and flexibility of the linker are critical. A linker that is too short may not allow the fluorophore to orient itself without disrupting the pharmacophore's binding, while an overly long or rigid linker might prevent optimal interaction. Systematic studies on spacer length are recommended.
-
Fluorophore Choice: The physicochemical properties of the fluorophore itself (e.g., charge, lipophilicity) can negatively influence the overall properties of the probe and its interaction with the receptor.
Troubleshooting Steps:
-
Re-evaluate the Attachment Point: Consult SAR studies for your chosen pharmacophore to confirm the linker is at a tolerant position. For example, with 4-oxo-1,4-dihydroquinoline analogs, attachment at the N1 position has been successful.
-
Systematically Vary Linker Length: Synthesize a small series of probes with varying linker lengths (e.g., different numbers of polyethylene (B3416737) glycol or alkyl units) to find the optimal spacing. A PEG chain with n=2 was found to be optimal for one series of probes.
-
Consider a Different Fluorophore: If affinity does not improve, consider a smaller or more biocompatible fluorophore. However, be aware that fluorophore choice is often a trade-off between size and desirable photophysical properties.
Q2: My probe exhibits high non-specific binding. How can I reduce it?
A2: High non-specific binding, often due to excessive lipophilicity, can obscure the specific signal from CB2R.
-
High Lipophilicity: Many cannabinoid pharmacophores are inherently lipophilic. Combining them with lipophilic fluorescent dyes can have a synergistic effect, leading to high non-specific membrane binding.
-
Fluorophore Properties: Certain dyes are "sticky" and prone to non-specific interactions. Net-neutral charged fluorophores are often suggested to avoid rapid clearance and non-specific binding issues.
Troubleshooting Steps:
-
Decrease Lipophilicity: Introduce more hydrophilic moieties into the linker, such as PEG chains or amide bonds.
-
Change the Fluorophore: Switch to a more hydrophilic and less "sticky" fluorophore. Silicon-rhodamine (SiR) dyes, for example, can offer good cell permeability while managing lipophilicity.
-
Perform Blocking Experiments: Always validate your signal by co-incubating the probe with a high concentration of a known, unlabeled CB2R ligand (e.g., SR144528). A significant decrease in fluorescence confirms specific binding.
-
Use Control Cells: Test the probe on cells that do not express CB2R (wild-type or mock-transfected cells). Any signal observed in these cells is non-specific.
Q3: The fluorescence signal from my probe is weak or photobleaches quickly.
A3: A weak or unstable signal can prevent effective imaging and quantification.
-
Low Quantum Yield: The quantum yield of a fluorophore can be sensitive to its environment. The probe's quantum yield in aqueous biological systems is a critical consideration.
-
Photobleaching: The chosen fluorophore may not be sufficiently photostable for the desired imaging application (e.g., time-lapse or super-resolution microscopy).
-
Low Receptor Expression: CB2R is often expressed at very low levels in native cells, making detection difficult.
Troubleshooting Steps:
-
Select a Brighter, More Photostable Fluorophore: Choose dyes known for high quantum yields and photostability, such as silicon-rhodamine (SiR) or Alexa Fluor dyes. For in vivo or deep-tissue imaging, near-infrared (NIR) fluorophores (emission >650 nm) are preferable to reduce autofluorescence.
-
Optimize Imaging Conditions: Use the lowest possible laser power and shortest exposure time that still provide a detectable signal. Employ antifade mounting media for fixed-cell imaging.
-
Use Signal Amplification Techniques: If receptor expression is low, consider techniques like using high-affinity probes in Time-Resolved Fluorescence Energy Transfer (TR-FRET) assays, which can improve the signal-to-noise ratio.
-
Characterize Photophysical Properties: Assess the probe's photophysical characteristics (e.g., quantum yield) in a buffer solution to ensure the fluorophore itself is performing as expected.
Q4: How do I ensure my probe is selective for CB2R over CB1R?
A4: Achieving selectivity is paramount to avoid confounding data, especially since the CB1 and CB2 receptors share significant homology in their binding domains.
-
Pharmacophore Choice: The starting point must be a pharmacophore with high intrinsic selectivity for CB2R. Indole-based structures like JWH-015 are known starting points for selective probes.
-
Modification Impact: The addition of the linker and fluorophore can unpredictably alter the selectivity profile of the parent ligand. Sometimes, adding the linker-fluorophore moiety can even revive or enhance CB1R selectivity where it was previously lower.
Troubleshooting Steps:
-
Start with a Highly Selective Pharmacophore: Choose a ligand scaffold that has a well-documented high selectivity ratio (CB1 Ki / CB2 Ki).
-
Conduct Counter-Screening: Always test the final probe's binding affinity against both CB1R and CB2R, typically through competitive radioligand binding assays or TR-FRET assays.
-
Use CB1R-Expressing Cells: In imaging experiments, include a control cell line that expresses only CB1R to confirm the absence of signal and verify CB2R selectivity.
Quantitative Data Summary
The following table summarizes the pharmacological data for several published CB2R fluorescent probes, providing a basis for comparison.
| Probe Name/Compound | Pharmacophore Scaffold | Fluorophore | Linker Type | hCB2R Ki (nM) | Selectivity (CB1/CB2) | Functional Activity | Reference |
| Compound 18 | Chromenopyrazole | Cy5 | Alkyl | 41.8 | 131-fold | Inverse Agonist | |
| Compound 28 | 4-oxo-quinoline-3-carboxamide | 4-DMAP | Hexamethylene | 130 | >77-fold (No CB1 affinity up to 10µM) | Not specified | |
| NIR760-mbc94 | Not specified | NIR760 | Not specified | 26.9 (Kd) | Not specified | Inverse Agonist | |
| NMP6 | 6-methoxyisatin | NBD | Acylhydrazone | 387 | Selective (qualitative) | Not specified | |
| 8-SiR | Substituted Pyridine | Silicon-Rhodamine | PEG-based | 4.6 | >2173-fold | Agonist | |
| (S)-4 | Substituted Picolinamide | AttoThio12 | PEG-based | 9.1 | >1000-fold | Agonist | |
| Compound 22 | Imidazolidine-2,4-dione | Cy5 | Alkyl | ~630 (pKi=6.2) | Selective (qualitative) | Inverse Agonist |
Experimental Protocols
Below are generalized methodologies for key experiments in the development and validation of CB2R fluorescent probes.
Protocol 1: General Synthesis of a Ligand-Linker-Fluorophore Conjugate
This protocol describes a common synthetic route involving amide coupling.
-
Synthesis of Ligand-Linker Intermediate:
-
Select a pharmacophore with a functional group (e.g., -COOH, -NH2, -OH) suitable for linker attachment at a position known not to be critical for receptor binding.
-
Synthesize or purchase a bifunctional linker (e.g., N-Boc-amino-PEG-acid).
-
Couple the linker to the pharmacophore using standard coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous solvent (e.g., DMF).
-
Purify the ligand-linker intermediate by column chromatography.
-
-
Deprotection of the Linker Terminus:
-
If the linker has a protecting group (e.g., Boc), remove it using appropriate conditions (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM)).
-
Neutralize and purify the deprotected intermediate.
-
-
Fluorophore Conjugation:
-
Dissolve the deprotected ligand-linker intermediate in an anhydrous solvent.
-
Add an amine-reactive version of the desired fluorophore (e.g., a succinimidyl ester, NHS-ester).
-
Add a non-nucleophilic base (e.g., DIPEA) and stir the reaction at room temperature, protected from light.
-
Monitor the reaction by LC-MS.
-
-
Final Purification:
-
Purify the final fluorescent probe using reverse-phase HPLC to achieve high purity.
-
Characterize the final product by high-resolution mass spectrometry and NMR.
-
Protocol 2: Competitive Binding Assay (TR-FRET)
This protocol determines the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace the fluorescent probe.
-
Reagents and Plate Preparation:
-
Prepare cell membranes from cells overexpressing CB2R.
-
Use a fluorescent probe (tracer) with known affinity for CB2R.
-
Prepare serial dilutions of the unlabeled competitor compound.
-
Use a saturating concentration of a known antagonist (e.g., SR144528) to determine non-specific binding.
-
-
Assay Procedure:
-
In a 384-well plate, add the cell membranes (e.g., 1 µ g/well ).
-
Add the fluorescent tracer at a concentration close to its Kd value.
-
Add the various concentrations of the competitor compound.
-
For non-specific binding wells, add the saturating antagonist.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (donor and acceptor).
-
Calculate the HTRF ratio (Acceptor emission / Donor emission).
-
Plot the HTRF ratio against the log concentration of the competitor compound.
-
Fit the data to a one-site competition model using software like GraphPad Prism to determine the IC₅₀.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 3: Live-Cell Imaging and Specificity Validation
This protocol visualizes CB2R in living cells and confirms binding specificity.
-
Cell Culture and Plating:
-
Culture HEK-293 or CHO cells stably expressing CB2R. As controls, use wild-type cells or cells expressing CB1R.
-
Plate the cells onto glass-bottom dishes suitable for confocal microscopy.
-
-
Staining Procedure:
-
Wash the cells with imaging buffer (e.g., HBSS).
-
Incubate the cells with the fluorescent probe at a suitable concentration (e.g., 100 nM - 1 µM) for a specified time (e.g., 10-90 minutes).
-
For specificity control, pre-incubate a separate set of cells with a high concentration (e.g., 10 µM) of an unlabeled CB2R antagonist (e.g., SR144528) before adding the fluorescent probe.
-
(Optional) Co-stain with a nuclear dye (e.g., Hoechst 33342) to visualize the cell nucleus.
-
-
Imaging:
-
Wash the cells to remove the unbound probe.
-
Image the cells using a confocal microscope with appropriate laser lines and emission filters for the chosen fluorophore.
-
-
Analysis:
-
Observe the localization of the fluorescent signal. For non-permeable probes, the signal should be restricted to the cell surface.
-
Compare the fluorescence intensity between CB2R-expressing cells and control cells.
-
Confirm a significant reduction in fluorescence in the cells pre-treated with the antagonist, which indicates specific binding to CB2R.
-
Visualizations and Diagrams
Logical Workflow for CB2R Probe Development
This diagram outlines the key stages and decision points in the design, synthesis, and validation of a novel CB2R fluorescent probe.
Caption: A flowchart illustrating the iterative process of designing, synthesizing, and validating CB2R fluorescent probes.
Troubleshooting Guide: Low Signal-to-Noise Ratio
This decision tree helps researchers diagnose and resolve issues related to a poor signal-to-noise ratio in their imaging experiments.
Caption: A decision tree to diagnose issues of low signal or high background when using CB2R fluorescent probes.
CB2R Signaling Pathway (Simplified)
This diagram shows the canonical Gi/o-coupled signaling pathway activated by a CB2R agonist probe.
Caption: Canonical Gi/o-coupled signaling cascade following CB2R activation by an agonist probe.
References
- 1. connectsci.au [connectsci.au]
- 2. ricerca.univaq.it [ricerca.univaq.it]
- 3. Highly Selective Drug-Derived Fluorescent Probes for the Cannabinoid Receptor Type 1 (CB1R) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Evaluation of a novel Fluorescent CB2 Ligand as Probe for Receptor Visualization in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Linker Length for CB2R Fluorescent Probes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of linker length for Cannabinoid Receptor 2 (CB2R) fluorescent probes.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing the linker length crucial for developing CB2R fluorescent probes?
Optimizing the linker length is a critical step in the design of fluorescent probes for CB2R to ensure that the conjugation of a bulky fluorophore does not negatively impact the ligand's binding affinity and selectivity for the receptor.[1][2] An improperly designed linker can lead to a significant decrease or even a complete loss of binding affinity due to steric hindrance between the fluorophore and the receptor's binding pocket.[1] The linker provides necessary flexibility and distance for the fluorophore, allowing it to reside in the extracellular space without interfering with the ligand-receptor interaction.[3] Furthermore, linker modifications can help strike a balance between pharmacological selectivity and favorable physicochemical properties, such as reducing non-specific membrane binding.[1]
Q2: What are the most common types of linkers used for CB2R fluorescent probes?
Commonly used linkers for CB2R fluorescent probes include polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths. PEG linkers are often favored for their ability to increase hydrophilicity, which can help in reducing non-specific binding. Alkyl chains are also widely used and have been shown to be effective in providing the necessary spacing between the pharmacophore and the fluorophore. Some studies have also explored the use of dipeptide or triazole-PEGylated linkers.
Q3: What is the general experimental workflow for optimizing linker length?
The optimization of linker length for CB2R fluorescent probes typically follows a systematic process to identify the ideal spacer that maintains high affinity and selectivity. The process begins with the synthesis of a series of probe precursors, each featuring a different linker length attached to the core pharmacophore. These unlabeled precursors then undergo rigorous pharmacological characterization, primarily through competitive radioligand binding assays, to determine their binding affinities for CB2R and to assess selectivity against other receptors like CB1R. Following this, functional assays, such as cAMP assays, are performed to ensure that the modified ligands retain their desired biological activity (e.g., agonist or inverse agonist). Once the optimal linker length is identified based on these results, the corresponding precursor is conjugated with the chosen fluorophore to create the final fluorescent probe. This final probe is then further validated for its binding affinity, selectivity, and performance in imaging applications.
Caption: A flowchart illustrating the systematic approach to optimizing linker length for CB2R fluorescent probes.
Troubleshooting Guides
Problem 1: Significant loss of binding affinity after fluorophore conjugation.
-
Possible Cause: The linker is too short, causing steric hindrance between the fluorophore and the receptor. The large size of the fluorophore can disrupt the ligand-receptor interaction.
-
Solution:
-
Systematically increase linker length: Synthesize and test a series of probes with incrementally longer linkers (e.g., varying numbers of PEG units or methylene (B1212753) groups in an alkyl chain).
-
Change linker type: If increasing the length of the current linker type is not effective, consider switching to a different type of linker, for example, from an alkyl chain to a more flexible and hydrophilic PEG linker.
-
Re-evaluate the attachment point: The position on the pharmacophore where the linker is attached is crucial. If possible, explore alternative attachment points that are known to be more tolerant to modifications based on structure-activity relationship (SAR) studies.
-
Consider a different fluorophore: Some fluorophores are bulkier or have charges that can negatively impact binding. If linker optimization fails, testing a smaller or chemically different fluorophore might be necessary.
-
Problem 2: High non-specific binding of the fluorescent probe.
-
Possible Cause: The overall lipophilicity of the probe is too high, leading to its accumulation in cell membranes and other cellular components. This is a common issue with cannabinoid pharmacophores.
-
Solution:
-
Increase linker hydrophilicity: Incorporate more hydrophilic linkers, such as PEG, to decrease the overall lipophilicity (clogP) of the probe.
-
Optimize probe concentration: Use the lowest possible concentration of the fluorescent probe that still provides a detectable specific signal.
-
Blocking agents: In your experimental setup, include a pre-incubation step with a known unlabeled CB2R ligand at a high concentration to block specific binding sites. This will help to distinguish between specific and non-specific signals.
-
Washing steps: Increase the number and duration of washing steps after probe incubation to help remove non-specifically bound probe.
-
Use of specific competitors: Confirm that the observed signal can be displaced by a known selective CB2R antagonist to validate the specificity of the binding.
-
The general troubleshooting logic for addressing common issues in CB2R fluorescent probe development involves a step-by-step evaluation of the probe's components and experimental conditions. Starting with the most likely causes, such as linker length and non-specific binding, a systematic approach of modification and re-testing is employed. If initial solutions are not effective, the process moves to consider other factors like the choice of fluorophore or the fundamental design of the probe's pharmacophore.
Caption: A logical diagram for troubleshooting common issues encountered during the development of CB2R fluorescent probes.
Quantitative Data on Linker Length Optimization
The following tables summarize quantitative data from studies where linker length was systematically varied.
Table 1: Effect of PEG Linker Length on Binding Affinity of Agonist and Inverse Agonist Precursors
| Compound | Linker (n=PEG units) | CB1R Ki (nM) | CB2R Ki (nM) | Selectivity (CB1/CB2) | Functional Activity |
| Agonist Series | |||||
| 10a | 1 | >10,000 | 1,466 | >6.8 | - |
| 10b | 2 | >10,000 | 466 | >21 | Partial Agonist |
| 10c | 3 | >10,000 | 748 | >13 | - |
| 10d | 4 | >10,000 | 1,472 | >6.8 | - |
| Inverse Agonist Series | |||||
| 11a | 1 | >10,000 | 2,061 | >4.8 | - |
| 11b | 2 | >10,000 | 106 | >94 | Inverse Agonist |
| 11c | 3 | >10,000 | >10,000 | - | - |
Data from competitive radioligand binding assays on CHO membranes expressing human CB1R or CB2R. For both agonist and inverse agonist series, a PEG linker with n=2 was found to be optimal, providing the highest affinity and selectivity for CB2R.
Table 2: Influence of Alkyl Linker Length on Binding Affinity of 4-DMAP and NBD Conjugated Probes
| Compound | Fluorophore | Linker (n=methylene units) | CB2R Ki (nM) | CB1R Ki (nM) |
| 28 | 4-DMAP | 6 | 130 | >1000 |
| 29 | 4-DMAP | 8 | >1000 | >1000 |
| 30 | 4-DMAP | 10 | >1000 | >1000 |
| 31 | 4-DMAP | 12 | >1000 | >1000 |
| 32 | NBD | 6 | 1920 | >1000 |
| 33 | NBD | 8 | 800 | >1000 |
| 34 | NBD | 10 | >1000 | >1000 |
| 35 | NBD | 12 | >1000 | >1000 |
This study highlights that the optimal linker length can be dependent on the conjugated fluorophore. For the 4-DMAP series, a hexamethylene linker was optimal, while for the NBD series, an octamethylene linker provided the best affinity.
Experimental Protocols
1. Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of the unlabeled linker-modified ligands by measuring their ability to displace a known radioligand from the CB2R.
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human CB2R.
-
[3H]CP55,940 (or other suitable radioligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
Unlabeled linker-modified test compounds at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known CB2R agonist/antagonist like WIN 55,212-2).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add cell membranes, [3H]CP55,940 at a concentration near its Kd, and varying concentrations of the test compound.
-
For total binding wells, add only membranes and radioligand.
-
For non-specific binding wells, add membranes, radioligand, and a high concentration of the non-specific binding control.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay (HTRF)
This protocol assesses the functional activity of the linker-modified ligands by measuring their effect on forskolin-stimulated cAMP production in cells expressing CB2R.
-
Materials:
-
CHO or HEK293 cells stably expressing human CB2R.
-
cAMP assay kit (e.g., HTRF-based).
-
Forskolin.
-
Test compounds (agonists or inverse agonists).
-
Cell culture medium.
-
-
Procedure:
-
Seed the CB2R-expressing cells in a 96-well plate and culture overnight.
-
Replace the medium with assay buffer and add varying concentrations of the test compounds.
-
To measure agonist activity, stimulate the cells with a fixed concentration of forskolin. To measure inverse agonist activity, assess the basal cAMP level.
-
Incubate for the recommended time (e.g., 30 minutes).
-
Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader.
-
Calculate the EC50 (for agonists) or IC50 (for inverse agonists) values from the dose-response curves.
-
The activation of CB2R, a Gi/o-coupled GPCR, typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway is fundamental to the functional characterization of CB2R ligands. Agonists will decrease cAMP production, while inverse agonists will reduce the basal level of cAMP.
Caption: A simplified diagram of the CB2R signaling pathway, showing agonist binding leading to the inhibition of adenylyl cyclase and a decrease in cAMP.
References
- 1. Rational Design, Synthesis, and Evaluation of Fluorescent CB2 Receptor Ligands for Live-Cell Imaging: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Visualization of membrane localization and the functional state of CB 2 R pools using matched agonist and inverse agonist probe pairs - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00402G [pubs.rsc.org]
Technical Support Center: Improving Quantum Yield of CB2R Fluorescent Probes
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize the performance of Cannabinoid Receptor Type 2 (CB2R) fluorescent probes.
Frequently Asked Questions (FAQs)
Probe Design & Selection
Q1: What are the essential components of a CB2R fluorescent probe?
A CB2R fluorescent probe is a molecular tool designed to visualize and study the CB2R in biological systems. It typically consists of three key components: a pharmacophore, a linker, and a fluorophore.[1] The pharmacophore is the part of the molecule that recognizes and binds to the CB2R with high affinity and selectivity.[1][2] The fluorophore is a chemical compound that absorbs light at a specific wavelength and emits it at a longer wavelength, generating a detectable fluorescent signal. The linker connects the pharmacophore and the fluorophore, providing spatial separation to minimize interference between the two moieties that could negatively impact binding affinity or fluorescence properties.[1][2]
Q2: How does the choice of fluorophore and linker impact probe performance and quantum yield?
The selection of the fluorophore is critical as it determines the photophysical properties of the probe, such as its brightness (a product of extinction coefficient and quantum yield), photostability, and spectral characteristics (excitation and emission wavelengths). For in vivo imaging, near-infrared (NIR) fluorophores are often preferred due to lower tissue autofluorescence in this region. However, conjugating a bulky fluorophore to a CB2R ligand can decrease its binding affinity and selectivity.
The linker's length and composition are equally important. An optimal linker prevents adverse interactions between the fluorophore and the receptor, maintaining the pharmacophore's high affinity for CB2R. Systematic investigation of linker length is often necessary to find the most favorable balance between binding affinity and fluorescence properties.
Troubleshooting Low Quantum Yield & Weak Signal
Q3: My fluorescent signal is weak or absent. What are the common causes?
A weak or absent signal can stem from several factors:
-
Low Quantum Yield: The probe itself may have an intrinsically low quantum yield, meaning it is not efficient at converting absorbed light into emitted fluorescence. This can be influenced by the fluorophore's structure and its immediate environment.
-
Incorrect Excitation/Emission Settings: Ensure your imaging instrument's filters and light source are correctly aligned with the probe's absorption and emission spectra.
-
Low Probe Concentration: The concentration of the probe may be too low for detection. A titration experiment is recommended to determine the optimal concentration.
-
Photobleaching: The fluorophore may be permanently damaged by prolonged exposure to excitation light, leading to a loss of fluorescence.
-
Poor Binding Affinity: The conjugation of the fluorophore and linker may have significantly reduced the pharmacophore's affinity for CB2R, resulting in insufficient labeling of the target.
-
Low Receptor Expression: The target cells may express very low levels of CB2R, which can be a challenge, especially in native (non-overexpressing) systems.
Q4: Can the cellular environment affect my probe's quantum yield?
Yes, the quantum yield of a fluorophore can be highly sensitive to its environment. Factors such as solvent polarity, pH, and temperature can influence fluorescence intensity. When a probe binds to its target receptor, the change in the microenvironment can alter its quantum yield. Some environmentally sensitive dyes show enhanced fluorescence upon binding to the less polar environment of a receptor's binding pocket.
Q5: What is photobleaching and how can I minimize it?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. To minimize photobleaching during microscopy:
-
Use an antifade mounting medium for fixed cell imaging.
-
Reduce the intensity of the excitation light to the lowest level necessary for adequate signal detection.
-
Minimize the duration of exposure by using neutral density filters and shutters.
-
Choose fluorophores with higher photostability.
Troubleshooting Non-Specific Binding & High Background
Q6: I'm observing high background fluorescence in my imaging experiments. What can I do to reduce it?
High background can obscure the specific signal from your CB2R-bound probe. This is a common challenge, often due to the lipophilic nature of many cannabinoid ligands, which can lead to non-specific binding to cell membranes.
-
Optimize Probe Concentration: Use the lowest effective probe concentration, determined through titration, to minimize non-specific binding.
-
Washing Steps: Increase the number and duration of washing steps after probe incubation to remove unbound probes.
-
Blocking Agents: For immunofluorescence, using appropriate blocking agents like IgG-free BSA can prevent non-specific binding of antibodies.
-
Probe Design: Probes with improved hydrophilicity may exhibit lower non-specific membrane binding.
Q7: How can I confirm that the signal I'm seeing is from specific binding to CB2R?
To validate the specificity of your fluorescent probe, you should perform competition experiments. This involves co-incubating the cells with your fluorescent probe and a high concentration of a known, non-fluorescent CB2R ligand (agonist or antagonist). A significant reduction in the fluorescent signal in the presence of the competitor indicates that your probe is binding specifically to the CB2R. Additionally, performing the experiment on cells known not to express CB2R should yield little to no fluorescence.
Troubleshooting Guide: Low Fluorescence Signal
This guide provides a systematic approach to diagnosing and resolving issues related to a weak or absent fluorescent signal in your CB2R imaging experiments.
Experimental Protocols
Protocol for Measuring Relative Fluorescence Quantum Yield
The relative method is a widely used technique for determining the fluorescence quantum yield (Φf) of a probe by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Materials:
-
Spectrofluorometer and UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
-
Fluorescent probe of unknown quantum yield (sample).
-
Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate, rhodamine 6G).
-
Spectroscopic grade solvent (the same solvent must be used for both the sample and standard).
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of your CB2R probe and the fluorescence standard in the same spectroscopic grade solvent.
-
Prepare Dilutions: Prepare a series of dilutions for both the sample and the standard. The concentrations should be chosen so that the absorbance at the excitation wavelength is below 0.1 (ideally between 0.01 and 0.05) to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the spectrofluorometer to the same excitation wavelength used for the absorbance measurements.
-
Record the corrected fluorescence emission spectrum for each dilution of the sample and the standard.
-
Ensure that the excitation and emission slit widths are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Determine the gradient (slope) of the resulting linear plots. The plot should be linear, confirming the absence of concentration-dependent quenching.
-
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of your sample (Φf_sample):
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
Where:
-
Φf_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.
-
n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term is 1.
-
Quantitative Data Summary
The performance of fluorescent probes is highly dependent on their molecular structure. The following tables summarize key quantitative data for selected CB2R probes found in the literature.
Table 1: Photophysical Properties of Selected CB2R Fluorescent Probes
| Probe Name | Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield (Φf) | Reference |
| NIR760-MBC-94 | NIR760 | 766 | 785 | 0.152 | |
| TAMRA-based probe | TAMRA | ~555 | ~580 | Good | |
| NBD-based probe | NBD | ~465 | ~535 | - |
Note: Quantum yield can be highly dependent on the solvent and local environment. Values are provided as reported in the reference.
Table 2: Binding Affinities of Selected CB2R Fluorescent Probes
| Probe Name | Receptor | Binding Affinity (Ki, nM) | Reference |
| Derivative 23 | CB2R | 130 | |
| AlexaFluor 488-HU-210 | CB1R | 27 | |
| CB2R | 800 | ||
| NMP6 (NBD-linked) | CB2R | 387 |
Visualized Experimental Workflow
General Workflow for Live-Cell Imaging with CB2R Probes
References
Validation & Comparative
A Researcher's Guide to Cannabinoid Receptor 2 (CB2R) Probe Specificity: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise validation of chemical probes is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of the non-selective cannabinoid receptor agonist, CP55,940 (herein referred to as "CB2R Probe 1"), with several highly selective alternative probes for the Cannabinoid Receptor 2 (CB2R). The data presented herein underscores the critical importance of selecting a well-characterized and highly specific probe for investigating CB2R signaling and function.
This guide will compare the binding affinity and selectivity of "this compound" (CP55,940) with three selective CB2R agonists (JWH133, HU308, and AM1241) and one selective CB2R antagonist/inverse agonist (SR144528).
Data Presentation: A Comparative Analysis of CB2R Probe Performance
The following tables summarize the quantitative data on the binding affinity and selectivity of "this compound" (CP55,940) and its alternatives at human cannabinoid receptors.
Table 1: Binding Affinity (Ki) of Selected Ligands at Human CB1 and CB2 Receptors
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Reference |
| "this compound" (CP55,940) | 0.6 - 5.0 | 0.7 - 2.6 | [1] |
| JWH133 | 677 | 3.4 | [2] |
| HU308 | >10,000 | 22.7 | [3] |
| AM1241 | ~560 | ~7 | [4] |
| SR144528 | 400 | 0.6 | [5][6] |
Table 2: Selectivity Ratios for CB2R over CB1R
| Compound | Selectivity Ratio (CB1 Ki / CB2 Ki) |
| "this compound" (CP55,940) | ~1 |
| JWH133 | ~200 |
| HU308 | >440 |
| AM1241 | ~80 |
| SR144528 | ~667 |
Summary of Findings: The data clearly illustrates that "this compound" (CP55,940) exhibits high affinity for both CB1 and CB2 receptors, with a selectivity ratio of approximately 1, indicating a lack of selectivity.[1][7] In stark contrast, JWH133, HU308, and AM1241 all demonstrate a significant preference for CB2R, with selectivity ratios ranging from approximately 80- to over 440-fold.[2][3][4] The antagonist SR144528 also displays exceptional selectivity for CB2R.[5][6]
Experimental Protocols
The binding affinity data presented in this guide was primarily determined using radioligand displacement assays. Below is a detailed methodology for this key experiment.
Radioligand Displacement Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human CB1 or CB2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled cannabinoid agonist, typically [³H]CP55,940.
-
Test compounds (e.g., CP55,940, JWH133, HU308, AM1241, SR144528) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a microplate or microcentrifuge tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand ([³H]CP55,940), and varying concentrations of the unlabeled test compound.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 30°C or 37°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to fit a sigmoidal curve to the data and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant for the receptor.
-
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Workflow for comparing the specificity of CB2R probes.
Caption: Key signaling pathways activated by CB2R agonists.
The validation of a chemical probe's specificity is not a perfunctory step but a critical foundation for robust scientific inquiry. The data presented in this guide unequivocally demonstrates that while "this compound" (CP55,940) is a potent cannabinoid receptor agonist, its lack of selectivity for CB2R over CB1R makes it a suboptimal tool for specifically investigating CB2R function. In contrast, ligands such as JWH133, HU308, AM1241, and SR144528 offer significantly improved selectivity, thereby providing researchers with more reliable tools to dissect the intricate roles of the CB2 receptor in health and disease. It is imperative that researchers carefully consider the pharmacological profile of any chemical probe and select the most specific tool available to ensure the validity of their findings.
References
- 1. CP 55,940 | CAS 83002-04-4 | CP55940 | Tocris Bioscience [tocris.com]
- 2. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. apexbt.com [apexbt.com]
- 5. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the cannabinoid CB2 receptor: modelling and structural determinants of CB2 selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
CB2R probe 1 vs other CB2R ligands
A Comprehensive Comparison of CB2R Probe 1 and Other Key Cannabinoid Receptor 2 Ligands
For researchers and professionals in the field of drug development, the selection of appropriate chemical tools is paramount for the accurate investigation of the cannabinoid receptor 2 (CB2R). This guide provides an objective comparison of this compound against a panel of other well-characterized CB2R ligands, including other probes, agonists, and antagonists. The comparative data on binding affinity, selectivity, and functional activity are supported by experimental findings from various studies.
Ligand Comparison Overview
The cannabinoid CB2 receptor is a G protein-coupled receptor primarily expressed in the immune system, making it an attractive therapeutic target for inflammatory and neurodegenerative diseases. The ligands discussed in this guide represent a range of tools available for studying CB2R, from fluorescent probes for receptor visualization to potent agonists and antagonists for functional modulation.
This compound is a fluorescent probe designed for the detection of the CB2 receptor. Its performance is compared against another fluorescent probe (NIR760-XLP6), a photoaffinity probe (LEI-121), two classical non-selective agonists (CP-55,940 and WIN 55,212-2), a selective CB2R agonist (JWH-133), and a selective CB2R antagonist/inverse agonist (AM630).
Quantitative Data Comparison
The following tables summarize the binding affinities and functional activities of the selected ligands for the CB1 and CB2 receptors. This data is crucial for assessing the potency and selectivity of each compound.
Table 1: Binding Affinity (Kᵢ in nM) of Selected Ligands for CB1 and CB2 Receptors
| Ligand | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Selectivity (CB1 Kᵢ / CB2 Kᵢ) | Reference |
| This compound | No data | 130 | No data | [1] |
| LEI-121 | >10000 | 1.8 | >5555 | |
| NIR760-XLP6 | >10000 | 169.1 (Kd) | >59 | [1] |
| CP-55,940 | 0.6 - 5.0 | 0.7 - 2.6 | ~1 | [2] |
| WIN 55,212-2 | 62.3 | 3.3 | 0.05 | [3] |
| JWH-133 | 677 | 3.4 | 0.005 (200-fold selective for CB2) | [4][5] |
| AM630 | 5130 | 31.2 | 0.006 (165-fold selective for CB2) | [6][7][8] |
Table 2: Functional Activity (EC₅₀/IC₅₀ in nM and Eₘₐₓ) of Selected Ligands at the CB2 Receptor
| Ligand | Functional Assay | EC₅₀/IC₅₀ (nM) | Eₘₐₓ (%) | Mode of Action | Reference |
| This compound | No data | No data | No data | No data | |
| LEI-121 | [³⁵S]GTPγS | 21 | -40 | Inverse Agonist | |
| NIR760-XLP6 | No data | No data | No data | No data | |
| CP-55,940 | [³⁵S]GTPγS | 4.3 - 9.4 | 100 (reference) | Agonist | [9] |
| cAMP | 0.3 | Not specified | Agonist | [2] | |
| WIN 55,212-2 | [³⁵S]GTPγS | 14.8 | 100 (reference) | Agonist | [10] |
| JWH-133 | cAMP | 4.4 | 107 | Agonist | [11] |
| AM630 | [³⁵S]GTPγS | 76.6 (IC₅₀) | Not applicable | Inverse Agonist | [6][7] |
| cAMP | 230.4 | Not applicable | Inverse Agonist | [12] |
Signaling Pathways and Experimental Workflows
To better understand the context of the presented data, the following diagrams illustrate the CB2R signaling pathway and a typical experimental workflow for determining ligand binding affinity.
Detailed Experimental Protocols
Accurate and reproducible data are contingent on well-defined experimental protocols. Below are detailed methodologies for the key assays cited in this guide.
Radioligand Displacement Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[1]
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human CB2 receptor.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add the cell membrane preparation (typically 5-20 µg of protein per well).
-
Add increasing concentrations of the unlabeled test ligand.
-
Add a constant concentration of a radiolabeled CB2R ligand (e.g., [³H]CP-55,940 at a concentration close to its Kd value).
-
To determine non-specific binding, a parallel set of wells is prepared with an excess of a high-affinity unlabeled ligand (e.g., 10 µM WIN 55,212-2).
-
Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test ligand concentration.
-
Determine the IC₅₀ value (the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the CB2R upon agonist binding. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[6][7][9]
-
Membrane Preparation:
-
Prepare cell membranes expressing CB2R as described for the radioligand binding assay.
-
-
Assay Procedure:
-
In a 96-well plate, add the cell membrane preparation (10-20 µg of protein per well) in an assay buffer containing MgCl₂ and GDP.
-
Add increasing concentrations of the test agonist. For antagonist/inverse agonist testing, add the compound in the presence or absence of a known agonist.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Separation and Detection:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration.
-
Determine the EC₅₀ (concentration for 50% of maximal stimulation) and Eₘₐₓ (maximal stimulation) values by non-linear regression. For inverse agonists, the IC₅₀ (concentration for 50% of maximal inhibition of basal binding) is determined.
-
cAMP Accumulation Assay
This is another functional assay that measures the downstream effect of CB2R activation. Since CB2R is coupled to Gᵢ/ₒ proteins, its activation by an agonist leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture and Treatment:
-
Plate CHO cells stably expressing the human CB2 receptor in a 96-well plate and grow them to near confluency.
-
Pre-treat the cells with a phosphodiesterase inhibitor such as IBMX for a short period to prevent cAMP degradation.
-
Treat the cells with increasing concentrations of the test ligand (agonist, antagonist, or inverse agonist).
-
Stimulate the cells with forskolin (B1673556) to increase basal cAMP levels.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., ELISA) or a FRET-based biosensor.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for agonists.
-
For inverse agonists, measure the increase in cAMP levels above the forskolin-stimulated baseline.
-
Plot the response against the logarithm of the ligand concentration to determine the EC₅₀ or IC₅₀ and Eₘₐₓ values.
-
Conclusion
The selection of a suitable CB2R ligand is highly dependent on the specific research application. This compound offers a tool for receptor visualization with a known binding affinity. For applications requiring high selectivity and covalent labeling, LEI-121 is a superior choice. For in vivo imaging, NIR760-XLP6 provides a near-infrared option. When investigating the functional consequences of CB2R activation, the highly selective agonist JWH-133 is a valuable tool to avoid off-target effects at the CB1 receptor, while CP-55,940 and WIN 55,212-2 can serve as non-selective reference agonists. To block CB2R activity, the selective inverse agonist AM630 is widely used. This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their studies of the cannabinoid CB2 receptor.
References
- 1. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. rndsystems.com [rndsystems.com]
- 3. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
- 5. apexbt.com [apexbt.com]
- 6. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AM-630 - Wikipedia [en.wikipedia.org]
- 9. Characterization of cannabinoid receptor ligands in tissues natively expressing cannabinoid CB2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
Navigating Cannabinoid Receptor 2 (CB2R) Detection: A Comparative Guide to CB2R Probe 1 and Antibody-Based Methods
For researchers, scientists, and drug development professionals investigating the role of the Cannabinoid Receptor Type 2 (CB2R) in health and disease, accurate and reliable detection and quantification of this receptor are paramount. This guide provides an objective comparison between a novel fluorescent probe, herein referred to as CB2R Probe 1, and traditional antibody-based methods, offering a comprehensive overview of their respective performance, supported by experimental data and detailed protocols.
The study of CB2R, a G protein-coupled receptor predominantly expressed in immune cells, has been hampered by technical challenges, most notably the questionable specificity of many commercially available anti-CB2R antibodies.[1][2][3] This guide aims to equip researchers with the necessary information to make informed decisions about the most suitable methodology for their specific research needs.
Performance Comparison: this compound vs. Antibody-Based Methods
The choice between a small molecule fluorescent probe and an antibody for CB2R detection hinges on several key performance metrics, including specificity, affinity, and suitability for various applications.
Specificity: The Achilles' Heel of CB2R Antibodies
In contrast, fluorescent probes like this compound are designed based on selective ligands, offering a higher degree of target specificity. Their binding is based on the well-characterized pharmacology of the ligand for the receptor.
Affinity and Selectivity
This compound and its analogs have demonstrated high binding affinity for CB2R, typically in the nanomolar range, along with significant selectivity over the CB1 receptor. This high affinity allows for sensitive detection of the receptor. While some antibodies may exhibit high affinity, their utility is often compromised by the aforementioned specificity issues.
Table 1: Quantitative Comparison of this compound and Anti-CB2R Antibodies
| Feature | This compound (and similar fluorescent probes) | Anti-CB2R Antibodies (Representative Data) |
| Specificity | High, based on selective ligand pharmacology. Verified by competition assays. | Often low and variable. Many show cross-reactivity in knockout models. |
| Affinity (Kᵢ) | Typically in the low nanomolar range (e.g., pKᵢ 7.2 - 7.89). | Variable and often not rigorously quantified due to specificity issues. |
| Selectivity (vs. CB1R) | High (e.g., >1000-fold for some probes). | Variable and often poorly characterized. |
| Live Cell Imaging | Yes, cell-permeable probes allow for real-time imaging in living cells. | Generally not suitable for live-cell intracellular target detection. |
| Western Blotting | Not directly applicable for protein detection by size. | Widely used, but results must be interpreted with caution due to specificity concerns. |
| Immunohistochemistry (IHC) | Can be used for tissue imaging, but requires specialized microscopy. | Commonly used, but prone to non-specific staining. |
| Flow Cytometry | Yes, enables quantification of CB2R-expressing cells. | Yes, but gating strategies are critical to minimize false positives. |
| Reproducibility | High, based on chemical synthesis and purification. | Can be low, with significant lot-to-lot variability. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for key experiments using both this compound and antibody-based methods.
This compound: Live-Cell Imaging Protocol
This protocol is a general guideline for using a fluorescent probe for live-cell imaging of CB2R.
-
Cell Culture: Plate cells expressing CB2R (either endogenously or through transfection) in a suitable imaging dish or plate.
-
Probe Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentration (e.g., 100 nM) in appropriate cell culture medium.
-
Cell Staining: Remove the culture medium from the cells and add the medium containing this compound.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for a specified time (e.g., 30-60 minutes).
-
Washing: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) to remove unbound probe.
-
Imaging: Add fresh culture medium or PBS to the cells and image using a fluorescence microscope with appropriate filter sets for the fluorophore conjugated to the probe.
Antibody-Based Method: Western Blotting Protocol
This protocol outlines the general steps for detecting CB2R using Western blotting.
-
Protein Extraction: Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-CB2R antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 7.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
Visualizing the Landscape: Signaling Pathways and Workflows
To further aid in understanding, the following diagrams illustrate the CB2R signaling pathway and the experimental workflows for both detection methods.
Figure 1. Simplified CB2R signaling pathway.
Figure 2. Comparison of experimental workflows.
Conclusion
The choice between this compound and antibody-based methods for CB2R detection is not merely a matter of preference but a critical decision that can significantly impact the validity of research findings. While antibodies have been the traditional tool, the widespread and documented issues with their specificity for CB2R necessitate a cautious and critical approach. Fluorescent probes like this compound offer a compelling alternative, providing high specificity, high affinity, and the unique advantage of enabling real-time imaging in living cells. For quantitative and reliable detection of CB2R, particularly in complex biological systems, the use of well-validated fluorescent probes is emerging as the more robust and reproducible strategy. Researchers are encouraged to carefully consider the limitations of antibody-based methods and explore the potential of fluorescent probes to advance their understanding of CB2R biology.
References
- 1. Validating Antibodies to the Cannabinoid CB2 Receptor: Antibody Sensitivity Is Not Evidence of Antibody Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the specificity of antibodies raised against cannabinoid receptor type 2 in the mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Cannabinoid Receptor Probe Selectivity: Evaluating CB2R Probe 1 Cross-Reactivity with CB1R
For Researchers, Scientists, and Drug Development Professionals
The development of selective pharmacological tools is paramount for the accurate investigation of the endocannabinoid system, particularly in distinguishing the roles of the highly homologous cannabinoid receptors 1 (CB1R) and 2 (CB2R). This guide provides a comparative analysis of a representative CB2R probe, herein referred to as "CB2R Probe 1," focusing on its cross-reactivity with CB1R. We present supporting experimental data from published literature, detail the methodologies employed, and offer visualizations to clarify the underlying principles of receptor binding and signaling.
Understanding CB1R and CB2R
CB1R and CB2R are both G protein-coupled receptors (GPCRs) that are key components of the endocannabinoid system.[1][2][3] While they share significant sequence homology, their tissue distribution and physiological functions differ substantially. CB1R is predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids, whereas CB2R is primarily found in immune cells and peripheral tissues, playing a role in inflammatory and immune responses.[1][3] Consequently, the development of CB2R-selective ligands is a major goal for therapeutic applications, aiming to avoid the central nervous system side effects associated with CB1R activation.
Comparative Analysis of Probe Selectivity
To illustrate the concept of selectivity, we have compiled binding affinity data for our example "this compound" and compared it with other known cannabinoid receptor ligands. The data is presented in terms of the inhibition constant (Ki), which represents the concentration of a ligand that will bind to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity. The selectivity of a probe is determined by the ratio of its Ki values for the two receptors (Ki CB1R / Ki CB2R). A higher ratio signifies greater selectivity for CB2R.
For the purpose of this guide, we will use data for a pyrrole-based inverse agonist (referred to as Compound 14 in a key study) as our "this compound (Example Probe)".
Table 1: Comparative Binding Affinities of Selected Cannabinoid Receptor Probes
| Probe Name | Target Receptor(s) | Ki (nM) for human CB1R | Ki (nM) for human CB2R | Selectivity Ratio (Ki CB1R / Ki CB2R) | Reference |
| This compound (Compound 14) | CB1R Inverse Agonist | 11 | 306 | 27.8 | |
| Compound 17 | CB2R-selective | >10,000 | 15 | >667 | |
| Compound 18 | CB2R-selective | >10,000 | 8 | >1250 | |
| WIN-55,212-2 | Non-selective Agonist | 9.4 | 3.2 | 0.34 | |
| AM859 | Non-selective Bifunctional Probe | 1.60 | - | Not Selective |
As shown in Table 1, "this compound (Compound 14)" displays a 27.8-fold selectivity for CB1R over CB2R, making it a CB1R-selective probe rather than a CB2R-selective one. In contrast, Compounds 17 and 18 show high selectivity for CB2R, while WIN-55,212-2 is a non-selective agonist. AM859 is an example of a non-selective bifunctional probe. This comparison highlights the importance of empirical data in characterizing the selectivity profile of any given probe.
Experimental Protocols
The determination of binding affinities is a critical step in the characterization of a new pharmacological probe. The following is a generalized protocol for a competitive radioligand binding assay, a common method used to determine the Ki values presented in Table 1.
Radioligand Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for CB1R and CB2R by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing either human CB1R or human CB2R.
-
Radioligand: A high-affinity cannabinoid receptor ligand labeled with a radioisotope, such as [3H]CP55,940.
-
Test Compound: The unlabeled probe being evaluated (e.g., this compound).
-
Non-specific Binding Control: A high concentration of a known non-selective cannabinoid receptor agonist (e.g., WIN-55,212-2) to determine the amount of radioligand that binds to non-receptor components.
-
Assay Buffer: Tris-HCl buffer with bovine serum albumin (BSA).
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Preparation: A series of dilutions of the test compound are prepared.
-
Incubation: The cell membranes, radioligand, and either buffer, the test compound, or the non-specific binding control are incubated together in the assay buffer. The incubation is typically carried out at 30°C for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. This separates the membranes (with bound radioligand) from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizing the Concepts
To further clarify the experimental and biological processes involved, the following diagrams have been generated using Graphviz.
Figure 1: A diagram illustrating the principle of a competitive binding assay. The test probe competes with a known radioligand for binding to the target receptor.
Figure 2: A simplified diagram of the canonical Gαi/o-mediated signaling pathway for CB1 and CB2 receptors, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
Conclusion
The careful evaluation of a probe's cross-reactivity is a fundamental aspect of cannabinoid receptor research. As demonstrated with our example, "this compound (Compound 14)," a probe may exhibit significant affinity for more than one receptor, and its selectivity must be experimentally determined. The use of standardized and well-documented experimental protocols, such as the radioligand binding assay, is essential for generating reliable and comparable data. This guide provides a framework for understanding and evaluating the selectivity of cannabinoid receptor probes, which is crucial for the design of future experiments and the development of novel therapeutics targeting the endocannabinoid system.
References
A Comparative Guide to the Efficacy of Cannabinoid Receptor 2 (CB2R) Probes in Diverse Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various chemical probes available for the study of the Cannabinoid Receptor 2 (CB2R). Efficacy data across multiple cell lines are presented, alongside detailed experimental protocols and visual representations of key biological pathways and workflows to aid in experimental design and data interpretation.
The Cannabinoid Receptor 2 (CB2R) is a G protein-coupled receptor (GPCR) predominantly expressed in immune cells, making it a promising therapeutic target for a range of inflammatory and neurodegenerative diseases. The development and characterization of selective chemical probes are crucial for elucidating the physiological and pathological roles of CB2R. This guide focuses on a selection of well-characterized probes, summarizing their performance in various cellular contexts.
Comparative Efficacy of CB2R Probes
The efficacy of a CB2R probe is typically determined by its binding affinity (Ki) and its functional activity, measured as either agonism (EC50) or antagonism/inverse agonism (IC50) in cellular assays. The following tables summarize the performance of several representative CB2R probes in commonly used cell lines.
| Probe | Cell Line | Assay Type | Parameter | Value | Reference |
| LEI121 | hCB2R-CHO | Radioligand Binding | pKi | 7.2 ± 0.4 | [1] |
| hCB2R-CHO | β-arrestin Recruitment | pEC50 | 8.56 ± 0.56 | [1] | |
| HL-60 | FACS | - | Visualization of endogenous CB2R | [1][2] | |
| Primary Human Immune Cells (B-cells, Monocytes) | FACS | - | Visualization of endogenous CB2R | [1] | |
| CP55,940 (Radiolabeled) | hCB2R-CHO | Radioligand Binding | Kd | ~1.5 nM | [3] |
| hCB2R-CHO | cAMP Assay | EC50 | 2.7 nM | [4] | |
| Fluorescent Probe 26C | hCB2R-CHO | Radioligand Binding | Ki | Low nanomolar | [5] |
| hCB2R-CHO | Functional Assay | Efficacy | Full Agonist | [5] | |
| Human Macrophages, Mouse Splenocytes | Live-cell Imaging | - | Visualization of endogenous CB2R | [5] | |
| Fluorescent Probe 18 (Cy5-containing) | hCB2R-CHO | Radioligand Binding | pKi | 7.38 ± 0.05 | [6] |
| hCB2R-CHO | cAMP BRET Assay | Efficacy | Inverse Agonist | [6] |
Key Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are summaries of key experimental protocols used to characterize CB2R probes.
Radioligand Binding Assay
This assay measures the affinity of a probe for the CB2R by competing with a radiolabeled ligand.
-
Cell Membrane Preparation: CHO or HEK-293 cells stably expressing human CB2R are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation.[7][8]
-
Binding Reaction: Cell membranes are incubated with a constant concentration of a radiolabeled CB2R ligand (e.g., [3H]-CP55,940) and varying concentrations of the unlabeled test probe.[3][7]
-
Separation and Detection: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from unbound radioligand. The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.[7]
-
Data Analysis: Competition binding curves are generated, and the Ki value for the test probe is calculated from the IC50 value using the Cheng-Prusoff equation.[7]
cAMP Functional Assay
This assay determines the functional activity of a probe by measuring its effect on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels following G protein activation.
-
Cell Culture and Plating: CHO-K1 cells overexpressing human CB2R are seeded into 96-well or 384-well plates and incubated overnight.[4][9]
-
Compound Treatment: Cells are pre-treated with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation. They are then stimulated with forskolin (B1673556) (to increase basal cAMP levels) and varying concentrations of the test probe.[4][9]
-
cAMP Measurement: Intracellular cAMP levels are measured using a variety of commercially available kits, often employing techniques like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or chemiluminescence.[4][10]
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) of the probe.[11]
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CB2R, a key event in GPCR desensitization and signaling.
-
Cell Line: A specialized cell line, such as the PathHunter® CHO-K1 hCB2R β-arrestin cell line, is used. These cells co-express the CB2R fused to a fragment of β-galactosidase and β-arrestin fused to the complementary fragment.[12][13][14]
-
Compound Stimulation: Cells are plated in a 384-well plate and incubated with varying concentrations of the test probe.[15]
-
Detection: Upon agonist-induced β-arrestin recruitment to the CB2R, the two β-galactosidase fragments complement each other, forming an active enzyme. A chemiluminescent substrate is added, and the resulting light signal is measured.[13][16]
-
Data Analysis: Dose-response curves are plotted to determine the potency (EC50) and efficacy (Emax) of the probe in inducing β-arrestin recruitment.[13]
Visualizing CB2R Signaling and Experimental Workflow
To further clarify the biological context and experimental procedures, the following diagrams are provided.
Figure 1. Simplified CB2R signaling pathway upon agonist binding.
Figure 2. General experimental workflow for assessing CB2R probe efficacy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective Photoaffinity Probe That Enables Assessment of Cannabinoid CB2 Receptor Expression and Ligand Engagement in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. egrove.olemiss.edu [egrove.olemiss.edu]
- 4. resources.revvity.com [resources.revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. Rational Design, Synthesis, and Evaluation of Fluorescent CB2 Receptor Ligands for Live-Cell Imaging: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 3.3.2. Functional Activity at CB2R In Vitro [bio-protocol.org]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 13. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 16. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Fluorescent Probes for Cannabinoid Receptor 2 (CB2R)
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of commercially available and commonly cited fluorescent probes for the Cannabinoid Receptor 2 (CB2R). Supported by experimental data, this document aims to facilitate the selection of the most suitable probe for your specific research needs.
The cannabinoid receptor 2 (CB2R) is a G protein-coupled receptor (GPCR) primarily expressed in immune cells, playing a crucial role in immunomodulation.[1] Its therapeutic potential in treating inflammatory diseases, pain, and cancer has led to a surge in the development of tools to study its expression and function.[1][2][3] Fluorescent probes have emerged as invaluable tools for investigating ligand-protein interactions with high spatial and temporal resolution. This guide provides a comparative analysis of several key CB2R fluorescent probes, focusing on their performance characteristics and experimental applications.
Performance Comparison of CB2R Fluorescent Probes
The selection of an appropriate fluorescent probe is critical for the successful visualization and quantification of CB2R. Key performance indicators include binding affinity (Ki or Kd), selectivity for CB2R over CB1R, and photophysical properties such as quantum yield. The following table summarizes the quantitative data for several commonly used CB2R fluorescent probes.
| Probe Name | Chemical Class | Fluorophore | Affinity (Ki/Kd, nM) for hCB2R | Selectivity (fold) over hCB1R | Quantum Yield (%) | Excitation (nm) | Emission (nm) | Reference |
| Cy5-Probe 18 | Indole-based | Cy5 | 41.8 ± 4.5 | 131 | Not Reported | ~650 | ~670 | |
| NIR760-mbc94 (11) | Biarylpyrazole | NIR760 | 26.9 (Kd) | High (Specific binding shown) | 15.2 | 766 | 785 | |
| NIR760-Q (22) | Biarylpyrazole | NIR760 | Similar to NIR760-mbc94 | High (Specific binding shown) | Improved over NIR760-mbc94 | Not Reported | Not Reported | |
| NIR760-XLP6 (20) | Not Specified | NIR760 | 169.1 (Kd) | High (Preferential binding to CB2R) | 12.0 | 725 | Not Reported | |
| NBD JWH-015 (7) | Indole-based | NBD | >10,000 | Low (Displacement of 25% at 10 µM) | Not Reported | Not Reported | Not Reported | |
| Alexa488-HU-210 (44) | Classical Cannabinoid | AlexaFluor 488 | 800 ± 200 | 0.033 (CB1R selective) | Not Reported | ~495 | ~519 | |
| NIRmbc94 | Biarylpyrazole | NIR dye | 260 | High (Specific binding shown) | Not Reported | Not Reported | Not Reported | |
| NMP6 | 6-methoxyisatin | Not Specified | 387 | Selective for CB2R | Not Reported | Not Reported | Not Reported |
Signaling Pathways and Experimental Workflow
To effectively utilize these probes, it is essential to understand the underlying biological processes and the typical experimental procedures.
CB2R Signaling Pathway
Activation of CB2R by an agonist initiates a cascade of intracellular events. The receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream effector pathways.
Caption: Generalized CB2R signaling pathway upon agonist binding.
Experimental Workflow for CB2R Probe Imaging
A typical workflow for utilizing CB2R fluorescent probes in cell-based imaging experiments involves several key steps, from cell preparation to data analysis.
Caption: Standard experimental workflow for CB2R fluorescent probe imaging.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the literature. Researchers should optimize these protocols for their specific cell lines, probes, and imaging systems.
Cell Culture and Transfection
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK-293) cells are commonly used for their low endogenous CB2R expression.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM/F12 for CHO, DMEM for HEK-293) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: For stable or transient expression of human or mouse CB2R, transfect cells using standard protocols (e.g., lipofection or electroporation) with a plasmid encoding the CB2R gene. Select and maintain stable cell lines using an appropriate selection agent (e.g., G418).
Competitive Radioligand Binding Assay (for Affinity Determination)
This assay is used to determine the binding affinity (Ki) of the fluorescent probe by measuring its ability to displace a known radiolabeled ligand.
-
Membrane Preparation: Harvest cells expressing CB2R and homogenize them in a cold buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add cell membranes, a constant concentration of a radiolabeled CB2R ligand (e.g., [3H]-CP 55,940), and increasing concentrations of the fluorescent probe.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the probe that displaces 50% of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.
Live-Cell Fluorescence Imaging (Confocal Microscopy)
-
Cell Plating: Seed CB2R-expressing cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Probe Loading: Replace the culture medium with a serum-free medium or a suitable buffer (e.g., HBSS). Add the fluorescent probe at the desired final concentration (e.g., 1 µM) and incubate for a specific duration (e.g., 30 minutes) at 37°C.
-
Washing: Gently wash the cells two to three times with the imaging buffer to remove the excess unbound probe.
-
Imaging: Mount the dish/slide on the stage of a confocal microscope equipped with the appropriate laser lines and emission filters for the specific fluorophore. Acquire images.
-
Specificity Control: To confirm specific binding, pre-incubate cells with an excess of a non-fluorescent CB2R-selective ligand (e.g., SR144528) for 30 minutes before adding the fluorescent probe. A significant reduction in fluorescence intensity indicates specific binding to CB2R.
Flow Cytometry
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., FACS buffer containing PBS, 2% FBS, and 0.1% sodium azide).
-
Probe Staining: Add the fluorescent probe to the cell suspension at the desired concentration and incubate on ice or at room temperature for a defined period.
-
Washing: Wash the cells by centrifugation and resuspension in FACS buffer to remove the unbound probe.
-
Data Acquisition: Analyze the stained cells using a flow cytometer equipped with the appropriate lasers and detectors.
-
Data Analysis: Gate on the cell population of interest and quantify the mean fluorescence intensity. Compare the fluorescence of CB2R-expressing cells with that of wild-type cells or cells pre-treated with a blocking ligand to assess specificity.
Conclusion
The development of high-affinity and selective fluorescent probes has significantly advanced the study of CB2R. Probes like Cy5-Probe 18 and the NIR760-mbc94 series offer excellent tools for imaging and quantifying CB2R in various experimental settings. The choice of a specific probe will depend on the application, with factors such as the desired wavelength, quantum yield, and the specific experimental conditions playing a crucial role. The protocols provided in this guide serve as a starting point for researchers to design and execute robust experiments to investigate the multifaceted roles of CB2R.
References
- 1. Rational Design, Synthesis, and Evaluation of Fluorescent CB2 Receptor Ligands for Live-Cell Imaging: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rational Design, Synthesis, and Evaluation of Fluorescent CB2 Receptor Ligands for Live-Cell Imaging: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Potential of CB2R Probes: A Comparative Guide
The cannabinoid receptor 2 (CB2R) has emerged as a significant therapeutic target for a spectrum of diseases, including inflammatory conditions, pain, and neurodegenerative disorders. The development of selective probes to visualize and modulate CB2R is crucial for advancing our understanding of its physiological roles and for the development of novel therapeutics. This guide provides a comparative analysis of a family of fluorescent probes derived from a potent picolinamide-based CB2R agonist, herein referred to as the "CB2R Probe 1" series, and evaluates their translational potential against other notable CB2R probes.
Introduction to the "this compound" Series
The "this compound" series originates from a highly potent and selective preclinical CB2R agonist (compound 1 ) characterized by a 5,6-substituted picolinamide (B142947) core. This scaffold has been systematically modified to create a toolbox of fluorescent probes, including both agonists and inverse agonists, by attaching various fluorophores. This approach allows for the investigation of different functional states of the receptor. A key innovation in this series is the development of a matched molecular pair of agonist and inverse agonist probes with high structural similarity, enabling the distinct visualization of the active and inactive states of CB2R.[1]
Comparative Analysis of CB2R Fluorescent Probes
The translational potential of a fluorescent probe is determined by several key parameters, including its binding affinity (Ki), functional potency (EC50 for agonists, IC50 for inverse agonists), and selectivity for CB2R over CB1R. Below is a quantitative comparison of the "this compound" series and other prominent CB2R probes.
Quantitative Performance Data
| Probe ID | Scaffold | Fluorophore | Type | hCB2R Ki (nM) | hCB1R Ki (nM) | Selectivity (CB1/CB2) | Potency (EC50/IC50, nM) |
| Probe 12 | Picolinamide | TAMRA | Partial Agonist | 100-500 | >10000 | >20-100 | ~80 (EC50) |
| Probe 13 | Picolinamide | TAMRA | Full Agonist | 500-1000 | >10000 | >10-20 | ~525 (EC50) |
| Probe 14 | Picolinamide | Alexa488 | Partial Agonist | 50-100 | >10000 | >100-200 | ~80 (EC50) |
| Probe 15 | Picolinamide | Alexa488 | Full Agonist | 100-500 | >10000 | >20-100 | ~525 (EC50) |
| Probe 16 | Picolinamide | TAMRA | Inverse Agonist | 50-100 | >10000 | >100-200 | 114-262 (IC50) |
| Probe 18 | Picolinamide | Alexa647 | Inverse Agonist | 50-100 | >10000 | >100-200 | 114-262 (IC50) |
| Cy5-probe | Chromenopyrazole | Cy5 | Inverse Agonist | 41.8 | 5857 | 131 | Not Reported |
| NMP6 | Isatin Acylhydrazone | NBD | Antagonist | 387 | Not Reported | Not Reported | Not Reported |
| NIR760-mbc94 | MBC94 | NIR760 | Not Reported | 26.9 (Kd) | Not Reported | Not Reported | Not Reported |
Note: Data for probes 12-18 are derived from functional studies and binding affinity ranges presented in the source material.[2] Data for other probes are from their respective publications.[3][4]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of CB2R probes.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Membrane preparations from cells stably expressing human CB2R (e.g., CHO or HEK-293 cells).
-
[3H]-CP55,940 (radioligand).
-
Test compound (unlabeled probe).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Non-specific binding control (a high concentration of a known CB2R ligand, e.g., WIN 55,212-2).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membrane preparation, [3H]-CP55,940 (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound from a concentration-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (HTRF)
This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger, following receptor activation. It is used to determine if a compound is an agonist, inverse agonist, or antagonist.
Materials:
-
Cells stably expressing human CB2R.
-
Forskolin (B1673556) (an adenylate cyclase activator).
-
Test compound.
-
cAMP detection kit (e.g., HTRF-based).
-
Cell culture medium.
Procedure:
-
Plate the cells in a 96-well plate and culture overnight.
-
Replace the culture medium with a stimulation buffer containing the test compound at various concentrations.
-
For agonist testing, incubate with the test compound. For antagonist testing, pre-incubate with the test compound before adding a known CB2R agonist.
-
Add forskolin to stimulate cAMP production (this step is crucial for measuring inhibition by Gi-coupled receptors like CB2R).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an HTRF-compatible reader.
-
Calculate EC50 (for agonists) or IC50 (for inverse agonists/antagonists) values from the dose-response curves.
Visualizations
CB2R Signaling Pathway
The activation of CB2R, a Gi/o-coupled G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Caption: Canonical Gi-coupled signaling pathway of the CB2 receptor.
Experimental Workflow for Fluorescent Probe Evaluation
The characterization of a novel fluorescent probe for a target receptor like CB2R follows a logical progression from initial design to in vivo application.
Caption: A typical workflow for the evaluation of a new fluorescent probe.
Conclusion
The "this compound" series, based on a picolinamide scaffold, offers a versatile platform for studying CB2R pharmacology. The development of matched agonist and inverse agonist pairs is a significant advantage, allowing for the differential investigation of receptor functional states. When compared to other probes, the "this compound" series demonstrates good to excellent affinity and selectivity, although some derivatives exhibit micromolar potencies. Probes like NIR760-mbc94 offer the advantage of near-infrared fluorescence for deeper tissue imaging, which is a critical consideration for in vivo translational studies. The choice of a specific probe will ultimately depend on the experimental context, including the desired functional output (agonist vs. inverse agonist), the imaging modality, and the required affinity and selectivity. The continued development and rigorous characterization of diverse CB2R probes are essential for unlocking the full therapeutic potential of targeting this receptor.
References
Species-Specific Binding Affinities of Probes for the Cannabinoid Receptor 2 (CB2R): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Cannabinoid Receptor 2 (CB2R) has emerged as a promising therapeutic target for a variety of pathologies, including inflammatory diseases, neuropathic pain, and neurodegenerative disorders. As a G protein-coupled receptor (GPCR) primarily expressed in immune cells, activating CB2R offers a therapeutic avenue without the psychoactive side effects associated with the Cannabinoid Receptor 1 (CB1R). However, significant species-specific differences in the pharmacology of CB2R present a considerable challenge in the translation of preclinical data from rodent models to human clinical trials. This guide provides an objective comparison of the binding affinities of common research probes across human, rat, and mouse CB2R orthologs, supported by experimental data and detailed protocols.
The Basis of Species Differences
The variation in ligand binding affinity for CB2R across species is rooted in genetic and structural differences. The human CB2R, encoded by the CNR2 gene, shares approximately 80% amino acid sequence identity with its rodent counterparts, a lower conservation compared to the highly conserved CB1R.[1] These divergences are particularly notable in the extracellular N-terminus and intracellular C-terminus, regions critical for ligand binding and subsequent intracellular signaling. Furthermore, species-specific gene structures, mRNA splice variants, and post-translational modifications contribute to a complex pharmacological landscape that must be carefully considered during drug development.
Comparative Binding Affinity of Common CB2R Ligands
The binding affinity of a ligand for a receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Ki). This value represents the concentration of a competing ligand that will occupy 50% of the receptors in the presence of a radiolabeled tracer. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for several widely used CB2R probes across human, rat, and mouse receptors, as determined by competitive radioligand binding assays.
| Compound | Type | Human CB2R Ki (nM) | Rat CB2R Ki (nM) | Mouse CB2R Ki (nM) |
| CP-55,940 | Non-selective Agonist | ~0.92[2] | ~0.45[3] | Not consistently reported |
| WIN-55,212-2 | Non-selective Agonist | ~3.7 | ~3.1 (Comparable to human) | Not consistently reported |
| HU-308 | Selective Agonist | 22.7 | Not reported | 39.8 |
| SR-144528 | Selective Antagonist | 0.6 | 0.6 | Binds spleen membranes (ED50 = 0.35 mg/kg) |
| AM-630 | Selective Antagonist | 26 | 2.3 | Not reported |
| JWH-015 | Selective Agonist | 54 | 150 | Not reported |
Note: Ki values can vary between studies based on experimental conditions, such as the radioligand used and the cell system (native tissue vs. transfected cells). The data presented is a synthesis from multiple sources for comparative purposes.
As the table illustrates, some ligands like the potent antagonist SR-144528 exhibit remarkably similar high affinities for both human and rat CB2R. In contrast, compounds such as AM-630 and JWH-015 show significant species-dependent differences, with AM-630 being over 10-fold more potent at the rat receptor than the human receptor. The selective agonist HU-308 shows a moderately higher affinity for the human receptor compared to the mouse receptor. These variations underscore the importance of characterizing lead compounds against the specific species ortholog relevant to the intended preclinical model and, ultimately, human application.
Visualizing CB2R Signaling and Experimental Procedures
To better understand the context of these binding affinities, the following diagrams illustrate the canonical signaling pathways of CB2R and a typical workflow for determining ligand binding.
Experimental Protocols
The determination of binding affinity (Ki) is most commonly achieved through a competitive radioligand binding assay. The following is a generalized protocol based on standard methodologies.
I. Materials and Reagents
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO, HEK-293) stably transfected with the human, rat, or mouse CB2R, or from native tissues (e.g., spleen).
-
Radioligand: A high-affinity CB2R ligand labeled with a radioisotope, typically [³H]CP-55,940.
-
Test Compounds: Unlabeled ligands to be tested for their binding affinity.
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent, unlabeled CB2R ligand like WIN-55,212-2.
-
Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C), and a scintillation counter.
II. Membrane Preparation
-
Culture cells expressing the target CB2R ortholog to confluence.
-
Harvest the cells and wash with ice-cold PBS.
-
Homogenize the cells in a lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Store membrane aliquots at -80°C until use.
III. Competitive Binding Assay Procedure
-
In a 96-well plate, set up the assay in triplicate for each condition:
-
Total Binding: Add assay buffer, a fixed concentration of radioligand (typically near its Kd value), and the membrane preparation.
-
Non-Specific Binding (NSB): Add assay buffer, radioligand, the non-specific binding control ligand, and the membrane preparation.
-
Competition Binding: Add assay buffer, radioligand, serially diluted concentrations of the test compound, and the membrane preparation.
-
-
Incubate the plate, typically for 60-90 minutes at 30°C with gentle agitation, to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filter mat and place it in scintillation vials or a compatible plate.
-
Add scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
IV. Data Analysis
-
Calculate Specific Binding by subtracting the average CPM from the NSB wells from the average CPM of the Total Binding wells.
-
For the competition wells, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the resulting data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
Conclusion
The pharmacological differences between human, rat, and mouse CB2 receptors are significant and can have a profound impact on the translatability of preclinical research. As demonstrated, the binding affinities of standard agonist and antagonist probes can vary substantially between species. Therefore, researchers and drug developers must perform thorough characterization of their compounds on the relevant species-specific receptor orthologs. Utilizing the standardized protocols outlined in this guide will aid in generating robust, comparable data, ultimately facilitating a more informed and successful drug development pipeline for CB2R-targeted therapeutics.
References
A Comparative Review of Probes for the Cannabinoid Receptor 2 (CB2R)
For Researchers, Scientists, and Drug Development Professionals
The cannabinoid receptor 2 (CB2R) has emerged as a significant therapeutic target for a myriad of pathologies, including inflammatory disorders, pain, and neurodegenerative diseases.[1][2] Unlike the psychoactive effects associated with the cannabinoid receptor 1 (CB1R), targeting CB2R offers a promising avenue for therapeutic intervention without central nervous system side effects.[2][3] The development of selective probes is crucial for understanding CB2R pharmacology, mapping its expression, and facilitating drug discovery. This guide provides a comparative analysis of key CB2R probes, focusing on their binding characteristics and the experimental methodologies used for their evaluation.
Quantitative Comparison of CB2R Probes
The following table summarizes the binding affinities and functional characteristics of several notable CB2R probes.
| Probe Name | Scaffold/Type | hCB2R Affinity (Kᵢ/pKᵢ) | hCB1R Affinity (Kᵢ/pKᵢ) | Selectivity (CB1/CB2) | Functional Activity | Reference |
| LEI-121 (Probe 1) | Photoaffinity | pKᵢ = 7.89 ± 0.13 | < 50% displacement @ 1µM | >77-fold | Inverse Agonist | [4] |
| Probe 2 | Photoaffinity | pKᵢ = 7.89 ± 0.13 | < 50% displacement @ 1µM | 77-fold | Partial Agonist (Emax 58%) | |
| CB2R probe 1 | Fluorescent | Kᵢ = 130 nM | - | - | - | |
| NIR760-XLP6 | Near-Infrared Fluorescent | K𝘥 = 169.1 nM | - | Preferential for CB2R | - | |
| NMP6 | Fluorescent (6-methoxyisatin) | Kᵢ = 387 nM | - | Selective for CB2R | - | |
| JWH-350 | Classical Cannabinoid | Kᵢ = 12 ± 1 nM | Kᵢ = 396 ± 40 nM | 33-fold | - |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the literature for the characterization of CB2R probes.
Radioligand Displacement Assay for Binding Affinity (pKi)
This assay determines the affinity of a test compound (probe) for a receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells overexpressing human CB2R are prepared.
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled CB2R ligand, such as [³H]CP-55,940, and varying concentrations of the test probe.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the probe that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Ki value is then calculated using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
[³⁵S]GTPγS Functional Assay for G-protein Activation
This assay measures the functional activity of a ligand (agonist, inverse agonist, or antagonist) by quantifying its effect on G-protein activation.
-
Membrane Incubation: CB2R-expressing cell membranes are incubated with the test probe at various concentrations.
-
G-protein Stimulation: [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, is added to the mixture. Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Separation: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the unbound nucleotide.
-
Quantification: The amount of membrane-bound [³⁵S]GTPγS is determined by scintillation counting.
-
Data Analysis: The results are expressed as a percentage of the maximal stimulation produced by a known full agonist. The EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect) are calculated.
Photoaffinity Labeling
This technique is used to covalently link a photoreactive probe to its target receptor.
-
Probe Incubation: CB2R-overexpressing CHO cell membranes are incubated with the photoaffinity probe (e.g., LEI-121).
-
UV Irradiation: The mixture is exposed to UV light to activate the photoreactive group on the probe, leading to the formation of a covalent bond with the receptor.
-
Competition Assay: To demonstrate specificity, a parallel experiment is conducted where the membranes are pre-incubated with a known CB2R ligand (e.g., CP-55,940) before adding the photoaffinity probe.
-
Visualization: The labeled proteins are then visualized, for example, by attaching a fluorescent tag via click chemistry to an alkyne handle on the probe, followed by in-gel fluorescence imaging.
Visualizing Experimental Workflows and Signaling
Diagrams are provided to illustrate key experimental processes and the signaling pathway of CB2R.
References
- 1. researchgate.net [researchgate.net]
- 2. Rational Design, Synthesis, and Evaluation of Fluorescent CB2 Receptor Ligands for Live-Cell Imaging: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting CB2 and TRPV1: Computational Approaches for the Identification of Dual Modulators [frontiersin.org]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
A Comparative Guide to Experimental Data for the CB2R Photoaffinity Probe LEI-121
For Researchers, Scientists, and Drug Development Professionals
This guide provides a meta-analysis of experimental data for the widely used cannabinoid receptor 2 (CB2R) photoaffinity probe, LEI-121, in comparison with other relevant CB2R ligands. The data herein is compiled to offer an objective overview of its performance, supported by detailed experimental methodologies and visual representations of key biological pathways.
Data Presentation: Quantitative Comparison of CB2R Ligands
The following tables summarize the binding affinity and functional activity of LEI-121 and a selection of alternative CB2R probes and ligands. This data is crucial for researchers selecting the appropriate tool compound for their specific experimental needs.
Table 1: Binding Affinity (Ki) of Various Ligands for the Cannabinoid Receptors CB1 and CB2
| Compound | CB2R Ki (nM) | CB1R Ki (nM) | Selectivity (CB1 Ki / CB2 Ki) | Reference |
| LEI-121 (Probe 1) | 63.1 | >10000 | >158 | [1] |
| RO7304924 | 268 | >10000 | >37 | |
| CP-55,940 | 0.68 | 0.93 | 1.37 | |
| HU-308 | 22.7 | >10000 | >440 | [2] |
| AM10257 | 1.8 | 13 | 7.2 | |
| AM251 | 2290 | 7.48 | 0.003 | |
| AM630 | 31.2 | >10000 | >320 |
Table 2: Functional Activity (EC50/IC50 and Emax) of Selected Ligands at the CB2R
| Compound | Assay Type | EC50/IC50 (nM) | Emax (%) | Functional Activity | Reference |
| LEI-121 (Probe 1) | [³⁵S]GTPγS | - | - | Inverse Agonist | [3] |
| HU-308 | [³⁵S]GTPγS | 5.57 | 108.6 | Agonist | |
| CP-55,940 | [³⁵S]GTPγS | 0.33 | 100 | Agonist | |
| AM251 | cAMP | IC50 >10000 | - | Antagonist/Inverse Agonist | |
| AM630 | cAMP | IC50 = 42.3 | - | Antagonist/Inverse Agonist |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to provide a comprehensive understanding of the conditions under which the comparative data was generated.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB2 receptor.
Materials:
-
Membrane preparations from cells expressing human CB2 receptors (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]CP-55,940.
-
Test compounds (e.g., LEI-121, HU-308).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter.
Procedure:
-
Incubate the cell membrane preparations with various concentrations of the test compound and a fixed concentration of the radioligand ([³H]CP-55,940).
-
Allow the binding to reach equilibrium, typically for 60-90 minutes at 30°C.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the CB2 receptor upon agonist binding. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.
Materials:
-
Membrane preparations from cells expressing human CB2 receptors.
-
[³⁵S]GTPγS.
-
GDP (Guanosine diphosphate).
-
Test compounds (agonists, antagonists, or inverse agonists).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Scintillation counter.
Procedure:
-
Pre-incubate the cell membranes with the test compound for a specified period.
-
Initiate the binding reaction by adding a solution containing [³⁵S]GTPγS and GDP.
-
Incubate the mixture at 30°C for 60 minutes to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data is analyzed to determine the EC50 (concentration for 50% of maximal stimulation for agonists) and Emax (maximal effect) or IC50 (for antagonists/inverse agonists).
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the experimental characterization of CB2R probes.
References
Safety Operating Guide
Navigating the Disposal of CB2R Probe 1: A Guide to Safe and Compliant Laboratory Practices
For researchers and scientists utilizing CB2R Probe 1, a fluorescent probe for the cannabinoid 2 receptor, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound (CAS No. 2634714-79-5) is not publicly available, established protocols for the disposal of chemical waste in research settings provide a clear framework for its responsible management.
The primary principle of chemical waste disposal is to prevent the release of harmful substances into the environment and to ensure the safety of all laboratory personnel. Improper disposal, such as pouring chemicals down the drain or placing them in regular trash, is strictly prohibited and can lead to significant environmental contamination and legal penalties.[1][2]
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general guidelines for laboratory chemical waste disposal. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the waste is hazardous. While specific hazard data for this compound is limited, it should be treated as a chemical waste. Any mixture containing this probe should also be considered chemical waste.
-
Segregate from Other Waste Streams: Do not mix this compound waste with non-hazardous trash, sharps, or biohazardous materials. It should be collected in a designated chemical waste container.[1] Incompatible chemicals must be stored separately to prevent dangerous reactions.[1]
2. Proper Waste Containment:
-
Select an Appropriate Container: Use a container that is chemically compatible with this compound and any solvents used. The container must be in good condition, with a secure, leak-proof lid.[1] For liquid waste, secondary containment should be used to prevent spills.
-
Keep Containers Closed: Waste containers must remain closed except when adding waste.
3. Labeling:
-
Accurate Labeling is Crucial: All chemical waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents, including "this compound" and any other components. Abbreviations and chemical formulas should be avoided. The label should also include the date when waste was first added to the container.
4. Storage in a Satellite Accumulation Area (SAA):
-
Designated Storage Location: Laboratories that generate hazardous waste are required to have a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Volume Limits: There are limits to the amount of hazardous waste that can be stored in an SAA. Typically, this is up to 55 gallons of hazardous waste or one quart of acutely hazardous waste (P-listed).
-
Storage Duration: Hazardous waste can be stored in an SAA for up to 12 months, or until the volume limit is reached, at which point it must be removed by the EHS department within a specified timeframe (usually within 3 days).
5. Arranging for Disposal:
-
Contact Your EHS Department: Once the waste container is full or the storage time limit is approaching, contact your institution's EHS department to arrange for a waste pickup.
-
Professional Disposal: The EHS department will work with a licensed hazardous waste disposal company to ensure the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations.
General Chemical Waste Guidelines
The following table summarizes key regulatory and safety information pertinent to the disposal of laboratory chemical waste, including compounds like this compound.
| Parameter | Guideline | Source |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA) | |
| Waste Classification | Ignitability, Corrosivity, Reactivity, Toxicity | |
| Disposal Prohibitions | No disposal in regular trash or sewer systems | |
| Container Requirements | Chemically compatible, leak-proof, securely closed | |
| Labeling Requirements | "Hazardous Waste," full chemical names, accumulation start date | |
| SAA Storage Limit | Up to 55 gallons (or 1 quart for P-listed waste) | |
| SAA Storage Duration | Up to 12 months |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling CB2R Probe 1
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the handling of CB2R probe 1, a fluorescent probe for the Cannabinoid Receptor 2 (CB2R). The following procedural guidance is based on best practices for handling similar chemical compounds in a laboratory setting.
Disclaimer: This document provides general safety guidelines. A comprehensive, substance-specific risk assessment should be conducted prior to handling this compound. Always consult the manufacturer's Safety Data Sheet (SDS) for detailed and specific safety information. MedChemExpress lists this compound as a "safe and green" fluorescent probe with low cytotoxicity, however, proper laboratory safety protocols should always be followed.[1]
Personal Protective Equipment (PPE)
A baseline of recommended PPE is crucial for minimizing exposure and ensuring personal safety during the handling of chemical probes like this compound. The following table summarizes the recommended PPE for various laboratory activities involving this probe.
| Activity | Recommended PPE | Rationale |
| General Laboratory Work | Lab coat, safety glasses with side shields, nitrile gloves, long pants, and closed-toe shoes.[2] | Provides a minimum level of protection against minor splashes and accidental contact. |
| Handling Stock Solutions | Chemical-resistant lab coat or apron, chemical splash goggles, nitrile gloves (consider double gloving).[2][3] | Protects against splashes of concentrated solutions which pose a higher risk. |
| Procedures with Potential for Aerosol Generation | In addition to standard PPE, a face shield and work within a certified chemical fume hood are recommended.[2] | Minimizes inhalation risk and protects the face from splashes. |
Operational Plan: Donning and Doffing of PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Sequence:
-
Gown/Lab Coat: Put on a clean lab coat or disposable gown.
-
Mask or Respirator (if required): Secure the mask or respirator, ensuring a proper seal.
-
Goggles or Face Shield: Put on eye and face protection.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the gown.
Doffing Sequence:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.
-
Gown/Lab Coat: Remove the gown by unfastening it and rolling it down from the shoulders, turning it inside out.
-
Goggles or Face Shield: Remove eye and face protection from the back of the head.
-
Mask or Respirator (if used): Remove from the back of the head.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
